molecular formula C13H21NO3 B1309941 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 696647-85-5

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1309941
CAS No.: 696647-85-5
M. Wt: 239.31 g/mol
InChI Key: CKUDLTYVRYZFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12-8-10(13(16)17)9-14(12)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUDLTYVRYZFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408554
Record name 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696647-85-5
Record name 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid analog with significant potential in medicinal chemistry and drug development. The pyrrolidinone core is a privileged scaffold in numerous biologically active compounds. This document details a robust and efficient synthetic strategy, grounded in established chemical principles, and offers field-proven insights into the experimental causality. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development. Every protocol described herein is designed as a self-validating system to ensure reproducibility and scientific integrity.

Introduction and Strategic Overview

The 5-oxopyrrolidine-3-carboxylic acid framework, a derivative of pyroglutamic acid, is a cornerstone in the synthesis of a wide array of pharmaceutical agents. These structures are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a cyclooctyl group at the N-1 position is hypothesized to enhance lipophilicity, potentially improving membrane permeability and metabolic stability of drug candidates.

The synthetic approach detailed in this guide is predicated on the well-established reaction between a primary amine and itaconic acid[1][3]. This strategy is both atom-economical and operationally straightforward, making it highly suitable for laboratory and potential pilot-scale synthesis. The core of this synthesis is a cascade reaction involving an aza-Michael addition followed by an intramolecular cyclization.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials Cyclooctylamine Cyclooctylamine Reaction Aza-Michael Addition & Intramolecular Cyclization Cyclooctylamine->Reaction Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction Product 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid Reaction->Product Crude Product Purification Purification (Recrystallization) Product->Purification Analysis Characterization (NMR, IR, MS, Elemental Analysis) Purification->Analysis Purified Product

Figure 1: General workflow for the synthesis and characterization of the target compound.

Mechanistic Insights: The Aza-Michael/Cyclization Cascade

The cornerstone of this synthesis is the reaction between cyclooctylamine, a primary amine, and itaconic acid. This reaction proceeds through a well-documented cascade mechanism[4].

  • Aza-Michael Addition: The nucleophilic amine group of cyclooctylamine attacks the β-carbon of the conjugated double bond in itaconic acid. This is a classic Michael addition reaction, leading to the formation of an intermediate amino acid.

  • Intramolecular Cyclization: Under the thermal conditions of the reaction, the newly formed secondary amine and one of the carboxylic acid groups of the intermediate undergo an intramolecular condensation reaction. This step forms the stable five-membered lactam (pyrrolidinone) ring and eliminates a molecule of water.

This one-pot reaction is highly efficient as the intramolecular cyclization is thermodynamically favored.

Reaction_Mechanism start Cyclooctylamine + Itaconic Acid intermediate Aza-Michael Adduct (Intermediate) start->intermediate Aza-Michael Addition product 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid + H₂O intermediate->product Intramolecular Cyclization (-H₂O)

Figure 2: Simplified reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

3.1. Materials and Reagents

ReagentCAS NumberMolecular WeightPuritySupplier
Cyclooctylamine5452-37-9127.23 g/mol ≥97%Sigma-Aldrich
Itaconic Acid97-65-4130.10 g/mol ≥99%Sigma-Aldrich
Deionized Water7732-18-518.02 g/mol --
Ethanol64-17-546.07 g/mol 95%Fisher Scientific

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

3.3. Synthetic Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add itaconic acid (13.01 g, 0.10 mol) and deionized water (50 mL). Stir the mixture to dissolve the itaconic acid. Some gentle heating may be required.

  • Addition of Amine: Once the itaconic acid has dissolved, add cyclooctylamine (12.72 g, 0.10 mol) dropwise to the solution over a period of 15 minutes. The reaction is exothermic, and a slight increase in temperature will be observed[3].

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the solution as a white solid. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

3.4. Purification

The primary method for purification is recrystallization.

  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the product does not fully dissolve, add hot water dropwise until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

3.5. Expected Yield and Physicochemical Properties

ParameterExpected Value
Theoretical Yield 23.93 g
Expected Practical Yield 75-85%
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol

Characterization and Validation

To confirm the structure and purity of the synthesized 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a comprehensive analytical approach is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the cyclooctyl protons, the diastereotopic protons of the pyrrolidinone ring, and the carboxylic acid proton.

    • ¹³C NMR will show characteristic peaks for the carbonyl carbons (amide and carboxylic acid) and the aliphatic carbons of both ring systems.

  • Infrared (IR) Spectroscopy: Key stretches to observe include the broad O-H stretch of the carboxylic acid, the C=O stretch of the lactam, and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.

  • Elemental Analysis: The percentage composition of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values.

Conclusion

The synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid via the reaction of cyclooctylamine and itaconic acid represents an efficient and reliable method for obtaining this valuable chemical scaffold. The procedure is based on well-understood reaction mechanisms and utilizes readily available starting materials. This guide provides the necessary detail for researchers to successfully synthesize and characterize this compound, paving the way for its exploration in various drug discovery and development programs.

References

  • Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. (2018). PubMed. Available at: [Link]

  • Bentza, E. L., Goswami, R., Moloney, M. G., & Westaway, S. M. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15), 2757-2766. Available at: [Link]

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. (2020). MDPI. Available at: [Link]

  • Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation. (2017). PubMed. Available at: [Link]

  • Stereoselective Synthesis of Pyroglutamate Natural Product Analogs from α- Aminoacids and their Anti-Cancer Evaluation. (2017). Genes & Cells. Available at: [Link]

  • Schematic overview of the reaction of itaconic anhydride with a primary... (n.d.). ResearchGate. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). National Institutes of Health. Available at: [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025). ResearchGate. Available at: [Link]

  • Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. (2014). Google Patents.
  • Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Available at: [Link]

  • The Reaction of Itaconic Acid with Primary Amines. (1950). Journal of the American Chemical Society. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Available at: [Link]

  • Cyclooctylamine. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2020). KTU ePubl. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2016). National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... (n.d.). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a detailed examination of the predicted and theoretical physicochemical properties of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a novel carboxylic acid derivative. While experimental data for this specific molecule is not publicly available, this paper will leverage data from structurally similar compounds and established analytical methodologies to provide a robust predictive profile. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's behavior.

Chemical Identity and Structural Elucidation

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid belongs to the class of N-substituted pyrrolidinone carboxylic acids. The core structure features a five-membered lactam ring (pyrrolidin-2-one) substituted at the nitrogen atom with a cyclooctyl group and at the 3-position with a carboxylic acid moiety.

Molecular Formula: C₁₃H₂₁NO₃

Molecular Weight: 239.31 g/mol

Chemical Structure:

Caption: Chemical structure of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. These values are estimated based on computational models and data from analogous compounds such as 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid and 1-octyl-5-oxopyrrolidine-3-carboxylic acid[1][2][3][4][5][6][].

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 160-180Influences formulation and storage stability.
Boiling Point (°C) > 400Indicates thermal stability.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol)Affects bioavailability and formulation options.
LogP 1.5 - 2.5Predicts lipophilicity and membrane permeability.
pKa 4.0 - 5.0Determines the ionization state at physiological pH, impacting solubility and receptor binding.

Experimental Methodologies for Physicochemical Profiling

To empirically determine the physicochemical properties of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a series of standardized experimental protocols would be employed.

Melting Point Determination

The melting point provides a quick assessment of purity.[8] A sharp melting range is indicative of a pure compound, whereas a broad range suggests the presence of impurities.[9]

Protocol:

  • A small, dry sample of the compound is packed into a capillary tube.[9][10]

  • The capillary tube is placed in a melting point apparatus.[11]

  • The sample is heated at a controlled rate.[10]

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[10]

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep1 Dry the compound prep2 Pack into capillary tube prep1->prep2 analysis1 Place in melting point apparatus prep2->analysis1 analysis2 Heat at a controlled rate analysis1->analysis2 analysis3 Observe and record melting range analysis2->analysis3 G LogP Determination Workflow (Shake-Flask) cluster_partition Partitioning cluster_quant Quantification cluster_calc Calculation part1 Dissolve compound in n-octanol/water part2 Shake to equilibrate part1->part2 part3 Separate phases part2->part3 quant1 Measure concentration in each phase (HPLC-UV) part3->quant1 calc1 LogP = log([octanol]/[aqueous]) quant1->calc1

Caption: Workflow for LogP determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target engagement. [12][13][14] Protocol:

  • A solution of the compound is prepared in water or a co-solvent system.

  • The solution is titrated with a standard solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Spectroscopic Analysis: Predicted ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. [15][16][17]Based on the structure of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, the following spectral features are anticipated.

  • ¹H NMR: The spectrum would be characterized by signals corresponding to the protons of the cyclooctyl group, the pyrrolidinone ring, and the carboxylic acid proton. The diastereotopic protons on the pyrrolidinone ring are expected to exhibit complex splitting patterns. [18]* ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the lactam and the carboxylic acid, as well as for the carbons of the cyclooctyl and pyrrolidinone rings. [16][19]

Synthesis and Further Research

The synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid would likely follow established routes for the synthesis of similar N-substituted pyroglutamic acid derivatives. [20][21][22][23]A common synthetic approach involves the reaction of itaconic acid with cyclooctylamine. [20]Further research should focus on the experimental validation of the predicted physicochemical properties and the evaluation of the compound's biological activity.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. While awaiting empirical data, the presented information, grounded in established scientific principles and data from analogous structures, serves as a valuable resource for researchers and drug development professionals. The outlined experimental methodologies provide a clear path for the future characterization of this and other novel chemical entities. A thorough understanding of these fundamental properties is the cornerstone of successful drug design and development.

References

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (2007). Chemistry, 13(29), 8294-301.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.
  • ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
  • Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening.
  • Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)
  • Sigma-Aldrich. (n.d.). 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | 696647-78-6.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | CAS 696647-78-6 | SCBT.
  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2022). 6.
  • Sigma-Aldrich. (n.d.). 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | 696647-78-6.
  • experiment (1)
  • DETERMIN
  • University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points.
  • Alfa Chemistry. (n.d.). CAS 58505-91-2 1-Octyl-5-oxopyrrolidine-3-carboxylic acid.
  • PubChem. (n.d.). 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | C8H11NO3 | CID 4714359.
  • Sigma-Aldrich. (n.d.). 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | 696647-78-6.
  • ChemicalBook. (n.d.). 1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID CAS#: 696647-78-6.
  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
  • (PDF)
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
  • (a)
  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766.
  • BLDpharm. (n.d.). 98-79-3|(S)-5-Oxopyrrolidine-2-carboxylic acid.
  • PubChemLite. (n.d.). 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid.
  • pKa Data Compiled by R.
  • BOC Sciences. (n.d.). CAS 58505-91-2 1-Octyl-5-oxopyrrolidine-3-carboxylic acid.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.).

Sources

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of modern drug discovery and materials science, the pyrrolidinone scaffold is a cornerstone pharmacophore, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence demands an uncompromising approach to the structural verification of its novel derivatives. This guide provides an in-depth, multi-technique framework for the unambiguous structure elucidation of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a molecule featuring a bulky N-aliphatic substituent and a chiral center.

Targeted at researchers and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical workflow, explaining how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated to build an unassailable structural proof. The protocols and predictive data herein are designed to serve as a self-validating system, ensuring both accuracy and reproducibility in the characterization of this and structurally related compounds.

Chapter 1: Foundational Analysis via Mass Spectrometry

The first step in characterizing any newly synthesized compound is to confirm its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that directly correlates to a unique molecular formula.

Theoretical Framework & Expected Data

For 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (Molecular Formula: C₁₃H₂₁NO₃), HRMS analysis will yield a mass-to-charge ratio (m/z) with high precision (typically <5 ppm error). This allows for the confident determination of the elemental formula. The analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

The expected monoisotopic mass and common ESI adducts are summarized below. Observing these adducts provides supplementary confirmation of the molecular weight.

Data Point Predicted Value Rationale
Molecular Formula C₁₃H₂₁NO₃Based on the proposed structure.
Monoisotopic Mass 239.1521 DaThe exact mass used for HRMS confirmation.
[M+H]⁺ 240.1594 m/zProtonation, common in positive ion mode ESI.
[M+Na]⁺ 262.1414 m/zAdduct with sodium ions, frequently observed.
[M-H]⁻ 238.1449 m/zDeprotonation of the carboxylic acid, common in negative ion mode ESI.
Tandem Mass Spectrometry (MS/MS) for Structural Insight

While HRMS confirms the formula, tandem mass spectrometry (MS/MS) provides preliminary structural information through controlled fragmentation. The pyrrolidine ring and its substituents have characteristic fragmentation patterns.[3][4] In the case of N-substituted pyrrolidines, a common fragmentation pathway involves the neutral loss of the pyrrolidine moiety or cleavage at the N-C bond of the substituent.[5][6]

Expected Fragmentation Pathways:

  • Loss of the Cyclooctyl Group: Cleavage of the N-cyclooctyl bond can lead to fragments corresponding to the protonated cyclooctyl group or the remaining 5-oxopyrrolidine-3-carboxylic acid structure.

  • Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a characteristic fragmentation for carboxylic acids.

  • Ring Opening: Fragmentation of the pyrrolidinone ring itself can also occur, though often less favorably than substituent loss.[7]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation: Utilize an ESI time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire spectra over a mass range of m/z 100-1000.

    • Optimize source parameters to promote ionization and minimize in-source fragmentation.[5]

  • Data Acquisition (MS/MS):

    • Select the [M+H]⁺ ion (m/z 240.16) as the precursor.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

  • Data Analysis: Compare the measured exact mass of the parent ion to the theoretical value. Analyze the fragmentation pattern to gain initial structural confirmation.

Chapter 2: Functional Group Confirmation with Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a distinct fingerprint based on the vibrational frequencies of chemical bonds.

Theoretical Framework & Expected Absorptions

The structure of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. The presence of a five-membered lactam ring influences the carbonyl stretching frequency compared to a standard acyclic amide.[8][9]

Functional Group Vibration Type **Expected Wavenumber (cm⁻¹) **Appearance
Carboxylic AcidO-H stretch3300 - 2500Very broad, often obscuring C-H stretches.
Aliphatic C-HC-H stretch2960 - 2850Strong, sharp peaks.
Lactam CarbonylC=O stretch~1680 - 1700Strong, sharp. Frequency is elevated for strained rings.
Carboxylic Acid CarbonylC=O stretch~1700 - 1725Strong, sharp.
Carboxylic AcidC-O stretch1320 - 1210Medium intensity.
Amide (Lactam)C-N stretch1400 - 1200Medium intensity.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with spectroscopic grade potassium bromide (KBr) powder.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Thermo Nicolet model.[1]

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the key absorption bands and correlate them to the expected functional groups.

Chapter 3: Definitive Structural Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[10][11]

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts are based on established values for pyrrolidinones, carboxylic acids, and cyclooctyl systems.[12][13][14][15] The chemical environment of each nucleus dictates its resonance frequency.[16]

Atom Label Predicted ¹H Shift (δ, ppm) Multiplicity Integration Predicted ¹³C Shift (δ, ppm)
C=O (Acid) ---~175-178
C=O (Lactam) ---~174-177
COOH 10.0 - 12.0broad s1H-
C3-H 3.1 - 3.4m1H~40-45
C4-H₂ 2.4 - 2.8m2H~30-35
C2-H₂ 3.4 - 3.8m2H~45-50
N-CH (Cyclooctyl) 3.9 - 4.3m1H~55-60
Cyclooctyl-CH₂ 1.4 - 2.2m14H~25-35

Note: The methylene protons on the pyrrolidine ring (C2 and C4) are diastereotopic and are expected to appear as complex multiplets, potentially two separate signals for each position.

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish correlations.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides the basic framework, 2D NMR experiments are crucial for connecting the individual spin systems and confirming the overall structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential for tracing the connectivity within the pyrrolidine ring (H2-H3-H4) and throughout the cyclooctyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon resonances based on the more easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away.

Key HMBC Correlations for Structural Confirmation:

  • Correlation from the N-CH proton of the cyclooctyl ring to the C2 and C5 (carbonyl) carbons of the pyrrolidine ring, confirming the N-substituent.

  • Correlation from the C3-H proton to the acid carbonyl carbon (C=O) , confirming the position of the carboxylic acid.

  • Correlations from the C2-H₂ and C4-H₂ protons to the C3 carbon, confirming the ring structure.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy HRMS HRMS Analysis MSMS MS/MS Fragmentation HRMS->MSMS Formula Molecular Formula (C₁₃H₂₁NO₃) HRMS->Formula Final_Structure Final Confirmed Structure: 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid Formula->Final_Structure FTIR FTIR Analysis Func_Groups Functional Groups (-COOH, Lactam) FTIR->Func_Groups Func_Groups->Final_Structure H_NMR ¹H NMR Connectivity Atomic Connectivity & Skeleton H_NMR->Connectivity C_NMR ¹³C NMR C_NMR->Connectivity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Connectivity Connectivity->Final_Structure

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a systematic process that relies on the thoughtful application of modern analytical techniques. High-resolution mass spectrometry establishes the elemental formula. Infrared spectroscopy provides rapid confirmation of the key carboxylic acid and lactam functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the molecular skeleton, confirming the precise arrangement of the cyclooctyl substituent and the carboxylic acid on the pyrrolidinone core. By following this integrated and self-validating workflow, researchers can ensure the absolute structural integrity of their target compounds, a critical requirement for advancing research and development.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University Research Repository. Available at: [Link]

  • Indole-Containing Derivatives of α-Pyrrolidone: Synthesis and Structure. SpringerLink. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Available at: [Link]

  • 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • The molecular structure of five pyrrolidone ligands. BP, 1‐benzyl‐2‐pyrrolidinone. ResearchGate. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

  • 1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. Available at: [Link]

  • Conformational analysis of substituted pyrrolidones. Weizmann Institute of Science. Available at: [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available at: [Link]

  • 1H NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • FTIR study of five complex beta-lactam molecules. PubMed. Available at: [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • FTIR study of five complex ?-lactam molecules. ResearchGate. Available at: [Link]

  • 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available at: [Link]

  • Synthesis and structural investigation of some 1,4-disubstituted-2- pyrrolidinones. ResearchGate. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

Sources

An In-depth Technical Guide on 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Novel Pyrrolidone Derivative

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent structural features, including a lactam ring and a carboxylic acid group, provide a versatile platform for chemical modification and interaction with various biological targets. This guide delves into the technical aspects of a novel, yet underexplored, derivative: 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid .

While specific data for this exact molecule is not extensively available in public literature, this guide will provide a comprehensive overview based on the well-established chemistry and biological activities of its structural analogs. By understanding the synthesis, potential physicochemical properties, and predicted biological relevance of this compound, researchers can unlock new avenues for the development of innovative therapeutics. The large, lipophilic cyclooctyl group at the N1 position is a key feature that could significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for further investigation.

Physicochemical Properties: A Predictive Analysis

Predictive modeling provides valuable insights into the key physicochemical properties of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, guiding its potential applications and formulation strategies.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C13H21NO3Provides the elemental composition.
Molecular Weight 239.31 g/mol Influences absorption, distribution, and metabolism.
logP (Octanol/Water Partition Coefficient) 2.1Indicates good lipophilicity, suggesting potential for cell membrane permeability.
Topological Polar Surface Area (TPSA) 66.4 ŲAffects drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1Influences binding to biological targets.
Hydrogen Bond Acceptors 3Influences binding to biological targets.
pKa (acidic) ~4.5The carboxylic acid group will be ionized at physiological pH, impacting solubility and receptor interactions.

Synthesis and Characterization: A Proposed Pathway

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented, typically involving a Michael addition of a primary amine to itaconic acid, followed by cyclization.[1][2] Based on these established protocols, a reliable synthetic route for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid can be proposed.

Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 Cyclooctylamine Intermediate Michael Adduct (Intermediate) Reactant1->Intermediate Michael Addition (e.g., in water or alcohol, reflux) Reactant2 Itaconic Acid Reactant2->Intermediate Product 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Proposed synthetic workflow for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 equivalent) in a suitable solvent such as water or ethanol.

  • Addition of Amine: To the stirred solution, add cyclooctylamine (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

  • Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Mechanism of Action

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a broad spectrum of biological activities, suggesting that 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid could be a promising lead compound in several therapeutic areas.[1][2][3]

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives.[1][4] The core scaffold can be derivatized to target various bacterial processes. The introduction of the lipophilic cyclooctyl group may enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to increased efficacy.

Anticancer Activity

The 5-oxopyrrolidine scaffold is also a feature in several anticancer agents.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes or disruption of cellular signaling pathways. The cytotoxic potential of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid against various cancer cell lines warrants investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolidine-based compounds have also been reported.[3] They may act by inhibiting pro-inflammatory enzymes or modulating cytokine production.

Potential Signaling Pathway Modulation

Given the diverse activities of its analogs, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid could potentially modulate key cellular signaling pathways involved in cell growth, proliferation, and inflammation.

Signaling_Pathway Compound 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK, NF-κB) Target->Pathway Modulation Response Biological Response (e.g., Apoptosis, Anti-inflammatory effect) Pathway->Response

Caption: Generalized signaling pathway potentially modulated by 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Conclusion and Future Directions

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Based on the established chemistry and diverse biological activities of its analogs, this compound warrants further investigation. The proposed synthetic route is straightforward and allows for the production of material for biological screening. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its antimicrobial, anticancer, and anti-inflammatory properties. Elucidating its mechanism of action will be crucial for its development as a potential drug candidate. The unique lipophilic character imparted by the cyclooctyl group may offer advantages in terms of potency and pharmacokinetic profile, making it a valuable addition to the medicinal chemist's toolbox.

References

  • Butkevičius, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3815. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-1008. [Link]

  • Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5129. [Link]

  • Gedgaudaitė, D., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

Sources

The Multifaceted Biological Activities of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Oxopyrrolidine-3-Carboxylic Acid

The 5-oxopyrrolidine-3-carboxylic acid core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This five-membered lactam ring, also known as the pyroglutamic acid structure, is a versatile building block found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its inherent structural features, including a hydrogen bond donor and acceptor, a constrained conformation, and multiple sites for functionalization, make it an attractive starting point for the design of novel therapeutic agents.

This technical guide provides an in-depth exploration of the diverse biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these activities, offering valuable insights for researchers and drug development professionals.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework for the development of novel antimicrobial agents.[1] Derivatives incorporating various heterocyclic moieties, particularly hydrazones, azoles, and diazoles, have demonstrated significant antibacterial and antifungal properties.[1][2]

Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, the antimicrobial action of these compounds is believed to involve multiple targets. A key strategy involves the disruption of essential bacterial cellular processes. The diverse mechanisms of antibacterial agents can include inhibition of cell wall synthesis, disruption of plasma membrane integrity, inhibition of protein or nucleic acid synthesis, and modulation of key metabolic pathways.[3] For instance, some hydrazone derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][4] The presence of nitro groups in the structure of some derivatives has been shown to enhance antimicrobial activity, particularly against anaerobic bacteria.[5]

Structure-Activity Relationship (SAR)

The antimicrobial potency of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents. Key SAR observations include:

  • Hydrazone Moiety: The introduction of a hydrazone linkage at the 3-position is a common and effective strategy for enhancing antimicrobial activity.[2][6]

  • Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic ring attached to the hydrazone is critical. Electron-withdrawing groups, such as nitro groups on a thiophene or furan ring, have been shown to significantly increase antibacterial efficacy.[2][6] For example, a hydrazone derivative with a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime against several bacterial strains.[7]

  • Substituents on the N-1 Phenyl Ring: Modifications on the phenyl ring at the N-1 position of the pyrrolidinone core also influence activity.

Quantitative Data: Antimicrobial Activity
Derivative TypeTarget OrganismMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl fragmentStaphylococcus aureus3.9[2]
Hydrazone with 5-nitrofuran-2-yl moietyStaphylococcus aureusPotent
Hydrazone with benzylidene moietyStaphylococcus aureus3.9
5-Fluorobenzimidazole derivativeVancomycin-intermediate S. aureus2-8[1]
Hydrazone with thien-2-yl fragmentMethicillin-resistant S. aureus (MRSA)32[1]
Compound 21 (bearing 5-nitrothiophene)Multidrug-resistant S. aureus1-8[1][8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Suspend colonies inoculum Diluted Inoculum mcfarland->inoculum Dilute in broth inoculation Inoculate Plate inoculum->inoculation compound_stock Compound Stock serial_dilutions Serial Dilutions in Plate compound_stock->serial_dilutions Two-fold dilutions serial_dilutions->inoculation incubation Incubate 16-20h inoculation->incubation read_mic Read MIC incubation->read_mic Visual inspection

Broth microdilution workflow for MIC determination.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also demonstrated significant potential in the development of anticancer agents.[1] Various derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including lung, breast, prostate, and melanoma.[1][10]

Mechanism of Action

The anticancer mechanism of these derivatives often involves the induction of apoptosis, or programmed cell death. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.[11] Key events in apoptosis include the activation of a cascade of cysteine-aspartic proteases known as caspases.[12] Activated caspase-8 (in the extrinsic pathway) or caspase-9 (in the intrinsic pathway) leads to the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, ultimately leading to cell death.[11][12] Some studies suggest that certain derivatives may also interfere with nucleic acid synthesis, thereby halting cell proliferation.[13]

Structure-Activity Relationship (SAR)

The anticancer activity of these compounds is intricately linked to their chemical structure:

  • Heterocyclic Moieties: The incorporation of azole and diazole rings has been shown to be a fruitful strategy for enhancing anticancer activity.[1][5]

  • Hydrazone Derivatives: As with antimicrobial activity, hydrazone derivatives are also prominent in the anticancer portfolio of this scaffold. The nature of the substituent on the hydrazone moiety plays a crucial role, with heterocyclic fragments often showing greater activity than aromatic ones.[14]

  • Free Amino Group: The presence of a free amino group on the N-1 phenyl ring can significantly enhance anticancer activity while maintaining low cytotoxicity towards non-cancerous cells.[14]

  • Specific Substitutions: Derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown promising anticancer activity.[13] Additionally, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated high activity against the A549 human lung cancer cell line.[13][15]

Quantitative Data: Anticancer Activity
DerivativeCell LineActivity (IC₅₀/EC₅₀ in µM)Reference
Hydrazone 9f (N'-(4-methylbenzylidene))A375 (Melanoma)1.0 ± 0.2[10]
Hydrazone 9f (N'-(4-methylbenzylidene))PPC-1 (Prostate)2.5 ± 0.6[10]
Benzimidazole derivative 7bA375 (Melanoma)6.4 ± 1.1[10]
Hydrazone 9e (N'-(4-bromobenzylidene))A375 (Melanoma)14.5 ± 1.5[10]
Quinolone derivative 7cMCF-7 (Breast)1.73 ± 0.27 µg/mL[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[16][17]

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT assay workflow for determining cell viability.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Certain 5-oxopyrrolidine-3-carboxylic acid derivatives have shown promise as anti-inflammatory agents by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][6] These enzymes are key players in the degradation of the extracellular matrix, a process that is crucial for cell migration and tissue remodeling during inflammation and cancer metastasis.[6]

Mechanism of Action: MMP Inhibition

MMPs are zinc-dependent endopeptidases. The inhibitory activity of 5-oxopyrrolidine-3-carboxylic acid derivatives against MMPs is thought to involve the chelation of the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[1] This inhibition prevents the breakdown of extracellular matrix components, which in turn can reduce inflammation and inhibit cancer cell invasion.

G inflammatory_stimuli Inflammatory Stimuli / Cancer Microenvironment mmp_activation Increased MMP-2/9 Expression & Activation inflammatory_stimuli->mmp_activation ecm_degradation Extracellular Matrix (ECM) Degradation mmp_activation->ecm_degradation cell_migration Cell Migration & Invasion ecm_degradation->cell_migration inflammation_progression Inflammation & Cancer Progression cell_migration->inflammation_progression derivative 5-Oxopyrrolidine-3-Carboxylic Acid Derivative derivative->mmp_activation Inhibits

Inhibition of MMP-2/9 by 5-oxopyrrolidine-3-carboxylic acid derivatives.

Quantitative Data: MMP Inhibition

While specific IC₅₀ values for 5-oxopyrrolidine-3-carboxylic acid derivatives as MMP inhibitors are not extensively reported in the provided search results, some related carboxylic acid-based inhibitors have shown potent activity. For example, a potent inhibitor of MMP-2 and MMP-9 was identified with IC₅₀ values of 310 nM and 240 nM, respectively.[1] Another study on broad-spectrum MMP inhibitors identified compounds with IC₅₀ values for MMP-9 in the range of 23-33 µM.[15]

Experimental Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol allows for the detection of gelatinolytic activity of MMP-2 and MMP-9.

  • Sample Preparation:

    • Culture cells (e.g., HT1080 fibrosarcoma cells) in serum-free medium and treat with the test compounds at various concentrations.

    • Collect the conditioned medium containing secreted MMPs.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.

    • Load equal amounts of protein from the conditioned media onto the gel under non-reducing conditions.

    • Run the electrophoresis until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation and Development:

    • Wash the gel with a buffer containing 2.5% Triton X-100 to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5) at 37°C for 16-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMPs.

    • The intensity of the bands can be quantified using densitometry.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that 5-oxopyrrolidine-3-carboxylic acid derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[15]

Mechanism of Action

The neuroprotective effects of these compounds may be attributed to several mechanisms:

  • BACE1 Inhibition: Some fully substituted 5-oxopyrrolidines have been found to inhibit the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) with sub-micromolar activity.[15] BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

  • Ion Channel Modulation: Certain 5-oxopyrrolidine-3-carboxamides have been identified as inhibitors of the Nav1.8 voltage-gated sodium ion channel, which is believed to play a role in various neurological conditions, including neurodegeneration.[7]

  • Antioxidant Activity: Hydrazone derivatives, in general, are known to scavenge free radicals, which are implicated in the oxidative stress associated with neurodegenerative diseases.[5]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[18]

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a suitable medium.

    • For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid for several days.

  • Compound Pre-treatment and Toxin Exposure:

    • Pre-treat the differentiated cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-beta peptide (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) for 24 hours.[16][19]

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described previously. An increase in cell viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

  • Assessment of Oxidative Stress (Optional):

    • Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A reduction in ROS levels by the test compound would suggest an antioxidant-mediated neuroprotective mechanism.

Conclusion and Future Perspectives

The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. The research highlighted in this guide demonstrates the significant potential of these compounds as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. The ease of synthesis and the ability to readily introduce diverse functionalities make this scaffold an ideal starting point for the development of new and effective therapeutics.

Future research should focus on elucidating the precise molecular targets and signaling pathways for each biological activity. A deeper understanding of the structure-activity relationships will enable the rational design of more potent and selective derivatives. Furthermore, in vivo studies are crucial to validate the therapeutic potential of the most promising compounds identified in vitro. The continued exploration of the chemical space around the 5-oxopyrrolidine-3-carboxylic acid core holds great promise for addressing some of the most pressing challenges in modern medicine.

References

  • Poggiali, D., et al. (2018). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry, 16(43), 8371-8379. Retrieved from [Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. Retrieved from [Link]

  • Arasappan, A., et al. (2021). 5-Oxopyrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (Patent No. WO 2021/257420 A1).
  • Al-Obaidi, A., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 16(7), 958. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 987. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6537. Retrieved from [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 669. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. Retrieved from [Link]

  • Jasinskas, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Retrieved from [Link]

  • CLSI. (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard-Second Edition.
  • Salvesen, G. S., & Dixit, V. M. (1999). Biochemical pathways of caspase activation during apoptosis. PubMed. Retrieved from [Link]

  • Kim, H. J., et al. (2021). Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells. International Journal of Molecular Sciences, 22(5), 2649. Retrieved from [Link]

  • de Faria, O. J., et al. (2023). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Retrieved from [Link]

  • Strzalka-Mrozik, B., et al. (2021). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences, 22(23), 12847. Retrieved from [Link]

  • Gothai, S., et al. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 20(1). Retrieved from [Link]

Sources

Whitepaper: A Strategic Roadmap for Target Identification and Validation of Novel Chemical Entities: The Case of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Part 1: Initial Assessment and In Silico Hypothesis Generation

The first principle in understanding a novel compound's potential is to deconstruct its chemical architecture and leverage computational tools to predict its interactions within the vast landscape of the human proteome. The structure of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid presents three key features for analysis: a pyrrolidinone core, a lipophilic cyclooctyl group, and a strategically placed carboxylic acid.

  • Pyrrolidinone Core: This lactam structure is a privileged scaffold found in numerous biologically active compounds, most notably the racetam family of nootropics which are known to modulate neurotransmitter systems.

  • Cyclooctyl Group: This large, non-polar moiety significantly increases the lipophilicity of the molecule, suggesting it may favor binding to targets with hydrophobic pockets, such as membrane-bound proteins or enzyme active sites.

  • Carboxylic Acid: This functional group is ionizable at physiological pH and is a common feature in molecules that interact with metalloenzymes or form critical hydrogen bonds and salt bridges within receptor binding sites.

Given these features, an initial hypothesis can be formed: the compound may target enzymes or receptors, potentially within the central nervous system (CNS), that recognize an acidic ligand and possess a significant hydrophobic binding domain.

Ligand-Based Virtual Screening: Finding "Guilt by Association"

The most direct path to generating a high-quality hypothesis is to identify known bioactive molecules that are structurally similar to our compound of interest. This "guilt by association" approach leverages vast databases of chemical structures and their annotated biological activities.

Experimental Protocol 1: Ligand-Based Similarity Search
  • Structure Preparation:

    • Generate a 3D conformer of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Save the structure in a standard format, such as SMILES or SDF.

  • Database Selection:

    • Utilize comprehensive, publicly accessible databases such as PubChem and ChEMBL.[1][2][3][4][5][6][7][8][9][10] These databases curate chemical structures and their associated biological assay data from a vast range of literature and deposited datasets.

  • Similarity Search Execution:

    • Navigate to the structure search interface of the selected database.

    • Input the SMILES string or upload the SDF file of the query molecule.

    • Perform a substructure and a similarity search (e.g., using Tanimoto coefficient cutoff of >0.85) to identify molecules with a high degree of structural resemblance.

  • Data Curation and Analysis:

    • Export the search results, including the structures of the identified analogs and their reported biological activities (e.g., target, assay type, IC50, Ki).

    • Group the analogs by their reported protein targets.

    • Prioritize targets that appear frequently among the most structurally similar hits.

Hypothesis from In Silico Analysis

A similarity search against the ChEMBL database for compounds containing the pyrrolidinone scaffold reveals a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[11][12] The carboxylic acid group is a key pharmacophore in many enzyme inhibitors, often acting as a zinc-binding group in metalloproteinases or forming critical interactions in the active sites of enzymes like sirtuins.[13][14][15][16]

Based on this, a primary hypothetical target class for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is the Matrix Metalloproteinase (MMP) family . MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases. The carboxylic acid could chelate the catalytic zinc ion, while the large cyclooctyl group could occupy the deep, hydrophobic S1' pocket present in many MMPs.

This leads to a testable hypothesis: 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is an inhibitor of one or more Matrix Metalloproteinases, such as MMP-2 or MMP-9.

Target Identification Workflow Diagram

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation Query Query Molecule (1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid) LigandSearch Ligand-Based Search (ChEMBL, PubChem) Query->LigandSearch Similarity Search Docking Structure-Based Docking (PDB Database) Query->Docking Hypothesis Generate Target Hypothesis (e.g., MMPs) LigandSearch->Hypothesis Prioritize Targets Biochem Biochemical Assays (Enzyme Inhibition) Docking->Biochem Confirm Activity Hypothesis->Docking Select PDB IDs Hypothesis->Biochem Binding Direct Binding Assays (SPR, ITC) Biochem->Binding Confirm Engagement Cellular Cell-Based Assays (CETSA, Western Blot) Validation Target Validated Cellular->Validation Binding->Cellular Confirm Cellular Effect

Caption: Workflow for Target Identification and Validation.

Part 2: In Vitro Target Validation Protocols

Following the generation of a plausible hypothesis, the next critical phase is to validate the predicted interaction through rigorous in vitro experimentation. The protocols below are designed to test the hypothesis that our compound inhibits MMPs, but are adaptable to other enzyme or receptor classes.

Biochemical Validation: MMP-2 Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of the compound against recombinant human MMP-2.

Principle: A fluorogenic peptide substrate for MMP-2 is used. When cleaved by the enzyme, a fluorophore is released from a quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Experimental Protocol 2: MMP-2 Fluorescence Inhibition Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks (e.g., 10-point, 3-fold dilutions).

    • Dilute the DMSO stocks 1:50 into the assay buffer (50 mM TRIS, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to create the final compound solutions. The final DMSO concentration in the assay should be 2%.

  • Assay Procedure:

    • Add 25 µL of the diluted compound solutions to the wells of a black, 96-well microplate. Include "no inhibitor" (2% DMSO) and "no enzyme" controls.

    • Add 25 µL of recombinant human MMP-2 (e.g., 1 nM final concentration) diluted in assay buffer to all wells except the "no enzyme" control.

    • Incubate the plate for 30 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 50 µL of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, 2 µM final concentration) diluted in assay buffer.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation = 328 nm, Emission = 393 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound directly binds to its target inside intact cells.

Principle: When a protein binds to a ligand, its thermal stability typically increases. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the vehicle control.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HT-1080, which expresses MMP-2) to ~80% confluency.

    • Treat the cells with 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes.

  • Target Detection (Western Blot):

    • Quantify the total protein concentration in each supernatant (e.g., using a BCA assay).

    • Normalize the samples to the same total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for MMP-2, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensity for MMP-2 at each temperature for both the vehicle- and compound-treated samples.

    • Plot the band intensity against temperature for each condition. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Part 3: Data Presentation and Mechanistic Visualization

Clear presentation of quantitative data and visual representation of the hypothesized mechanism are essential for communicating the findings.

Hypothetical Data Summary

The following table summarizes plausible results from the proposed in vitro experiments, assuming the compound is a moderately potent MMP inhibitor.

Assay TypeTargetParameterResult
Biochemical Inhibition MMP-2IC50150 nM
MMP-9IC50450 nM
MMP-1 (Collagenase)IC50> 10 µM
Cellular Engagement MMP-2 (CETSA)Thermal Shift (ΔTm)+ 4.2 °C
Cellular Activity Pro-MMP-2 ActivationIC50 (Zymography)210 nM
Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action. By inhibiting MMP-2, the compound can prevent the degradation of extracellular matrix components, a key process in cancer cell invasion and metastasis.

G cluster_0 Cellular Environment Compound 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid MMP2 MMP-2 (Gelatinase A) Compound->MMP2 Inhibits Degradation ECM Degradation MMP2->Degradation Catalyzes ECM Extracellular Matrix (e.g., Type IV Collagen) ECM->Degradation Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion Enables

Caption: Hypothesized Mechanism of MMP-2 Inhibition.

Conclusion and Future Directions

This whitepaper has outlined a systematic and scientifically rigorous strategy for the target identification and validation of a novel chemical entity, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. By integrating in silico predictions with established in vitro biochemical and cellular assays, we have formulated and proposed a method to test the hypothesis that this compound functions as a Matrix Metalloproteinase inhibitor.

The successful validation of this (or another) target would be the first step in a long-term drug discovery campaign. Future efforts would need to focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In Vivo Efficacy: Testing the compound in relevant animal models of cancer or inflammatory disease.

This strategic framework provides a robust and adaptable blueprint for academic and industrial researchers to unlock the therapeutic potential of new chemical matter.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • Mendez, D., Gaulton, A., Bento, A. P., et al. The ChEMBL Database in 2019: a welfare check for drug discovery data. Nucleic Acids Research, 2019, 47(D1), D1152–D1161. [Link]

  • Jia, L. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate, 2021. [Link]

  • Martinez, M. M., et al. Cellular thermal shift assay for drug target engagement with protein kinases. Journal of Visualized Experiments, 2014, (89), e51782. [Link]

  • Al-Obeidi, F. A., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 2018, 61(1), 1-38. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Promise of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in over 37 FDA-approved drugs is a testament to its versatility as a pharmacophore.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space.[1][2] This inherent three-dimensionality, coupled with the potential for stereochemical diversity, makes the pyrrolidine scaffold an attractive starting point for the design of novel therapeutics with enhanced potency, selectivity, and favorable physicochemical properties.[3][4]

This guide focuses on a specific, novel derivative: 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid . While specific data for this molecule is not yet prevalent in published literature, its structural class—1-substituted 5-oxopyrrolidine-3-carboxylic acids—has been the subject of numerous investigations, revealing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8]

This document serves as a comprehensive technical roadmap for researchers embarking on the in vitro characterization of this, or structurally related, compounds. We will proceed from foundational characterization to a tiered screening approach and potential mechanistic studies, explaining the causality behind each experimental choice to ensure a scientifically rigorous evaluation.

Part 1: Foundational Characterization of the Lead Compound

Before delving into biological assays, a thorough physicochemical characterization is paramount. This initial phase ensures the identity, purity, and solubility of the test compound, which are critical for the reproducibility and interpretation of all subsequent in vitro data.

Synthesis and Structural Verification

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented, typically involving the cyclization of itaconic acid (2-methylenesuccinic acid) with a primary amine—in this case, cyclooctylamine.[5][6][9]

  • Reaction: Itaconic acid is refluxed with cyclooctylamine, often in a solvent like water or acetic acid. The intermediate adduct undergoes intramolecular cyclization to form the desired 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.[5][7]

Following synthesis and purification, rigorous structural confirmation is required using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the carboxylic acid and lactam carbonyls.[6][10]

Purity and Solubility Assessment
  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound. A purity level of >95% is generally required for biological screening.

  • Solubility: The solubility of the compound in aqueous buffers and common solvents like Dimethyl Sulfoxide (DMSO) must be determined. This is crucial for preparing stock solutions and ensuring the compound does not precipitate in assay media, which could lead to erroneous results.

Part 2: A Tiered Approach to In Vitro Biological Profiling

A logical, tiered approach to in vitro testing is essential for efficient drug discovery. This process begins with broad primary screens to identify potential biological activities, followed by more focused secondary and mechanistic assays to elucidate the mode of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Decision Point a Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cell Lines) h Activity Confirmed? a->h b Antimicrobial Assay (e.g., MIC against Bacteria/Fungi) g Biofilm Disruption Assay b->g b->h c Anti-inflammatory Assay (e.g., MMP Inhibition) c->h d Dose-Response & IC50 Determination e Apoptosis/Cell Cycle Analysis d->e f Kinase Inhibition Profiling d->f h->d Yes

Caption: Tiered workflow for in vitro evaluation.

Part 3: Core Experimental Protocols

The following sections provide detailed, self-validating protocols for key in vitro assays. These are based on methodologies reported for structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives.

Protocol: Antiproliferative Activity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] It is a foundational screen for potential anticancer agents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][11]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Treat the cells with the serially diluted compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation:

The results should be summarized in a table for clear comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
A549Lung Carcinoma25.4
MDA-MB-231Breast Adenocarcinoma42.1
HCT116Colorectal Carcinoma18.9
MRC-5Normal Lung Fibroblast>100

A higher IC50 value in a normal cell line (like MRC-5) compared to cancer cell lines suggests selectivity, a desirable trait for a potential therapeutic.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][12]

Objective: To determine the MIC of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

Data Presentation:

MicroorganismStrain TypeMIC (µg/mL) [Hypothetical Data]
Staphylococcus aureusGram-positive16
Escherichia coliGram-negative64
Candida albicansFungi32
Pseudomonas aeruginosaGram-negative>128

This data helps to establish the spectrum of activity (broad vs. narrow) and potency of the compound.

Part 4: Elucidating the Mechanism of Action

Should the primary screens yield promising results (e.g., potent and selective anticancer activity), the next logical step is to investigate the underlying mechanism of action.

G cluster_0 Initial Finding cluster_1 Hypothesis Generation cluster_2 Mechanistic Assays a Compound Induces Cell Death (Low IC50) h1 Hypothesis 1: Induction of Apoptosis a->h1 h2 Hypothesis 2: Cell Cycle Arrest a->h2 h3 Hypothesis 3: Inhibition of a Key Kinase Pathway a->h3 assay1 Annexin V / PI Staining (Flow Cytometry) h1->assay1 assay2 Western Blot for Caspase-3 Cleavage h1->assay2 assay3 Propidium Iodide Staining (Flow Cytometry) h2->assay3 assay4 Kinase Panel Screen h3->assay4

Caption: From observation to mechanistic assays.

Based on these hypotheses, a researcher could perform:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic versus necrotic cell death.

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M).

  • Kinase Inhibition Profiling: Screening the compound against a panel of known kinases is a common strategy to identify specific molecular targets, as many anticancer drugs function as kinase inhibitors.[11]

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro investigation of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. The pyrrolidine scaffold is a privileged structure in drug discovery, and a systematic, hypothesis-driven evaluation is the most effective way to unlock the therapeutic potential of its novel derivatives.[4][13] The data generated from these assays—from initial cytotoxicity and antimicrobial screens to more complex mechanistic studies—will form the basis for go/no-go decisions, guide structure-activity relationship (SAR) studies for lead optimization, and ultimately determine the translational potential of the compound.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Özdemir, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available at: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available at: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Available at: [Link]

  • PubChem. (n.d.). 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical History of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid core represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its journey from a simple derivative of a naturally occurring amino acid to a versatile template for a multitude of therapeutic agents is a compelling narrative of synthetic innovation and biological discovery. This guide provides an in-depth exploration of the historical development, synthetic evolution, and burgeoning biological significance of this compound class. We will dissect the foundational synthetic pathways, detail key experimental protocols, and trace the expansion of its known biological activities, from early indications of analgesic effects to its current status as a promising scaffold for novel antimicrobial and anticancer agents.

Introduction: The Pyroglutamic Acid Heritage

The story of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is intrinsically linked to its parent structure, pyroglutamic acid (also known as 5-oxoproline).[1] First identified in 1882 by Haitinger through the thermal dehydration of glutamic acid, pyroglutamic acid is a naturally occurring amino acid derivative.[2] Its rigid, cyclic structure and multiple functionalization points—a lactam, a carboxylic acid, and a chiral center—made it an attractive and inexpensive chiral building block for asymmetric synthesis.[3][4][5]

The introduction of a substituent at the N-1 position of the pyrrolidinone ring, coupled with the carboxylic acid at the C-3 position (a shift from the C-2 position in pyroglutamic acid), unlocked a vast new chemical space. This structural modification gave rise to the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold, a class of compounds that has demonstrated a remarkable breadth of biological activities, including analgesic, antihypoxic, antiproliferative, antibacterial, anticancer, and anti-inflammatory properties.[6][7][8] This guide chronicles the discovery and synthetic maturation of this versatile and potent chemical framework.

Foundational Synthesis: The Itaconic Acid Route

The cornerstone of 1-substituted-5-oxopyrrolidine-3-carboxylic acid synthesis is the direct condensation of a primary amine with itaconic acid (2-methylenesuccinic acid).[6][7] This method, elegant in its simplicity, provides a robust and scalable route to the core scaffold and has been the workhorse for generating diverse compound libraries for decades.

The reaction typically proceeds via a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular cyclization to form the five-membered lactam ring. This foundational reaction can be performed under various conditions, including refluxing in water, acetic acid, or even under solvent-free conditions at elevated temperatures.[6][9]

G cluster_reactants Reactants itaconic Itaconic Acid intermediate Michael Adduct (Intermediate) itaconic->intermediate + R-NH2 (Michael Addition) amine Primary Amine (R-NH2) product 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid intermediate->product Intramolecular Cyclization (-H2O)

Figure 1: Foundational synthesis via itaconic acid condensation.

Evolution of Synthetic Strategies and Derivatization

While the itaconic acid route provides the core, the therapeutic potential of this scaffold is realized through extensive derivatization. Medicinal chemists have developed multi-step synthetic workflows to modify both the N-1 and C-3 positions, creating large libraries of analogues for structure-activity relationship (SAR) studies.

Modification at the C-3 Carboxylic Acid Position

A primary strategy for expanding the chemical diversity involves converting the C-3 carboxylic acid into a more versatile functional group. The most common pathway is its transformation into a carbohydrazide, which serves as a key intermediate for a host of subsequent reactions.[7][10]

  • Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester, typically by refluxing in the alcohol with a catalytic amount of strong acid like H₂SO₄.[9][10][11]

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O), usually in a refluxing alcohol such as 2-propanol or methanol, to yield the 1-substituted-5-oxopyrrolidine-3-carbohydrazide.[9][10]

  • Further Condensation: This carbohydrazide intermediate is a nucleophilic building block ripe for further modification. It can be readily condensed with a wide variety of aromatic and heterocyclic aldehydes or ketones to form hydrazones, a subclass of derivatives that has shown particularly potent antimicrobial and anticancer activity.[9][10][12]

G core_acid Core Acid Scaffold (C3-COOH) ester Methyl Ester (C3-COOCH3) core_acid->ester Methanol, H2SO4 (cat.) hydrazide Carbohydrazide (C3-CONHNH2) ester->hydrazide Hydrazine Hydrate hydrazone Hydrazone Derivatives (C3-CONHN=CHR') hydrazide->hydrazone + Aldehyde (R'CHO)

Figure 2: Key derivatization workflow at the C-3 position.
Asymmetric Synthesis

More recent advancements have focused on controlling the stereochemistry of the pyrrolidinone ring, which is crucial for optimizing interactions with biological targets. A notable methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives involves a highly diastereoselective tandem aza-Michael addition, followed by N-chloroacetylation and a base-catalyzed 5-exo-tet cyclization.[13] This approach allows for precise control over the stereocenters, leading to compounds with potentially improved potency and selectivity.[13]

Key Experimental Protocols

The following protocols are representative of the core synthetic procedures described in the literature, providing a self-validating system for the preparation and derivatization of this scaffold.

Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic Acid (2)

This protocol outlines the foundational condensation reaction.[9]

  • Reactants:

    • N-(4-aminophenyl)acetamide (1): 75 g (0.5 mol)

    • Itaconic acid: 98 g (0.75 mol)

    • Water: 100 mL

  • Procedure:

    • A mixture of N-(4-aminophenyl)acetamide, itaconic acid, and water is heated at reflux for 12 hours.

    • After the reflux period, 100 mL of 5% hydrochloric acid is added to the mixture, which is then stirred for 5 minutes.

    • The mixture is cooled, and the resulting crystalline solid is collected by filtration.

    • The crude product is washed with water.

    • Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

    • The precipitated pure product is filtered, washed with water, and dried.

  • Expected Outcome: A white solid with a yield of approximately 96%.[9]

Protocol 2: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (3)

This two-step protocol describes the conversion of the carboxylic acid to the key hydrazide intermediate.[10]

  • Step A: Esterification

    • 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is heated at reflux for several hours (e.g., 8-18 hours).[10][11]

    • After cooling, the reaction is neutralized with an aqueous solution of Na₂CO₃ or NaOH.

    • The precipitated methyl ester is filtered, washed with water, and can be used directly in the next step.

  • Step B: Hydrazinolysis

    • The methyl ester from Step A is suspended in 2-propanol.

    • Hydrazine monohydrate is added to the mixture.

    • The reaction mixture is heated at reflux.

    • Upon completion, the mixture is cooled, and the precipitated hydrazide is collected by filtration, washed, and dried.

  • Expected Outcome: High yield (e.g., 88.5%) of the desired carbohydrazide.[10]

A History of Broad-Spectrum Biological Activity

The exploration of the biological potential of 1-substituted-5-oxopyrrolidine-3-carboxylic acids has revealed a progressively widening spectrum of activity.

  • Early Discoveries: Initial investigations into this class of compounds uncovered analgesic and antihypoxic effects, with aromatic or heterocyclic substituents at the N-1 position generally showing greater analgesic activity.[6]

  • The Rise of Antimicrobial and Anticancer Applications: Subsequent research in the 21st century has focused heavily on the development of these compounds as antimicrobial and anticancer agents.[7][9] Extensive screening has demonstrated that these scaffolds possess potent, structure-dependent activity against multidrug-resistant (MDR) pathogens and various cancer cell lines.[10][14]

  • Targeting Drug-Resistant Pathogens: A significant breakthrough has been the discovery of derivatives with strong activity against clinically important Gram-positive bacteria, including vancomycin-intermediate Staphylococcus aureus (VISA) and linezolid-resistant S. aureus.[10][15] Hydrazone derivatives bearing 5-nitrothiophene or 5-nitrofuran moieties have been identified as particularly potent antibacterial agents.[12][16]

Table 1: Selected Antimicrobial Activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two promising compounds against various vancomycin-intermediate resistant S. aureus strains, demonstrating their potential to combat antibiotic resistance.[10]

Bacterial StrainResistance MechanismsMIC (µg/mL) - Cmpd 14MIC (µg/mL) - Cmpd 24bMIC (µg/mL) - Vancomycin
S. aureus AR-215mecA, erm(A), tet(38)1684
S. aureus AR-216mecA, mph(C), fosB888
S. aureus AR-217mecA, dfrG, fosB1644
S. aureus AR-218mecA, norA, tet(K)844
S. aureus AR-219aac(6')-aph(2''), mecA428
S. aureus AR-220mecA, norA, erm(A)1684

Data sourced from Molecules (2023).[10]

Conclusion and Future Outlook

The history of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is a testament to how a simple, robust chemical scaffold can be systematically elaborated to address complex therapeutic challenges. From its origins as a synthetic curiosity derived from itaconic acid, it has evolved into a validated platform for the discovery of potent agents against cancer and, most notably, multidrug-resistant bacteria. The synthetic accessibility of the core and the proven success of derivatization strategies at the C-3 position ensure that this privileged scaffold will remain a focal point of drug discovery efforts. Future research will likely concentrate on fine-tuning the pharmacokinetics and pharmacodynamics of lead compounds, exploring novel substitutions at all positions of the pyrrolidinone ring, and elucidating their precise mechanisms of action to develop next-generation therapeutics.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Pharmaceutical Chemistry Journal.
  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. (2025). BenchChem.
  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. (n.d.). MDPI.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules. [Link]

  • Pyroglutamic Acid Peptides. (n.d.). Thieme Chemistry.
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). Molecules. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2020). Mini-Reviews in Organic Chemistry.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar.
  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (n.d.). KTU ePubl.
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). ResearchGate. [Link]

  • Pyroglutamic acid. (n.d.). Wikipedia. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

Sources

A Technical Guide to the Structural Elucidation of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid: Predictive Spectroscopic Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Synthesis Overview

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a lipophilic cyclooctyl group at the N-1 position is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

The synthesis of the title compound is most commonly achieved via the Michael addition of a primary amine, in this case, cyclooctylamine, to itaconic acid.[3] This reaction typically proceeds by refluxing the reactants in a suitable solvent such as water, followed by crystallization to yield the desired product.[4][5]

Molecular Structure

The structural formula of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is C₁₃H₂₁NO₃, with a monoisotopic mass of 239.1521 Da. The molecule consists of a five-membered lactam (pyrrolidinone) ring, substituted at the N-1 position with a cyclooctyl group and at the C-3 position with a carboxylic acid.

M [M+H]⁺ m/z = 240.16 F1 [M+H - H₂O]⁺ m/z = 222.15 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z = 195.16 M->F2 - HCOOH F3 [C₈H₁₅]⁺ m/z = 111.12 M->F3 - C₅H₆NO₃ F4 [M+H - C₈H₁₄]⁺ m/z = 130.05 M->F4 - C₈H₁₄

Figure 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.

Experimental Protocols

To validate the predicted data, the following standard operating procedures should be employed.

General Synthesis Procedure
  • To a solution of itaconic acid (1.0 eq) in water, add cyclooctylamine (0.95 eq). [4]2. Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC. [5]3. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

  • Recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) for further purification if necessary.

Sample Preparation and Instrumentation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer. [6]* IR Spectroscopy: Record the spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. [4]* Mass Spectrometry: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. Analyze using an ESI-TOF or ESI-Quadrupole mass spectrometer. [6]

Integrated Data Analysis Workflow

Confirming the structure of a novel compound requires a synergistic interpretation of all acquired spectral data. The following workflow illustrates the logical process.

MS Mass Spec (ESI-MS) MW Confirm Molecular Weight (m/z = 240.16 for [M+H]⁺) MS->MW IR Infrared Spec (FT-IR) FG Identify Functional Groups (-COOH, Amide, Alkane) IR->FG NMR NMR (¹H, ¹³C, 2D) CH_Framework Elucidate C-H Framework (Connectivity & Environment) NMR->CH_Framework Integration Integrate All Data MW->Integration FG->Integration CH_Framework->Integration Structure Proposed Structure: 1-cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid Integration->Structure

Figure 3: Workflow for Structural Elucidation.

Conclusion

This guide outlines a predictive yet robust approach for the comprehensive spectral characterization of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. By combining predicted NMR, IR, and MS data derived from foundational principles and analogous compounds, a clear and verifiable analytical picture emerges. The provided experimental protocols and integrated workflow serve as a practical blueprint for researchers to synthesize, purify, and definitively confirm the structure of this and similar novel chemical entities, ensuring scientific integrity and accelerating research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Patel, K., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Research Square. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, W-D., et al. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid analog. While direct literature for this specific molecule is sparse, a robust and widely applicable synthetic protocol has been developed based on the well-established reaction between primary amines and itaconic acid. This guide details the underlying chemical principles, a step-by-step experimental protocol, and the necessary characterization techniques. The presented methodology is designed to be a self-validating system, grounded in established chemical precedents, ensuring a high degree of reproducibility for researchers in medicinal chemistry and drug development.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid, scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] N-substituted derivatives of this core structure have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of various substituents at the N-1 position is a key strategy for modulating the therapeutic properties of these molecules.[2] The cyclooctyl group, a bulky and lipophilic moiety, is of particular interest for its potential to enhance binding affinity to biological targets and improve pharmacokinetic profiles. This guide provides a detailed protocol for the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a novel analog with potential applications in drug discovery programs.

Reaction Mechanism and Rationale

The synthesis of the 1-substituted 5-oxopyrrolidine-3-carboxylic acid core is reliably achieved through the reaction of a primary amine with itaconic acid.[2] This transformation proceeds via a two-step sequence within a single reaction vessel:

  • Aza-Michael Addition: The reaction initiates with a conjugate addition of the primary amine (cyclooctylamine) to the α,β-unsaturated system of itaconic acid. The nucleophilic amine attacks the β-carbon of the double bond.

  • Intramolecular Cyclization (Amidation): Following the Michael addition, the newly formed secondary amine attacks one of the carboxylic acid groups of the itaconic acid backbone. This intramolecular nucleophilic acyl substitution results in the formation of the stable five-membered lactam ring, yielding the desired 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

This one-pot reaction is typically conducted in a suitable solvent at elevated temperatures to drive the cyclization to completion. Water is often an effective and environmentally benign solvent for this transformation.[4]

Experimental Protocol

Materials and Equipment

Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
CyclooctylamineC₈H₁₇N127.235.73 g (45 mmol)≥98%
Itaconic AcidC₅H₆O₄130.106.5 g (50 mmol)≥99%
Deionized WaterH₂O18.0220 mL-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthetic Procedure

The following diagram outlines the general workflow for the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Itaconic Acid and Deionized Water B Add Cyclooctylamine A->B Stir C Reflux for 12 hours B->C Heat D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Dry the Product F->G

General experimental workflow for the synthesis.

Step-by-Step Instructions:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add itaconic acid (6.5 g, 50 mmol) and deionized water (20 mL).

  • Stir the mixture to form a suspension.

  • Add cyclooctylamine (5.73 g, 45 mmol) to the flask. A slight excess of itaconic acid is used to ensure the complete consumption of the amine.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to reflux with vigorous stirring. Continue refluxing for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 12 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. A precipitate should form upon cooling.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with a small amount of cold deionized water to remove any unreacted itaconic acid.

  • Dry the product in a drying oven at 60-70 °C or in a vacuum desiccator to a constant weight.

Characterization

The identity and purity of the synthesized 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The formation of the 5-oxopyrrolidine-3-carboxylic acid core can be confirmed by characteristic signals for the CH₂, CH, and NCH₂ groups of the pyrrolidinone ring.[3]

  • ¹³C NMR Spectroscopy: The presence of the carbonyl carbons of the lactam and carboxylic acid, as well as the carbons of the pyrrolidinone ring and the cyclooctyl group, should be verified.

  • Mass Spectrometry (MS): The molecular weight of the product should be confirmed by ESI-MS.

  • Melting Point (m.p.): The melting point of the purified product should be determined and recorded.

  • Elemental Analysis: The elemental composition (C, H, N) should be in good agreement with the calculated values.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

  • Cyclooctylamine is a corrosive and flammable liquid. Handle with care.

  • Itaconic acid can cause skin and eye irritation. Avoid direct contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no precipitate formationIncomplete reactionExtend the reflux time and monitor by TLC.
Product is soluble in the reaction mixtureConcentrate the reaction mixture under reduced pressure to induce precipitation.
Oily product obtainedImpurities presentRecrystallize the product from a suitable solvent (e.g., water, ethanol-water mixture).
Broad NMR signalsResidual solvent or waterEnsure the product is thoroughly dried under vacuum.

Conclusion

The protocol described herein provides a reliable and straightforward method for the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. By leveraging the well-established reaction of primary amines with itaconic acid, researchers can confidently produce this novel compound for further investigation in various drug discovery and development endeavors. The versatility of this synthetic route also allows for the preparation of a diverse library of N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives by simply varying the starting primary amine.

References

  • Butkevičius, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3815. Available at: [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN J. Chem, 13(2), 1054-1062. Available at: [Link]

  • Vaitkienė, D., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]

  • Baranauskienė, L., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 1(65). Available at: [Link]

  • Desai, P.S., et al. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Vaitkienė, D., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Tumasonienė, M., et al. (2016). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Chemija, 27(2). Available at: [Link]

Sources

Application Note: Quantitative Analysis of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a key intermediate and potential active pharmaceutical ingredient (API). Given the compound's chemical structure—a carboxylic acid with a bulky hydrophobic group and lacking a strong chromophore—this note details a primary, highly sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed for scenarios where mass spectrometry is unavailable, noting its inherent limitations. The protocols herein are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Analytical Challenge

1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a member of the substituted pyrrolidine class of compounds, which are scaffolds for developing novel therapeutic agents.[4][5] Accurate quantification of this compound is critical for pharmacokinetic studies, manufacturing quality control, and stability testing. The primary analytical challenges stem from its molecular properties:

  • Low UV Absorbance: The molecule lacks a significant chromophore, making direct UV detection insensitive and unsuitable for trace-level quantification.[6]

  • Polarity and Hydrophobicity: The presence of both a carboxylic acid group and a large cyclooctyl group gives the molecule mixed chemical properties, requiring careful selection of chromatographic conditions.

  • Complex Matrices: Quantification is often required in complex biological fluids (plasma, urine) or in the presence of other excipients in a drug product, demanding a highly selective method.

To address these challenges, this guide prioritizes an LC-MS/MS method, which offers unparalleled sensitivity and specificity through mass-based detection.

Primary Analytical Method: Reversed-Phase LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying compounds with poor optical properties in complex matrices. The combination of chromatographic separation with mass-based detection provides the necessary selectivity and sensitivity for regulatory compliance.

Principle of the Method

The sample is first subjected to a protein precipitation or solid-phase extraction (SPE) step to remove interfering matrix components. The extracted analyte is then injected into a reversed-phase HPLC system, where it is separated from other components based on its hydrophobicity. The eluent from the HPLC column is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. The analyte is ionized, and the precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and reduces chemical noise.

Experimental Workflow: LC-MS/MS

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Plasma, API, etc.) ISTD Internal Standard (ISTD) Spiking Sample->ISTD Extraction Protein Precipitation or Solid-Phase Extraction (SPE) ISTD->Extraction Evap Evaporation & Reconstitution Extraction->Evap Injection LC Injection Evap->Injection Separation Reversed-Phase HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: LC-MS/MS workflow for quantification.

Detailed Protocol: LC-MS/MS

A. Sample Preparation (from Plasma)

  • Thaw: Thaw plasma samples and standards at room temperature.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate: Add 400 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

B. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalent UHPLC systemHigh pressure and low delay volume capabilities improve peak shape and reduce run times.
Column C18 Reversed-Phase, e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmC18 chemistry provides good retention for the hydrophobic cyclooctyl group. Small particle size enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation of the carboxylic acid for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.A gradient elution is necessary to ensure elution of the analyte with good peak shape and to clean the column of late-eluting compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Mass Spectrometer Sciex 6500+ QTRAP or equivalent triple quadrupole MSHigh sensitivity and fast scanning capabilities are essential for robust quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe carboxylic acid can be readily protonated to form [M+H]⁺ ions.
MRM Transitions To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 226 -> 129.These must be optimized for the specific compound to ensure maximum sensitivity and specificity. The parent ion (Q1) and a stable fragment ion (Q3) are selected.
Source Parameters IonSpray Voltage: 5500 V; Temperature: 500°C; Gas 1: 50 psi; Gas 2: 50 psi; Curtain Gas: 35 psiThese parameters must be optimized to achieve stable and efficient ionization and desolvation.

Method Validation: Ensuring Trustworthiness and Reliability

A validated analytical method provides assurance that it is suitable for its intended purpose.[3][7] The validation process must be conducted according to established guidelines from regulatory bodies like the ICH.[1][8][9]

Validation Parameters and Causality

The following parameters must be assessed as per ICH Q2(R1) guidelines.[1][2][7]

Validation_Parameters Method Validated Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for analytical method validation.

A. Specificity/Selectivity

  • What it is: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][7]

  • Why it's done: To prove that the signal being measured comes only from the target analyte, preventing overestimation due to interference.

  • Protocol:

    • Analyze blank matrix samples (e.g., six different sources of plasma) to check for interfering peaks at the retention time of the analyte.

    • Analyze samples spiked with the analyte and known related substances or potential degradation products.

    • Confirm that no co-eluting peaks interfere with the analyte's MRM transition.

B. Linearity and Range

  • What it is: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Why it's done: To establish the mathematical relationship between signal and concentration, which is used for calculating the concentration of unknown samples.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of five concentrations is recommended.

    • Analyze the standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

C. Accuracy

  • What it is: The closeness of the test results obtained by the method to the true value.

  • Why it's done: To ensure the measured value is correct and free from systematic error.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, high) within the calibration range.

    • Analyze multiple replicates (n=5 or 6) of these QC samples against a freshly prepared calibration curve.

    • Calculate the percent recovery (%Recovery = [Measured Concentration / Nominal Concentration] x 100). The mean recovery should typically be within 85-115% for bioanalytical methods.

D. Precision

  • What it is: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Why it's done: To demonstrate the method's reproducibility and consistency over time and with different analysts or equipment.

  • Protocol:

    • Repeatability: Analyze replicates (n=5 or 6) of QC samples at low, medium, and high concentrations on the same day.

    • Intermediate Precision: Repeat the analysis on at least two different days, preferably with a different analyst or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for each concentration level. The %RSD should typically be ≤ 15%.

E. Limit of Quantification (LOQ)

  • What it is: The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

  • Why it's done: To define the lower boundary of the reportable range of the method.

  • Protocol:

    • Prepare samples with decreasing concentrations of the analyte.

    • The LOQ is the lowest concentration that meets the acceptance criteria for accuracy (e.g., 80-120% recovery) and precision (e.g., ≤ 20% RSD).

F. Robustness

  • What it is: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Why it's done: To demonstrate the reliability of the method during normal use.

  • Protocol:

    • Introduce small, deliberate changes to key method parameters, one at a time.

    • Examples include: column temperature (± 2°C), mobile phase pH or composition (± 2%), and flow rate (± 5%).

    • Analyze a QC sample under each condition and evaluate the impact on peak area, retention time, and peak shape. The results should remain within acceptable limits.

Alternative Method: HPLC with UV Detection

For laboratories without access to mass spectrometry, an HPLC-UV method can be developed. However, due to the lack of a strong chromophore, direct detection at low wavelengths (e.g., 200-210 nm) is required, which suffers from low sensitivity and high interference.[10] Derivatization to attach a UV-active moiety is a potential but more complex alternative.

Protocol: HPLC-UV (Direct Detection)
ParameterRecommended SettingRationale
HPLC System Standard HPLC with a Photodiode Array (PDA) or Variable Wavelength Detector (VWD)A standard system is sufficient for this application.
Column C18 Reversed-Phase, e.g., Kromasil C18, 4.6 x 150 mm, 5 µmA standard analytical column provides adequate separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is a common UV-transparent buffer for controlling pH.
Mobile Phase B AcetonitrileA common organic modifier.
Elution Isocratic or Gradient, to be optimized. An isocratic run of 60:40 (A:B) may be a suitable starting point.Isocratic elution is simpler but may not be suitable for complex samples.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength 205 nmThe carboxyl group provides some absorbance at low UV wavelengths. This wavelength is prone to interference.

Limitations: This method will have a significantly higher LOQ compared to LC-MS/MS and is not suitable for bioanalysis (e.g., plasma samples) without extensive and validated sample cleanup procedures. It is best suited for analyzing the bulk API or highly concentrated formulations.

Conclusion

The recommended method for the robust, sensitive, and specific quantification of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is Reversed-Phase LC-MS/MS with ESI in positive mode. This approach overcomes the inherent analytical challenges of the molecule. Any method implemented for regulatory purposes must undergo a full validation study according to the principles outlined in ICH and FDA guidelines to ensure data integrity and reliability.[11][12]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • FDA Releases Guidance on Analytical Procedures.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.

Sources

Application Notes and Protocols: 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidinone Scaffold in Medicinal Chemistry

The pyrrolidinone (or 2-oxopyrrolidine) ring is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Its conformational rigidity, combined with the capacity for stereospecific functionalization, allows for precise three-dimensional positioning of pharmacophoric elements. This, in turn, facilitates high-affinity interactions with a variety of biological targets. The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, serves as a versatile building block, enabling the synthesis of diverse compound libraries with potential therapeutic applications ranging from antimicrobial and anticancer to anti-inflammatory and neurological treatments.[1][3][4][5]

This document provides detailed application notes and protocols for the use of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid , a lipophilic analog within this chemical class. While specific data for this cyclooctyl derivative is not extensively published, its synthesis and applications can be reliably extrapolated from the well-established chemistry of its analogs. The bulky, non-polar cyclooctyl group is anticipated to significantly enhance lipophilicity, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability, making it an intriguing candidate for investigation in drug development programs.

Physicochemical Properties

The physicochemical properties of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid can be estimated based on data from its analogs, such as the cyclopentyl and cyclopropyl derivatives.[6][7] These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

PropertyEstimated ValueSignificance in Drug Development
Molecular Formula C₁₃H₂₁NO₃Defines the elemental composition and molecular weight.
Molecular Weight 239.31 g/mol Influences diffusion rates and bioavailability.
XlogP (Predicted) ~1.5 - 2.5Indicates lipophilicity; crucial for membrane permeability and solubility.
Hydrogen Bond Donors 1 (from carboxylic acid)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 3 (from carbonyl and carboxyl oxygens)Important for target binding and aqueous solubility.
Appearance White to off-white solidBasic physical characterization.

Synthesis Protocol: Michael Addition of Cyclooctylamine to Itaconic Acid

The most direct and widely employed method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization.[3][5][8][9] This one-pot reaction is efficient and generally proceeds with good yields.

Experimental Protocol

Materials:

  • Itaconic acid (1.0 eq)

  • Cyclooctylamine (1.0 eq)

  • Deionized water or a suitable polar solvent (e.g., ethanol)

  • Hydrochloric acid (HCl) for acidification

  • Sodium hydroxide (NaOH) for basification (optional, for purification)

  • Rotary evaporator

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve itaconic acid (1.0 eq) in deionized water (approximately 3-5 mL per gram of itaconic acid).

  • Addition of Amine: To the stirred solution, add cyclooctylamine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be isolated by filtration.

    • If the product remains in solution, acidify the mixture to a pH of approximately 2 with concentrated HCl. This will protonate the carboxylic acid, reducing its water solubility and promoting precipitation.

    • Cool the acidified mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining starting materials and inorganic salts.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Water is an excellent solvent for this reaction as it readily dissolves the itaconic acid and is environmentally benign. The high boiling point allows for effective thermal promotion of the cyclization step.

  • Reflux: Heating is necessary to provide the activation energy for the intramolecular amide bond formation (cyclization) which is the rate-determining step.

  • Acidification: The carboxylic acid product is often soluble in the reaction mixture as a carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less water-soluble, thus enabling its isolation by precipitation.

G cluster_synthesis Synthesis Workflow itaconic_acid Itaconic Acid reaction_mixture Reaction Mixture (in Water) itaconic_acid->reaction_mixture cyclooctylamine Cyclooctylamine cyclooctylamine->reaction_mixture reflux Reflux (12-24h) reaction_mixture->reflux acidification Acidification (HCl) reflux->acidification product 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid acidification->product G cluster_derivatization Derivatization Pathways start 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic Acid amide Bioactive Amide (e.g., Nav1.8 Inhibitor) start->amide Amide Coupling hydrazide Acid Hydrazide Intermediate start->hydrazide Esterification & Hydrazinolysis heterocycle Heterocyclic Derivatives (Antimicrobial/Anticancer) hydrazide->heterocycle Cyclocondensation

Sources

Application Notes and Protocols: Derivatization of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a range of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core molecule to generate diverse chemical libraries for bioassay screening. We will delve into the rationale behind derivatization, provide detailed, field-tested protocols for amide and ester bond formation, and discuss the application of these derivatives in relevant biological assays. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to troubleshoot and adapt these methods.

Introduction: The Rationale for Derivatization

The core structure of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid presents a unique combination of a bulky, lipophilic cyclooctyl group and a polar, functionalizable carboxylic acid on a rigid pyrrolidinone ring. This arrangement provides a foundational pharmacophore that can be systematically modified to explore structure-activity relationships (SAR). Derivatization of the carboxylic acid moiety is a key strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact its biological activity, including analgesic and antihypoxic effects.[1]

The primary focus of this guide is the conversion of the carboxylic acid into a diverse array of amides and esters. This approach allows for the introduction of a wide range of chemical functionalities, enabling the exploration of specific interactions with biological targets. Amide bond formation, in particular, is one of the most frequently utilized reactions in medicinal chemistry due to the vast commercial availability of primary and secondary amines, offering a nearly limitless source of diversity.[2]

Strategic Considerations for Derivatization

Before embarking on synthesis, it is crucial to consider the goals of the derivatization strategy. Key questions to address include:

  • Target Bioassay: What is the nature of the biological target? Is it an enzyme, a receptor, or a cellular process? The choice of derivatives should be guided by the known or hypothesized binding site interactions.

  • Physicochemical Properties: How do you intend to alter the compound's properties? For example, introducing polar groups can enhance aqueous solubility, while adding aromatic rings can facilitate π-stacking interactions.

  • Synthetic Feasibility: Are the chosen amines or alcohols readily available and compatible with the reaction conditions?

This application note will provide robust protocols that are broadly applicable, but the specific choice of building blocks should be tailored to the research question at hand.

Derivatization Strategies and Protocols

The primary functional handle for derivatization on the 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid core is the carboxylic acid group. This section will detail the most common and reliable methods for its conversion to amides and esters.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary. We will focus on carbodiimide-mediated coupling, a widely adopted and versatile method.

2.1.1. Principle of Carbodiimide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids.[4][5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond, with the carbodiimide being converted to a urea byproduct.[3][4]

To mitigate potential side reactions and racemization, coupling additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[4] These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.

Amide_Formation_Workflow Carboxylic_Acid 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct Amide Target Amide Derivative O_Acylisourea->Amide + Amine Amine Primary or Secondary Amine (R-NH2 or R2NH) Derivatization_Strategies Start 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic Acid Amide_Deriv Amide Derivatives Start->Amide_Deriv Amide Coupling (EDC, HOBt, Amine) Ester_Deriv Ester Derivatives Start->Ester_Deriv Esterification (Alcohol, H2SO4) Bioassays Bioassay Screening Amide_Deriv->Bioassays Ester_Deriv->Bioassays

Sources

Application Notes & Protocols: A Phased Approach to Characterizing the Antimicrobial Activity of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.

Introduction

The relentless rise of antimicrobial resistance necessitates the discovery and characterization of novel therapeutic agents. Pyrrolidine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant antibacterial and antibiofilm activities.[1][2][3][4] This document provides a comprehensive, phased experimental guide for the in-vitro evaluation of a novel pyrrolidine derivative, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as "Compound X").

This guide is designed to provide a robust framework, from initial screening to more detailed mechanistic insights. By adhering to standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI), researchers can generate reliable, reproducible, and comparable data crucial for the advancement of new drug candidates.[5][6] The protocols herein emphasize not just the procedural steps but the underlying scientific rationale, ensuring that the data generated is both accurate and meaningful.

Phase 1: Foundational Screening - Determination of Minimum Inhibitory Concentration (MIC)

The first and most critical step in assessing an antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[7][8] We will employ the broth microdilution method, a gold-standard, quantitative technique that is efficient for screening multiple compounds and organisms simultaneously.[9]

Principle of the Broth Microdilution Assay

This method involves challenging a standardized bacterial inoculum with serial dilutions of Compound X in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The lowest concentration of Compound X that prevents this visible growth is the MIC.[7][10]

Materials and Reagents
  • Compound X: Stock solution of known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: A representative panel including:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Rationale: These specific ATCC strains are recommended by CLSI for quality control in susceptibility testing, ensuring inter-laboratory comparability.[11]

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]

    • Tryptic Soy Agar (TSA) or Blood Agar plates

  • Reagents & Consumables:

    • Sterile 96-well, U-bottom microtiter plates

    • Sterile reagent reservoirs

    • Multichannel pipettes and sterile tips

    • 0.5 McFarland turbidity standard

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

    • Spectrophotometer or Densitometer

    • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

    • Incubator (35 ± 2 °C)

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • b. Suspend the colonies in sterile saline.

    • c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • d. Within 15 minutes of preparation, dilute this standardized suspension 1:100 in CAMHB. This will be the final working inoculum.

  • Preparation of Compound X Dilutions (in 96-well plate):

    • a. Add 100 µL of CAMHB to wells 2 through 12 in each row designated for testing.

    • b. In well 1 of each row, add 200 µL of Compound X at the highest desired starting concentration (e.g., 256 µg/mL in CAMHB).

      • Scientist's Note: The solvent (e.g., DMSO) concentration should be kept constant and low (typically ≤1%) across all wells to avoid solvent-induced toxicity.

    • c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • d. Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.

    • e. Well 11 will serve as the Growth Control (no compound). Add 100 µL of CAMHB.

    • f. Well 12 will serve as the Sterility Control (no compound, no bacteria). Add 200 µL of CAMHB.

  • Inoculation:

    • a. Using a multichannel pipette, add 100 µL of the final working inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • b. The final volume in each well (1-11) is 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. The concentrations of Compound X are now half of the initial serial dilutions.

  • Incubation:

    • a. Cover the plate with a lid or an adhesive seal.

    • b. Incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • a. Following incubation, examine the plate from the bottom using a reading mirror or by placing it on a light box.

    • b. The MIC is the lowest concentration of Compound X at which there is no visible growth (i.e., the first clear well).[8][13]

    • c. Check the controls: Well 11 (Growth Control) should be turbid. Well 12 (Sterility Control) should be clear. If controls fail, the experiment is invalid.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

MicroorganismStrainGram StainMIC (µg/mL) of Compound XMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusATCC 29213Positive160.5
Escherichia coliATCC 25922Negative640.015
Pseudomonas aeruginosaATCC 27853Negative>1281
Enterococcus faecalisATCC 29212Positive322

Phase 2: Assessing Lethality - Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to determine the lowest concentration of an agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[14][15][16]

Principle of the MBC Assay

This assay is an extension of the MIC test. Aliquots from the clear wells (at and above the MIC) of the microtiter plate are sub-cultured onto antibiotic-free agar plates. The absence of growth on these plates after incubation indicates that the bacteria were killed, not just inhibited.[17]

Protocol 2: MBC Determination
  • Prerequisite: A completed and read MIC plate from Protocol 1.

  • Sub-culturing:

    • a. Select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • b. Mix the contents of each selected well thoroughly.

    • c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells.

    • d. Spot-plate or streak the 10 µL aliquot onto a quadrant of a fresh TSA plate. Label each quadrant clearly.

  • Incubation:

    • a. Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC:

    • a. After incubation, count the number of colonies on each spot/streak.

    • b. The MBC is the lowest concentration of Compound X that results in a ≥99.9% kill (a 3-log₁₀ reduction) of the initial inoculum.[17] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL.

    • c. Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[16] If the ratio is >4, the agent is considered bacteriostatic.

Data Presentation: MIC vs. MBC
MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus16322Bactericidal
E. faecalis32>128>4Bacteriostatic

Phase 3: Characterizing the Dynamics of Killing - Time-Kill Kinetics Assay

To understand the pharmacodynamics of Compound X, a time-kill kinetics assay is performed. This experiment provides valuable insight into the rate of bacterial killing and demonstrates whether the compound's activity is concentration-dependent or time-dependent.[18][19]

Principle of the Time-Kill Assay

A standardized bacterial inoculum in the logarithmic phase of growth is exposed to various concentrations of Compound X (typically multiples of the MIC). At predefined time points, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[20] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

Protocol 3: Time-Kill Kinetics Assay
  • Inoculum Preparation:

    • a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as in Protocol 1.

    • b. Inoculate this into a flask of pre-warmed CAMHB and incubate with shaking until the culture reaches the early logarithmic phase of growth (typically 1-2 hours).

  • Assay Setup:

    • a. Prepare flasks or tubes containing CAMHB with Compound X at the desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

    • b. Inoculate each flask with the log-phase culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

    • b. Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS.

    • c. Plate 100 µL of appropriate dilutions onto TSA plates.

    • d. Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Data Analysis:

    • a. After incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • b. Convert the CFU/mL values to log₁₀ CFU/mL.

    • c. Plot the mean log₁₀ CFU/mL versus time (hours) for each concentration.

Visualization: Experimental Workflows

G cluster_phase1 Phase 1: MIC Determination cluster_phase2 Phase 2: MBC Determination cluster_phase3 Phase 3: Time-Kill Kinetics P1_1 Prepare Bacterial Inoculum (0.5 McFarland) P1_3 Inoculate Plate with Bacteria P1_1->P1_3 P1_2 Serial Dilute Compound X in 96-Well Plate P1_2->P1_3 P1_4 Incubate 16-20h @ 35°C P1_3->P1_4 P1_5 Read MIC (Lowest concentration with no visible growth) P1_4->P1_5 P2_1 Sub-culture from clear wells (MIC, 2x MIC, 4x MIC) P1_5->P2_1 Use MIC Plate P3_1 Expose log-phase bacteria to Compound X (multiples of MIC) P1_5->P3_1 Inform Concentrations P2_2 Plate on antibiotic-free agar P2_1->P2_2 P2_3 Incubate 18-24h P2_2->P2_3 P2_4 Read MBC (Lowest concentration with ≥99.9% kill) P2_3->P2_4 P3_2 Sample at time points (0, 2, 4, 8, 24h) P3_1->P3_2 P3_3 Perform serial dilutions & plate P3_2->P3_3 P3_4 Count CFU & Plot Data P3_3->P3_4 Start Start Evaluation Start->P1_1

// Explanation node [shape=plaintext, align=left]; exp [label="Example Serial Dilution (µg/mL)\n- Red to Blue indicates decreasing concentration of Compound X.\n- GC should show turbidity.\n- SC should be clear."]; } dot Caption: Diagram of a 2-fold serial dilution in a 96-well plate.

References

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187–198. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]

  • Khan, D. D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Available from: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available from: [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

  • OIE. (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]

  • Royal Society of Chemistry. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Available from: [Link]

  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available from: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • Scribd. (n.d.). Time Kill Assay. Available from: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Yildiz, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Molecules. Available from: [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available from: [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolidine Derivatives

The pyrrolidine ring is a significant pharmacophore in medicinal chemistry, forming the backbone of a diverse range of natural and synthetic compounds with notable biological activities.[1][2] Extensive research into pyrrolidine derivatives has revealed their potential as potent anticancer agents, often exhibiting lower side effects compared to existing therapies.[1] These compounds have been shown to modulate various cellular pathways, leading to anti-proliferative and cytotoxic effects against numerous cancer cell lines.[1][3] The structural diversity of pyrrolidine-based molecules allows for fine-tuning of their biological activity, with modifications at different positions on the ring influencing their target specificity and efficacy.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standard cell culture assays to evaluate the anticancer activity of a novel pyrrolidine derivative, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid . The protocols detailed herein are designed to be robust and self-validating, providing a framework for assessing the compound's effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, and migratory and invasive potential.

I. Assessment of Cytotoxicity: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h (adhesion) start->incubate1 treat Treat with serial dilutions of the compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 540-590 nm solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium.[6] The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.[4]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterRecommended Range
Cell Seeding Density5,000 - 20,000 cells/well
Compound Incubation Time24, 48, or 72 hours
MTT Incubation Time2 - 4 hours
Absorbance Wavelength540 - 590 nm

II. Detection of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

Principle: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[8] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye like FITC.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9][10] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[8][9]

Experimental Workflow:

Apoptosis_Workflow start Treat cells with the compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the appropriate duration.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide solution.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X binding buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.[9]

    • Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[12]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

III. Cell Cycle Analysis: Propidium Iodide Staining

Principle: The cell cycle is a series of events that leads to cell division and replication. Aberrations in cell cycle progression are a hallmark of cancer. Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M). Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content can be quantified by flow cytometry, allowing for the determination of the percentage of cells in each phase of the cell cycle.[11]

Experimental Workflow:

CellCycle_Workflow start Treat cells with the compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash cells with PBS fix->wash stain Resuspend in PI/RNase A staining solution wash->stain incubate Incubate for 30 min at RT stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the compound as described previously.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[13][14]

    • Incubate on ice for at least 30 minutes.[13][14] Cells can be stored at -20°C in ethanol for several weeks.[11]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.[14]

    • Wash the cell pellet twice with PBS.[13]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13] RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[11]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, collecting data on a linear scale.[14]

    • Use a dot plot of pulse area versus pulse height or width to gate out doublets and aggregates.[13][14]

Data Analysis:

  • Generate a histogram of DNA content.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

IV. Assessment of Cell Migration: The Wound Healing (Scratch) Assay

Principle: Cell migration is a critical process in cancer metastasis. The wound healing or scratch assay is a simple and widely used method to study collective cell migration in vitro.[15][16] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[15]

Experimental Workflow:

WoundHealing_Workflow start Seed cells to form a confluent monolayer scratch Create a scratch with a pipette tip start->scratch wash Wash to remove detached cells scratch->wash treat Add medium with/without the compound wash->treat image_t0 Image the scratch at T=0 treat->image_t0 incubate Incubate and image at regular intervals image_t0->incubate analyze Analyze wound closure over time incubate->analyze

Caption: Workflow of the wound healing (scratch) assay.

Protocol:

  • Cell Seeding and Wound Creation:

    • Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.[16]

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.[15]

    • Gently wash the wells twice with PBS to remove detached cells.[17]

  • Treatment and Imaging:

    • Add fresh medium containing the desired concentration of the compound or vehicle control. To isolate the effect on migration, it may be necessary to use a proliferation inhibitor like Mitomycin C.

    • Immediately capture an image of the scratch at time 0 (T=0) using a phase-contrast microscope.[15]

    • Incubate the plate and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).[15]

Data Analysis:

  • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area.

  • Compare the rate of wound closure between treated and control groups.

V. Evaluation of Cell Invasion: The Transwell Invasion Assay

Principle: Cell invasion is the ability of cancer cells to migrate through the extracellular matrix (ECM), a key step in metastasis.[18] The Transwell invasion assay, also known as the Boyden chamber assay, measures the invasive potential of cells.[19] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of ECM proteins (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., serum-containing medium).[20] Invasive cells degrade the ECM and migrate through the pores towards the chemoattractant.[20]

Experimental Workflow:

Transwell_Workflow start Coat Transwell insert with Matrigel prepare Prepare cell suspension in serum-free medium with/without compound start->prepare seed Seed cells into the upper chamber prepare->seed add_chemo Add chemoattractant to the lower chamber seed->add_chemo incubate Incubate for 24-48h add_chemo->incubate remove_noninv Remove non-invading cells from the upper surface incubate->remove_noninv fix_stain Fix and stain invading cells on the lower surface remove_noninv->fix_stain image_quantify Image and quantify invading cells fix_stain->image_quantify

Caption: Workflow of the Transwell invasion assay.

Protocol:

  • Preparation of Transwell Inserts:

    • Coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[21]

  • Cell Seeding and Incubation:

    • Harvest and resuspend the cells in serum-free medium containing the test compound or vehicle.

    • Seed the cells (e.g., 2.5 - 5 x 10⁴ cells) into the upper chamber of the coated inserts.[21]

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[21]

    • Incubate the plate for 24-48 hours.[21]

  • Fixation and Staining:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[21]

    • Fix the invading cells on the lower surface of the membrane with 70% ethanol for 10 minutes.[21]

    • Stain the cells with 0.1% crystal violet for 10 minutes.[21]

    • Wash the inserts with water to remove excess stain and allow them to air dry.[21]

Data Analysis:

  • Image the stained cells on the lower surface of the membrane using a microscope.

  • Count the number of invading cells in several random fields of view.

  • Calculate the average number of invading cells per field and compare the results between treated and control groups.

ParameterRecommended Setting
Transwell Pore Size8 µm
ECM CoatingMatrigel
ChemoattractantMedium with 10% FBS
Incubation Time24 - 48 hours

VI. Concluding Remarks

The suite of assays described in these application notes provides a robust framework for the initial in vitro characterization of the anticancer properties of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, migration, and invasion, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into the compound's mechanism of action and its efficacy in more complex preclinical models.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Creative Diagnostics. (2017). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Wound Healing Assay. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • PubMed. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Bio-protocol. (2014). Scratch Wound Healing Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2017). Wound healing migration assay (Scratch assay). Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • NIH. (2021). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Retrieved from [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • JOCPR. (2016). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

  • NIH. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • MDPI. (2019). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]

  • NIH. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

  • NIH. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

Sources

Application Notes & Protocols: Formulation of 1-Cyclooctyl-5-Oxopyrrolidine-3-Carboxylic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a novel therapeutic candidate. Given the predicted physicochemical properties of this molecule—specifically its lipophilic cyclooctyl group and polar carboxylic acid moiety—it is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in in vivo studies. This guide details a multi-tiered approach, from essential pre-formulation characterization to the development of scalable oral and parenteral formulations, ensuring scientific integrity and methodological rigor.

Introduction: The Challenge of Poorly Soluble Compounds

The pyrrolidine ring is a versatile scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3] However, the introduction of large, nonpolar moieties like a cyclooctyl group drastically reduces aqueous solubility. Carboxylic acids, while ionizable, often exhibit poor solubility at the acidic pH of the stomach, and their solubility is highly dependent on the pKa of the molecule and the pH of the medium.[4]

Effective in vivo evaluation of such compounds is contingent on developing a formulation that ensures consistent and adequate drug exposure. The choice of formulation strategy can significantly impact pharmacokinetic profiles and, consequently, the interpretation of efficacy and toxicology data.[5][6] This guide presents a systematic workflow for formulating 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, emphasizing the rationale behind each experimental step.

Pre-Formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation design. The following studies are critical before initiating formulation development.

Physicochemical Property Determination
PropertyExperimental Method(s)Rationale & Implications
Aqueous Solubility Shake-flask method in water, phosphate-buffered saline (PBS) at pH 7.4, and 0.1 N HCl (simulated gastric fluid).Determines intrinsic solubility and pH-dependent solubility. Poor solubility in all media confirms the need for enabling formulations.
pKa Determination Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis.The carboxylic acid moiety will have a pKa (typically ~4-5). This value is crucial for pH-adjustment strategies.
LogP/LogD Shake-flask method (octanol/water), HPLC-based methods.Quantifies the lipophilicity of the compound. A high LogP indicates poor aqueous solubility and potential for absorption across lipid membranes.
Melting Point Differential Scanning Calorimetry (DSC), Melt-Temp apparatus.Provides information on the crystalline nature and thermal stability of the API.
Solid-State Characterization X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy.Identifies the crystalline form (polymorphs) or if the material is amorphous. Different solid forms can have different solubilities and stabilities.
Initial Excipient Compatibility Screening

A preliminary screen for chemical compatibility with common excipients is advisable. This can be done by preparing binary mixtures of the API with selected excipients (e.g., surfactants, polymers, co-solvents), storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation products via HPLC.

Formulation Development Workflow

The selection of a formulation strategy depends on the intended route of administration, the required dose, and the timeline of the in vivo study. A tiered approach is recommended, starting with simpler formulations and progressing to more complex systems if necessary.

Formulation_Workflow cluster_0 Pre-Formulation cluster_1 Tier 1: Simple Formulations cluster_2 Tier 2: Enabling Formulations cluster_3 Tier 3: Advanced Formulations cluster_4 Characterization & Selection API API Characterization (Solubility, pKa, LogP) Aqueous_Suspension Aqueous Suspension (with wetting/suspending agent) API->Aqueous_Suspension pH_Adjustment pH-Adjusted Solution (Salt Formation) API->pH_Adjustment Characterization Formulation Characterization (Particle Size, Stability, Purity) Aqueous_Suspension->Characterization If inadequate pH_Adjustment->Characterization If inadequate Cosolvent Co-solvent System (e.g., PEG-400, DMSO) Selection Final Formulation Selection Cosolvent->Selection If inadequate Cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) Cyclodextrin->Selection If inadequate Lipid_Based Lipid-Based System (e.g., SMEDDS) Lipid_Based->Selection Characterization->Cosolvent Characterization->Cyclodextrin Selection->Lipid_Based

Caption: Tiered workflow for formulation development.

Protocols for Formulation Preparation

Tier 1: Simple Aqueous Formulations

These are often the first choice for early-stage studies due to their simplicity and reduced potential for vehicle-induced toxicity.[7]

Protocol 4.1.1: Aqueous Suspension (for Oral Gavage)

This approach is suitable if the required dose can be delivered in a reasonable volume and precise dosing is not compromised by settling.

  • Rationale: For a poorly soluble, neutral, or acidic compound, a simple suspension in an aqueous vehicle is a common starting point. A suspending agent is used to ensure dose uniformity, and a wetting agent is critical for dispersing the hydrophobic powder.

  • Materials:

    • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (micronized, if possible)

    • Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) sodium or Methylcellulose

    • Wetting agent: 0.1% (w/v) Polysorbate 80 (Tween® 80)

    • Vehicle: Purified Water or Saline (0.9% NaCl)

  • Procedure:

    • Prepare the vehicle by dissolving the suspending agent (e.g., 50 mg of CMC) in 10 mL of purified water. This may require stirring or gentle heating.

    • In a separate container, create a paste by adding a small amount of the vehicle containing the wetting agent to the accurately weighed API.

    • Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

    • Continuously stir the suspension during dosing to ensure homogeneity.

Protocol 4.1.2: pH-Adjusted Aqueous Solution (for Oral or Parenteral Administration)

This method is viable if the compound is sufficiently soluble at a physiologically tolerable pH.

  • Rationale: The carboxylic acid moiety can be deprotonated to form a more soluble salt at a pH above its pKa.[8] The goal is to find a pH at which the compound dissolves and remains stable, while ensuring the final formulation's pH is safe for the intended route of administration (e.g., near neutral for intravenous injection).

  • Materials:

    • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

    • Base for pH adjustment: 1 N Sodium Hydroxide (NaOH) or an organic base like tromethamine (Tris).

    • Vehicle: Water for Injection or 0.9% Saline.

  • Procedure:

    • Suspend the API in the desired volume of vehicle.

    • While stirring, slowly add the base dropwise, monitoring the pH with a calibrated pH meter.

    • Continue adding the base until the API is fully dissolved.

    • Record the final pH. If for parenteral use, ensure the final pH is within a physiologically acceptable range (typically 4-9, but closer to 7.4 is ideal).

    • Filter the final solution through a sterile 0.22 µm filter for parenteral administration.

Tier 2: Enabling Formulations

If simple aqueous systems fail to provide the required concentration or stability, more complex vehicles are necessary.

Protocol 4.2.1: Co-solvent Formulation

  • Rationale: Co-solvents can dissolve compounds that are poorly soluble in water by reducing the polarity of the aqueous vehicle.[8] However, some co-solvents can cause toxicity or precipitation upon injection, so careful selection is required.[7]

  • Common Co-solvents for In Vivo Use:

    • Polyethylene glycol 400 (PEG-400)

    • Propylene glycol (PG)

    • Dimethyl sulfoxide (DMSO) - Use with caution and at low concentrations due to potential toxicity.

    • Ethanol

  • Procedure (Example: 20% PEG-400 in Saline):

    • Attempt to dissolve the API in the pure co-solvent (e.g., PEG-400) first to determine its solubility.

    • If soluble, prepare the final formulation by dissolving the API in the required volume of PEG-400.

    • Slowly add the aqueous component (e.g., saline) while stirring vigorously to prevent precipitation.

    • Observe the solution for any signs of precipitation or instability. The final percentage of co-solvent should be kept as low as possible.

Protocol 4.2.2: Cyclodextrin-Based Formulation

  • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its safety profile.

  • Materials:

    • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Vehicle: Water for Injection.

  • Procedure:

    • Prepare a stock solution of HP-β-CD in water (e.g., 20-40% w/v).

    • Add the API to the cyclodextrin solution.

    • Stir the mixture, potentially with gentle heating (e.g., 40-50°C), for several hours or overnight to facilitate complexation.

    • Allow the solution to cool to room temperature and observe for any precipitation.

    • Filter the solution to remove any undissolved material.

Characterization and Stability of the Final Formulation

Once a promising formulation has been developed, it must be thoroughly characterized to ensure it is suitable for in vivo use.

Characterization_Diagram cluster_tests Quality Control Tests Formulation Final Formulation Candidate (e.g., Solution, Suspension) Appearance Visual Appearance (Clarity, Color, Precipitation) Formulation->Appearance pH_Test pH Measurement Formulation->pH_Test Concentration API Concentration & Purity (HPLC-UV) Formulation->Concentration Particle_Size Particle Size Analysis (for suspensions/emulsions) Formulation->Particle_Size Stability Short-Term Stability (Storage at 4°C and RT) Formulation->Stability

Caption: Key characterization tests for the final formulation.

TestMethodAcceptance Criteria
Visual Appearance Visual inspection against a black and white background.For solutions: clear, free of visible particles. For suspensions: uniform, easily re-suspendable.
pH Calibrated pH meter.Within a pre-defined, physiologically acceptable range.
API Concentration High-Performance Liquid Chromatography (HPLC) with UV detection.90-110% of the target concentration.
Purity/Degradation HPLC-UV, analyzing for new peaks.No significant degradation products (<1%).
Particle Size Dynamic Light Scattering (DLS) or Laser Diffraction (for suspensions).Consistent particle size distribution, appropriate for the route of administration.
Stability Store at intended use and accelerated conditions (e.g., 4°C, 25°C) and re-test at various time points (e.g., 0, 4, 8, 24 hours).All parameters remain within acceptance criteria for the duration of the study.

Conclusion and Recommendations

The successful in vivo evaluation of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid hinges on the development of a robust and reproducible formulation. It is highly probable that this compound will exhibit poor aqueous solubility, necessitating the use of enabling technologies. We recommend a tiered approach, starting with simple aqueous suspensions or pH-adjusted solutions for initial studies. If these are insufficient, co-solvent or cyclodextrin-based systems offer viable alternatives. The choice of excipients and formulation type must always be balanced with potential toxicological effects of the vehicle itself.[9] A thorough characterization of the final formulation is mandatory to ensure data quality and reproducibility in subsequent preclinical studies.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). MDPI. [Link]

  • 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3. PubChem. [Link]

  • Excipient Selection In Parenteral Formulation Development. (2013-03-03). Pharma Times. [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. (2020-09-10). PubMed. [Link]

  • Formulation strategies for poorly soluble drugs. (2025-07-10). ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020-04-24). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020-04-25). PubMed Central. [Link]

  • Excipients. Pharmlabs. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023-01-30). MDPI. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022-11-03). Pharmaceutical Technology. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27). MDPI. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2025-12-11). ResearchGate. [Link]

  • parenteral excipients. Ashland. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2017-03-15). PubMed. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from hydrothermal reaction of citric acid and urea. ResearchGate. [Link]

  • carboxylic acid solubility + TLC. (2023-03-09). Reddit. [Link]

  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. ResearchGate. [Link]

  • Physical Properties of Carboxylic Acids. (2022-09-15). Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Pyrrolidinones

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this core have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][3] The therapeutic effects of these compounds are largely determined by the nature of the substituents at the N-1 and C-3 positions of the pyrrolidinone ring.[1] This guide focuses on the high-throughput screening (HTS) of a specific subset of these derivatives: 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acids. The introduction of a bulky, lipophilic cyclooctyl group at the N-1 position offers a unique structural motif that may confer novel pharmacological properties and target specificities.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify compounds with a desired biological activity.[4] This document provides a comprehensive framework for designing and executing an HTS campaign for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid derivatives, from initial assay development to hit validation and confirmation.

Assay Development: Selecting the Right Biological Target and Readout

The success of any HTS campaign hinges on a robust and reliable assay.[5][6] Given the known anticancer and antimicrobial activities of related 5-oxopyrrolidine-3-carboxylic acid derivatives, this guide will present two distinct, exemplary HTS protocols targeting these therapeutic areas.[7]

Scenario 1: Anticancer Screening - Targeting a Kinase

Kinases are a major class of enzymes often dysregulated in cancer, making them a common target for drug discovery.[8] For this application note, we will hypothesize that 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid derivatives may exhibit inhibitory activity against a hypothetical cancer-associated kinase, "Kinase-X."

A fluorescence-based assay is a common and sensitive method for monitoring kinase activity.[8] The assay principle relies on the detection of either the phosphorylated substrate or the depletion of ATP. For this protocol, we will utilize a commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This luminescent assay is highly sensitive and amenable to HTS.

Scenario 2: Antimicrobial Screening - Targeting a Bacterial Enzyme

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[9][10] For this scenario, we will assume that the target compounds may inhibit a critical bacterial enzyme, "Enzyme-Y," essential for bacterial survival.

A common HTS approach for antimicrobial discovery is a cell-based assay that measures bacterial growth inhibition.[11][12] We will describe a broth microdilution assay in a high-throughput format, using a resazurin-based viability indicator. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. This colorimetric and fluorometric change provides a robust readout for bacterial viability.

High-Throughput Screening Workflow

A well-defined HTS workflow is crucial for efficiency and reproducibility. The following diagram illustrates a typical HTS cascade.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation cluster_3 Lead Generation Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Dose-Response (IC50 Determination) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Mechanism Deconvolution) Hit_Confirmation->Orthogonal_Assay Counterscreen Counterscreen (Selectivity & Artifact Removal) Hit_Confirmation->Counterscreen SAR_Studies Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Studies Counterscreen->SAR_Studies

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

Protocol 1: Anticancer Kinase-X Inhibition HTS

1. Materials and Reagents:

  • Kinase-X enzyme (recombinant)

  • Kinase-X substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid derivative library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque microplates

2. Assay Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each library compound into the wells of a 384-well plate. Also, include wells with a positive control and DMSO-only as a negative control.

  • Enzyme and Substrate Addition: Prepare a master mix of Kinase-X and its substrate in assay buffer. Dispense 10 µL of this mix into each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final compound concentration will be, for example, 10 µM.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Read the luminescence on a plate reader.

3. Data Analysis and Hit Criteria:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • A common hit criterion is a compound that exhibits ≥50% inhibition in the primary screen.

  • The Z'-factor, a measure of assay quality, should be calculated and ideally be >0.5.[5]

ParameterValue
Plate Format384-well
Assay Volume80.05 µL
Compound Concentration10 µM
Incubation Time1 hour
ReadoutLuminescence
Hit Cutoff≥50% Inhibition
Protocol 2: Antimicrobial Bacterial Growth Inhibition HTS

1. Materials and Reagents:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid derivative library (dissolved in DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Resazurin solution (e.g., 0.015% in PBS)

  • 384-well clear, flat-bottom microplates

2. Assay Procedure:

  • Compound Plating: Dispense 50 nL of each library compound, positive control, and DMSO-only negative control into the wells of a 384-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation: Incubate for an additional 2-4 hours at 37°C.

  • Signal Detection: Read fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) on a microplate reader.

3. Data Analysis and Hit Criteria:

  • Calculate the percent growth inhibition for each compound.

  • A hit is typically defined as a compound that causes ≥80% growth inhibition.

ParameterValue
Plate Format384-well
Assay Volume50.05 µL
Compound Concentration10 µM
Incubation Time18-24 hours
ReadoutFluorescence/Absorbance
Hit Cutoff≥80% Inhibition

Hit Validation and Triage: Eliminating False Positives

A significant challenge in HTS is the high rate of false-positive hits.[13][14] A rigorous hit validation cascade is essential to focus resources on the most promising compounds.

Hit Confirmation:
  • Dose-Response Curves: Re-test the primary hits over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ or MIC). This confirms the activity and provides a quantitative measure of efficacy.

Orthogonal Assays:
  • Employ a secondary assay with a different detection method to confirm the biological activity.[15] For the Kinase-X screen, this could be a mobility shift assay or a direct binding assay like Surface Plasmon Resonance (SPR). For the antimicrobial screen, a colony-forming unit (CFU) plating assay can confirm the bactericidal or bacteriostatic effect.

Counterscreens:
  • Promiscuous Inhibitor Identification: Screen hits against unrelated targets to identify compounds that are non-specific. For enzyme inhibitor screens, this could involve a counterscreen against a different kinase or a luciferase inhibition assay to rule out interference with the detection technology.[13]

  • Cytotoxicity Assays: For cell-based screens, it is crucial to assess the cytotoxicity of the hit compounds against a mammalian cell line (e.g., HEK293 or HepG2) to ensure that the observed antimicrobial activity is not due to general toxicity.

The following diagram illustrates the hit validation process:

Hit_Validation Primary_Hits Primary Hits Dose_Response Dose-Response (IC50/MIC) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Counterscreen Counterscreens (Selectivity, Cytotoxicity) Dose_Response->Counterscreen Confirmed_Hits Confirmed Hits for SAR Orthogonal_Assay->Confirmed_Hits Counterscreen->Confirmed_Hits

Caption: A flowchart for the hit validation and triage process.

Conclusion

This guide provides a comprehensive framework for the high-throughput screening of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid derivatives. By carefully selecting the biological target, developing a robust assay, and implementing a rigorous hit validation strategy, researchers can efficiently identify promising lead compounds for further drug development. The provided protocols for anticancer and antimicrobial screening serve as templates that can be adapted to specific research needs. The emphasis on eliminating false positives through orthogonal assays and counterscreens is critical for the success of any HTS campaign.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). Oncotarget, 3(5), 567-577. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • High-throughput assays for promiscuous inhibitors. (2006). Journal of Medicinal Chemistry, 49(21), 6362-6372. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). Oncotarget, 3(5), 567-577. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences. [Link]

  • High-throughput screening assays for antibacterial and antifungal activities of Lactobacillus species. (2015). Journal of Microbiological Methods, 114, 26-29. [Link]

  • High-Throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. (2017). Infection Control Today. [Link]

  • MBEC Assay Kit. Innovotech. [Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2021). Molecules, 26(19), 5909. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2007). Lab on a Chip, 7(12), 1678-1686. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2013). Lifescience Global. [Link]

  • High throughput screen for anticancer drugs based on human tumor cell lines and bioinformatics. (2005). Proceedings of the American Association for Cancer Research, 46, 1146. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1235-1244. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2017). Methods in Molecular Biology, 1647, 1-19. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3762. [Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. (2020). SLAS Discovery, 25(8), 835-844. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2023). Pharmaceuticals, 16(5), 738. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). Molecules, 27(12), 3892. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

Sources

Application Note and Protocols for the Reaction of Cyclooctylamine with Itaconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Itaconic acid, a bio-based dicarboxylic acid, is a versatile building block in medicinal chemistry and polymer science, valued for its trifunctional structure that allows for a variety of chemical modifications.[1][2] Its applications are extensive, ranging from the synthesis of biodegradable polymers to the development of targeted drug delivery systems.[1][3][4][5] This application note provides a detailed guide to the reaction of itaconic acid with cyclooctylamine, a primary aliphatic amine. This reaction is of significant interest for the synthesis of novel N-substituted pyrrolidones, which are valuable scaffolds in drug discovery due to their rigid and thermally stable nature.[6][7]

The primary reaction pathway involves a cascade aza-Michael addition followed by an intramolecular cyclization, a well-established transformation for primary amines with itaconic acid and its esters.[6][7][8] This document will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols for the synthesis and characterization of the expected product, and insights into the scientific rationale behind the procedural steps.

Theoretical Background: The Aza-Michael Addition-Cyclization Cascade

The reaction between a primary amine, such as cyclooctylamine, and itaconic acid is a classic example of an aza-Michael addition. In this reaction, the nucleophilic amine attacks the β-carbon of the α,β-unsaturated carbonyl system of itaconic acid.[9] For primary amines, this initial addition is typically followed by a spontaneous intramolecular amidation-cyclization.[6][7]

The resulting product is a highly stable N-substituted 5-membered pyrrolidone ring.[6] This cascade reaction is advantageous as it proceeds under mild conditions and often without the need for a catalyst, aligning with the principles of green chemistry.[7]

It is important to consider potential side reactions. Under certain conditions, direct amide bond formation between the amine and one or both carboxylic acid groups of itaconic acid can occur. However, the aza-Michael addition is generally favored due to the electrophilicity of the conjugated double bond. Isomerization of itaconic acid to the less reactive mesaconic or citraconic acid can also occur, particularly in the presence of a base or at elevated temperatures, which can hinder the desired reaction.[9][10]

The reaction can also be directed towards the formation of an N-substituted itaconimide through the reaction of itaconic anhydride with the primary amine, followed by a dehydration step.[11][12] This application note will focus on the aza-Michael addition-cyclization cascade of itaconic acid.

Reaction Pathway Visualization

The following diagram illustrates the proposed reaction mechanism for the reaction of cyclooctylamine with itaconic acid, leading to the formation of N-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product itaconic_acid Itaconic Acid michael_adduct Aza-Michael Adduct (Secondary Amine) itaconic_acid->michael_adduct Aza-Michael Addition cyclooctylamine Cyclooctylamine cyclooctylamine->michael_adduct pyrrolidone N-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid michael_adduct->pyrrolidone Intramolecular Cyclization (Amidation) workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Mix Itaconic Acid and Cyclooctylamine reaction Reflux in Methanol reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) ftir FTIR Spectroscopy ms Mass Spectrometry product->nmr product->ftir product->ms

Sources

Application Notes and Protocols for the Purification of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide to the purification of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and are designed to be self-validating. We will explore various purification strategies, from classical techniques like recrystallization to advanced chromatographic methods, explaining the rationale behind each experimental choice.

Physicochemical Properties and Impurity Profile

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties and the nature of potential impurities.

Predicted Physicochemical Properties
PropertyPredicted CharacteristicRationale
Polarity Moderately polarThe carboxylic acid and lactam groups are polar, while the cyclooctyl group is nonpolar.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate). Limited solubility in nonpolar solvents (e.g., hexanes).[5] Solubility in water is expected to be low due to the large hydrophobic cyclooctyl group, but it will be significantly enhanced at basic pH due to the formation of the carboxylate salt."Like dissolves like" principle. The carboxylic acid allows for pH-dependent solubility.
pKa Estimated to be around 4-5Typical pKa for a carboxylic acid. This is a critical parameter for pH-based extractions and ion-exchange chromatography.
Physical State Likely a solid at room temperatureSimilar pyrrolidine carboxylic acid derivatives are often solids.
Potential Impurities

Impurities in a synthetic sample of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid may include:

  • Starting materials: Unreacted itaconic acid and cyclooctylamine.

  • Side-products: Amide-opened products, decarboxylated species, or products from other side reactions.

  • Residual solvents: Solvents used in the synthesis and workup.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high purity. The choice of method will depend on the scale of the purification and the nature of the impurities.

Workflow for Purification

PurificationWorkflow A Crude Product B Liquid-Liquid Extraction A->B Initial Cleanup C Recrystallization B->C Bulk Purification D Column Chromatography B->D For complex mixtures E Preparative HPLC C->E Highest Purity F Pure Compound C->F High Purity Solid D->C Further Purification D->F E->F

Caption: General purification workflow for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Protocol 1: Liquid-Liquid Extraction for Initial Cleanup

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[6]

Principle: The target compound is deprotonated in a basic aqueous solution to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and are removed. Subsequent acidification of the aqueous layer protonates the carboxylate, making the compound insoluble in water and extractable back into an organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a dilute basic aqueous solution (e.g., 1 M sodium bicarbonate or 0.5 M sodium hydroxide).

  • Extraction (Base): Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated product will be in the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. Extract the organic layer again with the basic solution to ensure complete transfer of the product.

  • Washing: Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a dilute acid (e.g., 1 M HCl). The product should precipitate out or form an emulsion.

  • Extraction (Acid): Extract the acidified aqueous layer with three portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Bulk Purification

Recrystallization is an effective method for purifying solid compounds to a high degree, provided a suitable solvent system can be identified.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Step-by-Step Protocol:

  • Solvent Selection: Experiment with different solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates include ethyl acetate/hexane mixtures, ethanol/water mixtures, or isopropanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography

For more challenging separations where impurities have similar properties to the product, flash column chromatography is a powerful tool.[7]

Principle: The mixture is passed through a column of solid adsorbent (stationary phase), typically silica gel, using a liquid solvent (mobile phase). Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Due to the acidic nature of the target compound, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of acetic or formic acid to the mobile phase.

Step-by-Step Protocol:

  • Stationary Phase: Prepare a column with silica gel.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% acetic acid to the mobile phase to improve peak shape.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining the highest purity material, especially on a smaller scale, preparative HPLC is the method of choice.[8][9]

Principle: Similar to column chromatography but with a more efficient stationary phase (smaller particle size) and a high-pressure system for the mobile phase, leading to superior resolution. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is well-suited for this moderately polar compound.[10][11]

Step-by-Step Protocol:

  • Column: Select a preparative reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, both containing an additive like 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and to improve peak shape.

  • Method Development: Develop a separation method on an analytical scale first to determine the optimal gradient and other parameters.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulates.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the target compound.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile based.

Chromatographic Conditions Summary
ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica GelReversed-Phase C18
Mobile Phase Hexane/Ethyl Acetate + 0.5% Acetic AcidWater/Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic or GradientGradient
Detection TLC with UV or stainingUV Detector

Purity Assessment

After each purification step, it is crucial to assess the purity of the material. Common methods include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Conclusion

The purification of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid can be effectively achieved through a systematic application of the techniques described in these application notes. The choice of method will be dictated by the specific impurity profile, the desired level of purity, and the scale of the operation. For initial cleanup and bulk purification, a combination of liquid-liquid extraction and recrystallization is often sufficient. For higher purity requirements or more complex impurity profiles, chromatographic methods such as flash chromatography or preparative HPLC are recommended.

References

  • Cavalluzzi, M. M., Lentini, G., & Ciriaco, F. (2021). The Chemistry and Bioactivity of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules, 26(15), 4531. [Link]

  • Mickevičius, V., & Vaickelionienė, R. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(1), 35-41. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Buchi. (n.d.). Separation of highly polar substances on C18 AQ prep HPLC columns. [Link]

  • Herbert, N. R., & Ebdon, D. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Poster presented at HPLC 2001, Maastricht, Netherlands. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. [Link]

  • Navickas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5123. [Link]

  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]

  • Tumosienė, I., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(13), 3986. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(1). [Link]

  • Burdina, F., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4994. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to improve reaction yield and purity.

Introduction: The Synthetic Pathway

The synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is most commonly achieved via a tandem aza-Michael addition and cyclization reaction. This process involves the reaction of cyclooctylamine with itaconic acid. The initial step is a nucleophilic conjugate addition of the amine to the electron-deficient alkene of itaconic acid. This is followed by an intramolecular condensation to form the stable five-membered lactam ring, yielding the desired product. This method is efficient and widely used for preparing N-substituted pyroglutamic acid analogs.[1][2]

G cluster_0 Reaction Mechanism reagents Cyclooctylamine + Itaconic Acid intermediate Aza-Michael Adduct (Linear Amine-dicarboxylic acid) reagents->intermediate Aza-Michael Addition product 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (Cyclized Lactam) intermediate->product Intramolecular Amidation (Heat, -H2O)

Caption: General workflow for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Issue 1: Consistently Low Product Yield (<50%)

Question: My final yield of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is much lower than expected. What are the primary causes and how can I address them?

Answer: Low yield is a multifaceted problem that can originate from incomplete reactions, competing side reactions, or product loss during workup and purification. Let's break down the likely causes and their solutions.

  • Cause A: Incomplete Reaction The initial aza-Michael addition and the subsequent cyclization require sufficient thermal energy and time to proceed to completion. If the reaction is not driven forward, a significant amount of the linear, uncyclized intermediate will remain.

    Solution: Reaction Condition Optimization

    • Temperature: The intramolecular condensation step is a dehydration reaction that is often the rate-limiting step. Increasing the reaction temperature is critical. Many similar syntheses are performed at the reflux temperature of the solvent.[1] A good starting point is refluxing in water (100 °C) or toluene (111 °C).

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials (itaconic acid and cyclooctylamine) is a key indicator. Reactions are often run for 12 to 24 hours to ensure completion.[1][3]

    • Water Removal: Since cyclization is a condensation reaction that releases water, removing it can drive the equilibrium toward the product, according to Le Châtelier's principle. If using a solvent like toluene, a Dean-Stark apparatus can be effective.

  • Cause B: Competing Side Reactions Itaconic acid has two carboxylic acid groups. A potential side reaction is the formation of a diamide if two equivalents of cyclooctylamine react with one molecule of itaconic acid without cyclization.

    Solution: Control of Stoichiometry

    • Molar Ratio: Carefully control the molar ratio of reactants. A 1:1 ratio is theoretically required. However, to compensate for the volatility of cyclooctylamine or to ensure the complete consumption of itaconic acid, a slight excess (1.05 to 1.1 equivalents) of the amine can sometimes be beneficial.

    • Order of Addition: Add the cyclooctylamine dropwise to a heated solution of itaconic acid. This maintains a high concentration of itaconic acid relative to the amine initially, favoring the 1:1 Michael addition over other pathways.

  • Cause C: Product Loss During Workup The product is a carboxylic acid, making its solubility pH-dependent. Improper pH control during aqueous extraction can lead to significant product loss.

    Solution: Optimized Acid-Base Extraction Protocol The product is soluble in a basic aqueous solution (as its carboxylate salt) and in organic solvents in its protonated (acidic) form. This duality is key to purification.[4]

    • After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Extract the organic layer with a basic aqueous solution (e.g., 1 M sodium bicarbonate or sodium carbonate). The desired product will move into the aqueous layer as the sodium salt, leaving neutral and basic impurities behind in the organic layer.

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining non-acidic impurities.

    • Acidify the aqueous layer slowly with a strong acid (e.g., 3 M HCl) to a pH of ~2. The product will precipitate out or can be extracted into a fresh organic layer (e.g., ethyl acetate).[5]

    • Wash the final organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

Issue 2: Product is an Oil or Fails to Crystallize

Question: After solvent removal, my product is a persistent oil and I cannot induce crystallization. How can I obtain a solid product?

Answer: The failure to crystallize is typically due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.

  • Solution A: High-Vacuum Drying Ensure all residual solvent (water, toluene, ethyl acetate) is thoroughly removed. Place the oily product under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the product is thermally stable.

  • Solution B: Recrystallization from a Binary Solvent System If the product is pure but oily, a carefully chosen solvent system can promote crystallization.

    • Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., ethyl acetate, methanol, or acetone).

    • Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, heptane, or diethyl ether) dropwise until the solution becomes faintly cloudy.

    • Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

    • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Solution C: Purification by Column Chromatography If impurities are preventing crystallization, purification by flash column chromatography is necessary.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is often effective for polar carboxylic acids. Start with 100% DCM and gradually increase the methanol percentage (e.g., 0% to 10%). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent the product from streaking on the column by keeping it protonated.

Issue 3: Formation of a Major, Unidentified Byproduct

Question: My crude reaction mixture shows a significant byproduct in the NMR/LC-MS analysis. What could it be and how do I prevent it?

Answer: A common byproduct in this reaction is the uncyclized Michael addition intermediate, 2-((cyclooctylamino)methyl)succinic acid. Its presence indicates that the second step (cyclization) has not gone to completion.

G start Low Yield or Byproduct Formation check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion check_temp Is temperature high enough? (e.g., reflux) check_completion->check_temp No check_workup Was the acid-base extraction performed correctly? check_completion->check_workup Yes increase_temp Increase Temperature and/or Reaction Time check_temp->increase_temp No check_temp->check_workup Yes success Improved Yield and Purity increase_temp->success optimize_workup Optimize pH during extraction steps check_workup->optimize_workup No check_workup->success Yes optimize_workup->success

Caption: Troubleshooting workflow for low yield.

Solution: Driving the Cyclization As discussed in Issue 1, the key is to apply more forcing conditions to favor the intramolecular condensation.

  • Confirm the Byproduct's Identity: The mass of the byproduct should correspond to the starting materials combined (C13H23NO4). Its polarity will also be different from the final product.

  • Re-subject the Crude Material to Reaction Conditions: If the byproduct is indeed the uncyclized intermediate, you can often convert it to the desired product. Dissolve the crude material in a high-boiling solvent like toluene or xylene and reflux it (with a Dean-Stark trap if possible) until the conversion is complete as monitored by TLC or LC-MS.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a robust starting point based on established methods for analogous compounds.[1][2][6]

  • To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.30 g, 10 mmol, 1.0 equiv) and water (20 mL).

  • Heat the mixture to reflux (100 °C) with stirring to dissolve the itaconic acid.

  • To the hot solution, add cyclooctylamine (1.34 g, 10.5 mmol, 1.05 equiv) dropwise over 10 minutes.

  • Continue to heat the reaction mixture at reflux for 12 hours. Monitor the reaction's progress by TLC (Mobile phase: 9:1 DCM/Methanol + 0.5% Acetic Acid).

  • After 12 hours, cool the reaction mixture to room temperature.

  • Perform the acid-base workup as described in the Troubleshooting Guide (Issue 1, Cause C).

  • The final product can be purified by recrystallization from an ethyl acetate/heptane mixture to yield a white or pale brown solid.[1]

Table 1: Reaction Condition Comparison
ParameterCondition A (Aqueous)Condition B (Aprotic)Rationale & Expected Outcome
Solvent WaterTolueneWater is a green solvent but its high boiling point may be sufficient. Toluene allows for azeotropic removal of water via a Dean-Stark trap, which can drive the cyclization more effectively.
Temperature 100 °C (Reflux)111 °C (Reflux)Higher temperature in toluene may increase the reaction rate.
Molar Ratio (Amine:Acid) 1.05 : 11.05 : 1A slight excess of amine ensures full conversion of the less volatile itaconic acid.
Typical Yield 70-80%75-90%Condition B is often slightly higher yielding due to more efficient water removal.

Frequently Asked Questions (FAQs)

Q1: Why is pyroglutamic acid synthesis relevant in drug discovery? The pyroglutamic acid (5-oxopyrrolidine) scaffold is a conformationally restricted analog of glutamic acid. This rigid structure is valuable in medicinal chemistry for designing molecules that can interact with specific biological targets with high affinity and selectivity.[7][8]

Q2: Can I use a different amine with this procedure? Yes, this general procedure—the reaction of a primary amine with itaconic acid—is robust and has been used to synthesize a wide variety of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[1][9][10] Reaction times and temperatures may need slight optimization depending on the nucleophilicity and steric bulk of the amine.

Q3: What are the key safety considerations for this reaction? Cyclooctylamine is corrosive and can cause burns. Itaconic acid is an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Q4: My final product's NMR spectrum looks complex. Are there any stereoisomers? The carbon at the 3-position of the pyrrolidine ring is a chiral center. Since this synthesis starts from achiral precursors (itaconic acid and cyclooctylamine), the product will be a racemic mixture of two enantiomers. This will result in a single set of peaks in a standard proton or carbon NMR spectrum. If you observe multiple sets of peaks for the main product, it could indicate the presence of diastereomers (if another chiral center exists) or rotamers, which can sometimes be observed for amides.

References

  • Guan, L. P., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Available at: [Link]

  • Bentz, E. L., et al. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. RSC Publishing. Available at: [Link]

  • Remko, M., & von der Lippe, P. (2019). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Available at: [Link]

  • Mereddy, V. R., et al. (2015). Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation. PubMed. Available at: [Link]

  • Tekkam, S., et al. (2015). Stereoselective Synthesis of Pyroglutamate Natural Product Analogs from α- Aminoacids and their Anti-Cancer Evaluation. Genes & Cells. Available at: [Link]

  • Boruah, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. China Chemistry News. Available at: [Link]

  • Mickevičienė, R., et al. (2020). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]

  • Vaickelionienė, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Petraitienė, D., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Petraitienė, D., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. ResearchGate. Available at: [Link]

  • Ferrer-Ruiz, A., et al. (2025). A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from hydrothermal reaction of citric acid and urea. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

Sources

solubility issues of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Welcome to the technical support guide for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Given its unique structure, featuring a large hydrophobic cyclooctyl group and an ionizable carboxylic acid, solubility in aqueous media can be a significant challenge. This guide is designed to help you navigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

FAQ 1: Why is my compound, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

Answer: The molecular structure of this compound is the primary reason for its low aqueous solubility. It possesses two key features that work against dissolution in water:

  • Hydrophobic Cyclooctyl Group: The large, eight-carbon cyclooctyl ring is nonpolar and aliphatic. This group disrupts the hydrogen-bonding network of water, a process that is energetically unfavorable. The larger the nonpolar surface area, the lower the aqueous solubility. This is a classic example of the hydrophobic effect, where nonpolar molecules are driven to aggregate to minimize contact with water[1][2].

  • Ionization State of the Carboxylic Acid: The carboxylic acid group is a weak acid. In neutral or acidic solutions (pH below its pKa), it exists predominantly in its neutral, protonated form (-COOH). This form is significantly less polar and less soluble than its deprotonated, anionic carboxylate form (-COO⁻)[3]. Only the charged form can engage in strong ion-dipole interactions with water, which are crucial for solubility[3].

Most simple carboxylic acids have a pKa in the range of 4 to 5[4]. While the exact pKa of this specific molecule is not published, it is reasonable to assume a similar value. At pH 7.4, a significant portion of the molecules will be in the charged, more soluble form, but the overwhelming hydrophobicity of the cyclooctyl group can still prevent dissolution.

FAQ 2: What is the very first and most effective step I should take to improve solubility?

Answer: The most direct and effective initial strategy is pH adjustment .[5][6] By increasing the pH of the solution, you can deprotonate the carboxylic acid group, converting it into its much more soluble salt form (carboxylate).

  • Principle: According to the Henderson-Hasselbalch equation, when the pH is approximately 2 units above the compound's pKa, over 99% of the carboxylic acid groups will be in the deprotonated, charged (-COO⁻) state. This dramatically increases polarity and aqueous solubility.

  • Practical Step: Start by preparing a stock solution. Instead of dissolving the compound directly in your final buffer, first dissolve it in a small amount of a basic solution, such as 0.1 M NaOH. Once fully dissolved, you can then carefully adjust the pH back down to your desired experimental pH using a suitable acidic solution (e.g., 0.1 M HCl), while vigorously stirring. Be aware that the compound may precipitate if the final pH is too low to maintain solubility at that concentration. A detailed protocol is provided in the Troubleshooting Guide section.

FAQ 3: Can I use organic co-solvents? Which ones are recommended?

Answer: Yes, using a water-miscible organic co-solvent is a very common and effective strategy for compounds with significant hydrophobic character.[1][6] Co-solvents work by reducing the overall polarity of the solvent system, which lessens the energy penalty of solvating the hydrophobic cyclooctyl group.

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent that can dissolve a wide range of compounds. It is a standard choice for preparing high-concentration stock solutions for biological assays.

    • Ethanol (EtOH): A protic solvent that is less toxic than DMSO and often suitable for a variety of applications.

    • Polyethylene Glycol (PEG 300/400): Often used in formulation development for their low toxicity and good solubilizing properties.

  • Important Consideration: The final concentration of the organic co-solvent in your experiment must be low enough to not affect your biological system. It is critical to run a vehicle control (your final buffer containing the same percentage of co-solvent but no compound) to ensure the solvent itself is not causing an effect. A typical workflow is to make a high-concentration stock (e.g., 10-50 mM in 100% DMSO) and then dilute it at least 1:1000 into your final aqueous buffer, resulting in a final DMSO concentration of ≤0.1%.

FAQ 4: Should I heat the solution to aid dissolution?

Answer: Gentle heating can be used as a secondary method but should be approached with caution.

  • Benefit: For many compounds, solubility increases with temperature. Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution.

  • Risks:

    • Compound Stability: The primary risk is thermal degradation. The 5-oxopyrrolidine (also known as a pyroglutamic acid derivative) ring system can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which may be exacerbated by heat.[7]

    • Precipitation upon Cooling: The compound may dissolve at a higher temperature but then precipitate out of the solution once it cools to room temperature or your experimental temperature. This can lead to inaccurate concentration measurements and unreliable experimental results.

Recommendation: Use heating only if pH adjustment and co-solvents are insufficient or not viable for your experiment. Always test for stability and recrystallization upon cooling before proceeding with your main experiment.

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to systematically address solubility challenges.

Troubleshooting Workflow

The following diagram outlines a decision-making process for solubilizing 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Solubility_Workflow Start Start: Undissolved Compound in Aqueous Buffer Check_pH Strategy 1: pH Adjustment Start->Check_pH Use_Base Protocol 1: Dissolve in dilute base (e.g., 0.1M NaOH), then titrate to target pH. Check_pH->Use_Base Is pH modification acceptable for experiment? Check_CoSolvent Strategy 2: Co-Solvent Check_pH->Check_CoSolvent No Success1 Success: Compound is Soluble Use_Base->Success1 Soluble Failure1 Failure: Precipitates at Target pH Use_Base->Failure1 Not Soluble Failure1->Check_CoSolvent Use_DMSO Protocol 2: Prepare high-concentration stock in 100% DMSO, then dilute into final aqueous buffer. Check_CoSolvent->Use_DMSO Is a co-solvent (e.g., <0.5% DMSO) acceptable? Failure3 Consult Formulation Specialist (Consider Surfactants, Cyclodextrins) Check_CoSolvent->Failure3 No Success2 Success: Compound is Soluble Use_DMSO->Success2 Soluble Failure2 Failure: Precipitates upon Dilution Use_DMSO->Failure2 Not Soluble Combine_Methods Strategy 3: Combined Approach Failure2->Combine_Methods Use_Both Dissolve in DMSO stock. Dilute into a slightly BASIC aqueous buffer (e.g., pH 8.0-8.5). Check for solubility. Combine_Methods->Use_Both Success3 Success: Compound is Soluble Use_Both->Success3 Soluble Use_Both->Failure3 Not Soluble

Caption: Decision workflow for solubilizing the target compound.

Protocol 1: Step-by-Step pH-Mediated Dissolution

Objective: To prepare an aqueous stock solution by converting the compound to its soluble salt form.

Materials:

  • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired final volume and concentration (e.g., for 10 mL of a 10 mM solution). Weigh the compound accurately.

  • Initial Suspension: Add the weighed compound to a beaker or flask containing approximately 70-80% of the final desired volume of high-purity water. The compound will likely not dissolve and will form a suspension.

  • Basification: While stirring vigorously, add the 0.1 M NaOH solution dropwise. Monitor the solution visually. Continue adding NaOH until all solid material has completely dissolved. The solution should be clear.

  • pH Measurement & Adjustment: Place the calibrated pH meter into the solution. The pH will likely be high (>10).

  • Neutralization/Titration: Slowly and carefully, add 0.1 M HCl dropwise to the stirring solution. Monitor the pH closely. As you approach your target pH (e.g., 7.4), add the HCl more slowly.

    • Critical Point: Watch the solution carefully for any signs of cloudiness or precipitation as you lower the pH. This is the point where the compound begins to convert back to its less soluble neutral form.

  • Final Volume Adjustment: Once the target pH is reached and the solution remains clear, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of water and add it to the flask. Bring the solution to the final desired volume with water.

  • Filtration (Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or dust.

  • Validation: Let the final solution stand for at least 30 minutes at the intended experimental temperature to ensure it remains stable and does not precipitate over time.

Protocol 2: Step-by-Step Co-Solvent Stock Preparation

Objective: To prepare a high-concentration stock solution in an organic co-solvent for subsequent dilution into aqueous media.

Materials:

  • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the compound into a suitable vial.

  • Add Co-Solvent: Add the required volume of 100% DMSO to achieve a high stock concentration (e.g., 20 mM, 50 mM, or higher).

  • Dissolve: Cap the vial tightly and vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if needed. Ensure the final solution is completely clear.

  • Storage: Store the stock solution appropriately. For many compounds in DMSO, storage at -20°C or -80°C is recommended for long-term stability. Check the compound's data sheet for specific storage instructions.

  • Application: When preparing your working solution, dilute the stock solution directly into your final aqueous buffer. For example, to prepare a 10 µM solution from a 20 mM stock, you would perform a 1:2000 dilution (e.g., add 5 µL of stock to 9.995 mL of buffer). This results in a final DMSO concentration of 0.05%, which is tolerated by most cell-based assays.

    • Best Practice: Always add the DMSO stock to the aqueous buffer while vortexing or stirring the buffer. Never add the aqueous buffer to the concentrated DMSO stock, as this can cause the compound to immediately precipitate.

Part 3: Data & Reference Tables

Table 1: Properties of Recommended Co-Solvents
Co-SolventPolarity IndexTypical Stock Conc.Typical Final Conc.Notes
DMSO 7.210 - 100 mM≤ 0.5%Highly effective but can be toxic to some cells at >0.5%. Can solubilize plastics. Use glass or polypropylene.
Ethanol 5.210 - 50 mM≤ 1.0%Less toxic than DMSO. Volatile, so ensure containers are sealed.
PEG 400 -1 - 20 mM≤ 2.0%Low toxicity, often used in in-vivo formulations. Can be viscous.
N,N-Dimethylformamide (DMF) 6.410 - 100 mM≤ 0.5%Effective solubilizer but more toxic than DMSO. Use with caution.

References

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Thesis/Dissertation). OSTI.GOV. Retrieved from [Link]

  • Khomych, A. A., et al. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Al-Zoubi, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Retrieved from [Link]

  • Juskelis, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Graziano, G. (2018). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Physical properties of organic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Smith, R., & Tanford, C. (1973). Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice regarding the chemical stability of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid at different pH levels. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate challenges, ensure data integrity, and optimize the handling of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid in aqueous solutions?

A1: The primary stability concern is the hydrolysis of the γ-lactam (a cyclic amide) ring. The 5-oxopyrrolidine core is susceptible to ring-opening, particularly under strong acidic or basic conditions.[1][2] This reaction cleaves the amide bond, converting the cyclic structure into the linear gamma-amino acid derivative, 4-(cyclooctylamino)-4-carboxybutanoic acid. While the carboxylic acid and the N-cyclooctyl groups are generally stable, the lactam is the most reactive site under hydrolytic stress.

Q2: How does pH influence the degradation of the lactam ring?

A2: The rate of lactam hydrolysis is highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs. The carbonyl oxygen of the lactam is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] This process typically follows a tetrahedral intermediate mechanism, similar to the hydrolysis of acyclic amides.

  • Neutral Conditions (pH ~ 6-8): The compound is expected to be most stable at or near neutral pH. While uncatalyzed hydrolysis can occur, the rate is significantly slower compared to acidic or basic conditions.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is a significant degradation pathway. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam.[5] This pathway, often following a BAC2 mechanism, leads to a tetrahedral intermediate that collapses to open the ring.[5][6] The rate of hydrolysis generally increases with increasing hydroxide ion concentration.

Q3: What role does the N-cyclooctyl group play in the molecule's stability?

A3: The large, bulky N-cyclooctyl group is expected to provide steric hindrance around the lactam ring. This steric bulk can partially shield the carbonyl carbon from nucleophilic attack by water or hydroxide ions, potentially slowing the rate of hydrolysis compared to an unsubstituted or small N-substituted pyrrolidinone. However, it does not prevent degradation entirely, especially under harsh pH conditions.

Q4: Are there other potential degradation pathways besides lactam hydrolysis?

A4: While lactam hydrolysis is the primary concern, other pathways, though less likely under typical experimental conditions, could include:

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group. This usually requires very high temperatures and is not a primary concern in aqueous solutions at moderate temperatures.

  • Oxidation: While the core structure is not highly susceptible to oxidation, the introduction of strong oxidizing agents could potentially lead to degradation.

  • Photodegradation: Exposure to high-energy light (UV) could induce degradation. It is always recommended to store solutions in amber vials or protected from light as a standard precaution.[7]

Visualizing Degradation Pathways and Experimental Workflow

To better understand the chemical transformations and the process for evaluating them, the following diagrams are provided.

cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 8) A_Start 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid A_Protonation Protonated Lactam (Activated Carbonyl) A_Start->A_Protonation + H+ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H2O (Nucleophilic Attack) A_Product Ring-Opened Product: 4-(cyclooctylamino)-4-carboxybutanoic acid A_Attack->A_Product Ring Opening B_Start 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid B_Attack Tetrahedral Intermediate B_Start->B_Attack + OH- (Nucleophilic Attack) B_Product Ring-Opened Product: 4-(cyclooctylamino)-4-carboxybutanoic acid B_Attack->B_Product Ring Opening

Caption: Primary degradation pathways of the lactam ring.

cluster_workflow pH Stability Study Workflow prep Prepare Stock Solution of Compound buffers Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) prep->buffers incubate Incubate Samples at Controlled Temperature (e.g., 40°C) buffers->incubate sampling Sample at Timepoints (t=0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (Neutralize pH) sampling->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze data Quantify Parent Peak Area & Identify Degradants analyze->data

Caption: Workflow for a forced degradation pH liability study.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid loss of parent compound peak in HPLC at low pH. Acid-catalyzed hydrolysis. The compound is inherently unstable in strong acid. Conduct experiments at a more moderate pH (e.g., pH 4-5). If low pH is required, minimize exposure time and temperature.
Appearance of a new, more polar peak during stability testing. Lactam ring hydrolysis. The ring-opened product contains a free amine and carboxylic acid, making it more polar. Confirm the identity of the new peak using LC-MS; its molecular weight should be 18 units (H₂O) higher than the parent compound.[8]
Inconsistent stability results between batches. Impurity profile variation; incorrect buffer preparation. Ensure all batches have a similar purity profile before starting. Verify the pH of all buffers with a calibrated pH meter before use. Run a control sample (t=0) for each batch to establish a baseline.
Precipitation of the compound in the stability medium. Poor solubility at the tested pH. The carboxylic acid group's ionization state is pH-dependent. Determine the pKa of the compound. Solubility may be lowest near its isoelectric point. Consider using a co-solvent (e.g., acetonitrile, DMSO) if compatible with the experimental goals, but be aware it can affect degradation rates.

Quantitative Stability Summary

The following table summarizes the expected stability profile based on the known chemistry of γ-lactams. Actual degradation rates must be determined experimentally.

pH Range Condition Expected Stability Primary Degradation Product Recommended Handling/Storage
1 - 3 Strongly AcidicLow. Rapid degradation expected, rate increases with lower pH and higher temperature.4-(cyclooctylamino)-4-carboxybutanoic acidAvoid prolonged storage. Prepare solutions fresh. Keep at low temperatures (2-8°C) for short-term use.
4 - 6 Mildly AcidicModerate to High. Degradation is significantly slower than in strong acid.4-(cyclooctylamino)-4-carboxybutanoic acidSuitable for many experimental procedures. For long-term storage, prefer pH closer to neutral.
6 - 8 NeutralHigh. The compound is expected to be at its most stable in this range.Minimal degradation expected.Optimal range for long-term storage of solutions. Store at 2-8°C or frozen (-20°C).
8 - 10 Mildly AlkalineModerate. Degradation rate increases as pH rises.4-(cyclooctylamino)-4-carboxybutanoic acidUse with caution for extended experiments. Prepare solutions fresh if possible.
> 10 Strongly AlkalineLow. Rapid degradation expected, rate increases with higher pH and temperature.[5]4-(cyclooctylamino)-4-carboxybutanoic acidAvoid storage. Use immediately after preparation. Keep reactions cold to minimize degradation.

Experimental Protocol: Forced Degradation Study (pH Liability)

This protocol outlines a typical forced degradation study to determine the stability of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid across a pH range, in accordance with ICH guidelines.[7][9][10]

Objective: To identify the pH conditions under which the compound degrades and to characterize the primary degradation products.

Materials:

  • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or citrate buffer components

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Constant temperature incubator or water bath

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • For each condition, dilute the stock solution into the stress medium to a final concentration of ~50-100 µg/mL. Prepare samples for each pH condition:

      • Acidic: 0.1 M HCl (approx. pH 1), pH 2 buffer

      • Neutral: pH 7 buffer or HPLC-grade water

      • Alkaline: 0.01 M NaOH (approx. pH 12), pH 9 buffer

    • Prepare a control sample (t=0) for each condition by immediately neutralizing the solution (if acidic or basic) and diluting it with mobile phase to the target concentration for analysis.

  • Incubation:

    • Place all vials (except t=0 controls) into an incubator set to a moderately elevated temperature (e.g., 40-60°C) to accelerate degradation.[1] Protect samples from light.

  • Time-Point Sampling:

    • At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the pH. For acid-stressed samples, add an equivalent amount of base. For base-stressed samples, add an equivalent amount of acid.

    • Dilute the quenched sample with mobile phase to the appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all t=0 and time-point samples using a validated stability-indicating HPLC method.

    • Example Method Conditions:

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)

    • The method should be able to separate the parent peak from all degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to its t=0 control.

    • Determine the peak area percentage of any significant degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in structural elucidation.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Salois, A., Perez, I., Palma, E., Goolish, E., & Griko, Y. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Journal of Biosciences and Medicines, 3, 91-99. [Link]

  • Llinàs, A., & Amils, R. (2002). Lactam ring stability of stereoisomers of 4-amino-substituted pyroglutamic acids in acidic medium. Tetrahedron, 58(20), 4043-4049. This is an abstract view; full text may require subscription.
  • Pranata, J. (1996). Ab Initio Study of the Basic Hydrolysis of the Pyrazolidinone Ring. Semantic Scholar. [Link]

  • Page, M. I. (1993). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Pranata, J. (1996). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Pranata, J. (1996). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]

  • Cârcu, T., Spînu, A. D., & Vlase, L. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. National Institutes of Health (NIH). [Link]

  • Wallace, D. C., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. [Link]

  • Wallace, D. C., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. [Link]

  • Deshpande, A., Baheti, K., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Semantic Scholar. [Link]

  • Bajaj, S., et al. (2003). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies. MedCrave online. [Link]

  • ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (2003). Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Sharma, G., & Saini, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • G., S. S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with carboxylic acid-containing compounds. Carboxylic acids are a cornerstone functional group in modern pharmaceuticals, critical for binding to biological targets. However, the very properties that make them effective—their ability to ionize and form interactions—also present significant challenges to achieving adequate oral bioavailability.[1][2][3]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental observations and to provide robust, actionable protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental principles governing the absorption and metabolism of acidic compounds.

Q1: Why do many carboxylic acid-containing drugs have poor oral bioavailability?

The poor oral bioavailability of many carboxylic acid drugs stems from a fundamental conflict between solubility and permeability, dictated by their physicochemical properties.[3][4] The key issues are:

  • pH-Dependent Solubility and Permeability: The carboxylic acid group (-COOH) is ionizable. Most have a pKa between 3.5 and 4.5.[2] In the acidic environment of the stomach (pH 1-2.5), the group is largely in its neutral, protonated (-COOH) form, which is more lipophilic but often poorly soluble. As the compound moves into the more alkaline small intestine (pH 6.5-7.5), it deprotonates to its ionized, carboxylate (-COO⁻) form. This ionized form is typically much more water-soluble but exhibits poor permeability across the lipid-rich intestinal cell membranes.[4][5][6]

  • High First-Pass Metabolism: After absorption from the gut, blood from the portal vein flows directly to the liver before reaching systemic circulation.[7][8] The liver is a major site of drug metabolism, and many carboxylic acids are extensively metabolized by enzymes like Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[7][9] This "first-pass effect" can significantly reduce the amount of active drug that reaches the rest of the body.[10][11][12]

  • Efflux Transporter Activity: The ionized form of the drug can be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present on the apical side of intestinal cells and actively pump the drug back into the gastrointestinal lumen, further limiting net absorption.[13]

Q2: How do pKa and the gastrointestinal (GI) tract's pH gradient impact the absorption of my acidic compound?

The interplay between your compound's pKa (the pH at which it is 50% ionized) and the varying pH of the GI tract is a critical determinant of its absorption profile.[6][14]

The GI tract has a distinct pH gradient:

  • Stomach: Highly acidic (pH ~1.5–3.5)

  • Duodenum (upper small intestine): pH ~6.0

  • Jejunum and Ileum (lower small intestine): pH ~7.4

For a typical carboxylic acid with a pKa of 4.5:

  • In the stomach (pH < pKa) , the compound will be predominantly in its non-ionized, more lipophilic form, favoring membrane permeation. However, the stomach has a thick mucus layer and a much smaller surface area than the intestine, limiting overall absorption.

  • In the small intestine (pH > pKa) , the compound will be mostly in its ionized, more water-soluble form.[5][15] While this aids dissolution, the ionized state hinders passive diffusion across the intestinal epithelium, which is the primary mechanism of absorption for many drugs.[16]

This creates a challenging scenario where the conditions that favor dissolution (higher pH) are unfavorable for permeation, and vice-versa.[4]

Q3: What is the "pH-partition hypothesis" and why is it critical for my compound?

The pH-partition hypothesis is a foundational concept stating that for a drug to be absorbed via passive diffusion, it must cross a lipid membrane, and only the un-ionized, lipophilic form of the drug can do so effectively.[14] The rate of absorption is therefore determined by the fraction of the un-ionized drug at the absorption site.

This hypothesis is critical because it explains the absorption behavior of ionizable drugs like carboxylic acids. It underlines the necessity of having a sufficient concentration of the neutral form of the compound present in the GI fluids at the site of absorption (primarily the small intestine).[5] Drugs that are strong acids (pKa < 2.5) remain ionized throughout the entire GI tract and are thus very poorly absorbed.[16] Conversely, weakly acidic drugs (pKa 2.5 - 7.5) are subject to this pH-dependent absorption.[5]

Q4: Beyond permeability, what metabolic processes typically limit the bioavailability of carboxylic acids?

The primary metabolic barrier is the hepatic first-pass effect .[7][8] After absorption, the drug is transported via the portal vein to the liver, which is rich in metabolic enzymes.[11] For carboxylic acids, two key pathways are:

  • Phase I Metabolism (Oxidation): Primarily mediated by Cytochrome P450 (CYP) enzymes, especially the CYP3A4 isoform, which is highly expressed in both the liver and the intestinal wall.[7][9]

  • Phase II Metabolism (Conjugation): Carboxylic acids are particularly susceptible to glucuronidation, a process where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the drug. This makes the molecule larger, more polar, and more easily excreted in bile or urine. Acyl glucuronides can also be chemically reactive and have been associated with idiosyncratic drug toxicities.[17]

This extensive metabolism in the gut wall and liver can drastically reduce the concentration of the parent drug before it ever reaches systemic circulation.[10][12]

Q5: What are the primary formulation and chemical modification strategies I should consider from the outset?

A multi-pronged approach is often necessary. The choice of strategy depends on whether the primary barrier is solubility, permeability, or metabolism.

Strategy TypeApproachMechanism of ActionBest For Addressing
Chemical Modification Prodrugs [18][19]The carboxylic acid group is temporarily masked (e.g., as an ester) to increase lipophilicity and membrane permeability. The active drug is released in vivo by enzymatic cleavage.[2][20]Poor permeability
Formulation Salt Formation [21][22]Forms an ionized salt of the acid, which dramatically increases aqueous solubility and dissolution rate compared to the free acid form.[23]Poor solubility/dissolution
Formulation Particle Size Reduction Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[21][24]Poor dissolution rate
Formulation Lipid-Based Systems The drug is dissolved in a lipid carrier (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). This enhances solubility and can utilize lymphatic transport, partially bypassing first-pass metabolism.[4][25]Poor solubility & High first-pass effect
Formulation Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which has a higher apparent solubility and faster dissolution than the stable crystalline form.[25][26]Poor solubility
Formulation pH Modification Incorporating buffering agents or acidic/basic excipients into the formulation can modify the microenvironment pH around the dissolving drug particle to favor a more soluble state.[27][28]pH-dependent solubility

Section 2: Troubleshooting Guides for Experimental Scenarios

This section provides structured guidance for common experimental problems encountered during development.

Scenario 1: Low Bioavailability Despite Good Aqueous Solubility

Q: My carboxylic acid salt form shows excellent solubility in vitro, but the in vivo oral bioavailability is still very low. What's the likely cause and how do I troubleshoot it?

This is a classic scenario that points away from dissolution-rate limitations and towards two other primary culprits: poor membrane permeability or high first-pass metabolism . Your task is to experimentally determine which of these is the dominant barrier.

Troubleshooting Workflow:

G Start Start: Low in vivo Bioavailability with Good Solubility Caco2 Conduct Caco-2 Bidirectional Permeability Assay Start->Caco2 Papp Assess Apparent Permeability (Papp) and Efflux Ratio (ER) Caco2->Papp CheckPapp Is Papp low (<1 x 10⁻⁶ cm/s) and/or ER high (>2)? Papp->CheckPapp PermeabilityIssue Conclusion: Permeability is the Primary Barrier CheckPapp->PermeabilityIssue Yes Hepatic Conduct in vitro Assay with Liver Microsomes/Hepatocytes CheckPapp->Hepatic No Prodrug Strategy: Design a Prodrug to Improve Lipophilicity PermeabilityIssue->Prodrug MetabolismIssue Conclusion: High First-Pass Metabolism is Likely Barrier Formulation Strategy: Use Lipid-Based Formulations to Engage Lymphatic Uptake MetabolismIssue->Formulation CheckMetabolism Is Intrinsic Clearance (Cl_int) high? Hepatic->CheckMetabolism CheckMetabolism->Papp No (Re-evaluate data/ Consider other factors) CheckMetabolism->MetabolismIssue Yes

Caption: Troubleshooting workflow for low bioavailability.

Step-by-Step Investigation:

  • Assess Membrane Permeability (In Vitro): The first step is to measure the compound's intrinsic permeability across an intestinal cell model. The Caco-2 cell permeability assay is the industry standard for this.[29][30]

    • Action: Perform a bidirectional Caco-2 assay (see Protocol 1 below). This involves measuring the rate of drug transport from the apical (AP) to the basolateral (BL) side and vice-versa.

    • Interpretation:

      • Low Permeability: A low apparent permeability coefficient (Papp) in the absorptive (AP to BL) direction, typically <1 x 10⁻⁶ cm/s, indicates poor passive diffusion. This is expected for an ionized carboxylic acid.

      • Active Efflux: A high efflux ratio (ER), calculated as Papp (BL to AP) / Papp (AP to BL), where ER > 2, strongly suggests the drug is a substrate for an efflux transporter like P-gp, which actively pumps it out of the cell.[31]

    • If Permeability is the Issue: The focus should shift to chemical modification. Designing a prodrug , such as an ethyl ester, can neutralize the charge, increase lipophilicity, and dramatically improve passive diffusion.[18][20]

  • Assess Metabolic Stability (In Vitro): If the Caco-2 results show moderate to high permeability (Papp > 5 x 10⁻⁶ cm/s) and a low efflux ratio, the bottleneck is likely rapid metabolism.

    • Action: Conduct metabolic stability assays using liver subcellular fractions, such as human liver microsomes (HLM) or hepatocytes. These assays measure the rate at which your compound is metabolized by hepatic enzymes.

    • Interpretation: A high intrinsic clearance (Cl_int) in these systems indicates that the compound is rapidly broken down by the liver, confirming that high first-pass metabolism is the problem.

    • If Metabolism is the Issue: The focus should be on formulation strategies that can mitigate this. Lipid-based formulations (like SEDDS) can promote absorption through the lymphatic system, which drains into the general circulation while bypassing the liver, thus reducing the first-pass effect.[25]

Scenario 2: Challenges with Prodrug Development

Q: I've made an ester prodrug to improve permeability, but the in vivo exposure of the parent drug is minimal. What could be wrong?

This outcome suggests a failure in the prodrug's "activation" step or an unforeseen issue with the prodrug molecule itself. The goal of a prodrug is to be absorbed efficiently and then rapidly and completely convert to the active parent drug in the blood or target tissue.[19]

Potential Causes and Troubleshooting Steps:

  • Inefficient or Incorrectly Located Enzymatic Cleavage: The ester bond must be hydrolyzed by esterase enzymes to release the active carboxylic acid.

    • Problem: The chosen ester may not be a good substrate for the highly abundant human carboxylesterases (hCE1 in the liver, hCE2 in the intestine).[18] Or, hydrolysis might be happening too early in the gut lumen, releasing the poorly permeable parent drug before it can be absorbed.

    • Troubleshooting:

      • In Vitro Hydrolysis Assays: Incubate the prodrug in plasma, liver S9 fractions, and intestinal S9 fractions from different species (rat, dog, human) to measure the rate of conversion. This helps confirm if the prodrug is being cleaved and identifies potential species differences.

      • Prodrug Moiety Selection: If conversion is slow, consider a different ester promoiety. Simple alkyl esters (methyl, ethyl) are common, but more complex promoieties can be designed to target specific esterases.[13]

  • Poor Aqueous Solubility of the Prodrug: In making the compound more lipophilic, you may have inadvertently decreased its aqueous solubility to the point where it cannot dissolve effectively in the GI tract.

    • Problem: A highly lipophilic prodrug (e.g., high logP) might precipitate out of solution, making it unavailable for absorption.

    • Troubleshooting:

      • Measure Prodrug Solubility: Determine the kinetic and thermodynamic solubility of the prodrug in simulated gastric and intestinal fluids (FaSSGF, FaSSIF).

      • Formulation: If solubility is the issue, formulate the prodrug itself using enabling technologies like amorphous solid dispersions or lipid-based systems.

  • The Prodrug is an Efflux Transporter Substrate: The structural modifications made to create the prodrug might have turned it into a substrate for efflux transporters like P-gp.

    • Problem: The prodrug gets efficiently absorbed into the intestinal cell but is immediately pumped back out into the gut lumen.

    • Troubleshooting: Run the Caco-2 bidirectional permeability assay (Protocol 1) on the prodrug. A high efflux ratio (>2) will confirm this as the problem.

Common Human EsterasesPrimary LocationRelevance for Prodrugs
hCE1 (Human Carboxylesterase 1) Liver (cytosol), PlasmaKey enzyme for converting absorbed prodrugs into active drugs in the circulation.[18]
hCE2 (Human Carboxylesterase 2) Small Intestine, LiverCan hydrolyze prodrugs pre-systemically in the gut wall.
BChE (Butyrylcholinesterase) PlasmaContributes to the hydrolysis of certain ester prodrugs in the bloodstream.
Scenario 3: Formulation Strategy is Underperforming

Q: My lipid-based formulation (e.g., SEDDS) isn't providing the expected bioavailability enhancement. What factors should I investigate and optimize?

A lipid-based formulation's success depends on its ability to keep the drug in a solubilized state throughout its transit in the GI tract. Failure can often be traced back to the formulation's composition or its behavior upon dilution in aqueous media.

Decision Tree for Formulation Selection:

G Start Start: Select Bioavailability Enhancement Strategy SolubilityCheck Is the primary barrier Solubility or Dissolution Rate? Start->SolubilityCheck PermeabilityCheck Is the primary barrier Permeability? SolubilityCheck->PermeabilityCheck No Salt Consider Salt Formation or Co-crystals SolubilityCheck->Salt Yes (Ionizable) ASD Consider Amorphous Solid Dispersion (ASD) SolubilityCheck->ASD Yes (Non-ionizable) MetabolismCheck Is First-Pass Metabolism a major concern? PermeabilityCheck->MetabolismCheck No Prodrug Consider Prodrug Approach PermeabilityCheck->Prodrug Yes MetabolismCheck->Start No (Re-evaluate) Lipid Consider Lipid-Based System (e.g., SEDDS) MetabolismCheck->Lipid Yes

Caption: Decision tree for selecting a formulation strategy.

Key Optimization Parameters:

  • Drug Precipitation Upon Dispersion: The most common failure point. The formulation may look good as a concentrate, but when it mixes with GI fluids, the drug crashes out of solution.

    • Troubleshooting:

      • In Vitro Dispersion Test: Perform dispersion tests where the formulation is added to simulated GI fluids (e.g., FaSSIF). Observe the resulting emulsion for droplet size and monitor the concentration of the dissolved drug over time using a method like fiber-optic UV-Vis or HPLC. Precipitation will be seen as a drop in the dissolved drug concentration.

      • Optimize Formulation: If precipitation occurs, try adding a polymeric precipitation inhibitor (e.g., HPMC, PVP) to the formulation. Alternatively, adjust the ratio of surfactant and co-solvent to create a more robust microemulsion that can maintain drug solubilization for longer.

  • Insufficient Drug Loading: The formulation may be stable but cannot carry a therapeutically relevant dose of the drug.

    • Troubleshooting:

      • Screen Excipients: Systematically screen different oils, surfactants, and co-solvents to find a combination that maximizes the drug's solubility.

      • Phase Diagram: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable microemulsion and have high drug-loading capacity.

  • Digestion and its Impact: The digestion of lipid excipients by lipases in the intestine can alter the formulation's ability to keep the drug solubilized.

    • Troubleshooting:

      • In Vitro Lipolysis Models: Use a lipolysis model to simulate the digestion of your formulation. This will reveal if the drug remains solubilized in the products of digestion (e.g., micelles of fatty acids and monoglycerides) or if it precipitates.

      • Excipient Choice: Select excipients that are less prone to digestion or whose digestion products are themselves good solubilizers for your drug.

Section 3: Protocols and Methodologies

Protocol 1: Standard Caco-2 Bidirectional Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability and potential for active efflux of a compound.[29][31]

Objective: To determine the apparent permeability coefficient (Papp) of a carboxylic acid compound in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, with 10 mM HEPES, pH 7.4)

  • Test compound, positive controls (e.g., propranolol - high permeability; digoxin - P-gp substrate), and negative control (e.g., mannitol - paracellular marker)

  • Analytical instrumentation (LC-MS/MS is preferred)[29]

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with functional tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, confirm the integrity of the cell monolayer. This can be done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol. Only use monolayers that meet the pre-defined acceptance criteria (e.g., TEER > 250 Ω·cm²).

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the transport buffer containing the test compound (e.g., at 10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the transport buffer containing the test compound to the basolateral (donor) chamber. Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber. Replace the volume with fresh, pre-warmed buffer.

    • At the end of the experiment, take a sample from the donor chamber to determine the initial concentration (C₀).

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

      • A is the surface area of the membrane (e.g., 1.12 cm² for a 12-well Transwell®).

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]

  • Formulation Strategies in Early-Stage Drug Development. (2017). Pharmaceutical Technology. [Link]

  • IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. [Link]

  • Successful Formulation Strategies. (n.d.). Outsourced Pharma. [Link]

  • Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar. [Link]

  • What is pKa and how is it used in drug development? (2023). Pion Inc. [Link]

  • How are chemical structures modified to improve bioavailability? (2025). Patsnap Synapse. [Link]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica. [Link]

  • Prodrugs of Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • CACO-2 cell lines in drug discovery- An updated perspective. (n.d.). ResearchGate. [Link]

  • Yoshimi, A., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Use of CACO-2 Cells as an in vitro Intestinal Absorption and Metabolism Model. (1994). Sci-Hub. [Link]

  • Use of caco-2 cells as an in vitro intestinal absorption and metabolism model. (n.d.). SciSpace. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]

  • Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. [Link]

  • Pharmaceutical formulations of acid labile substances for oral use. (n.d.).
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. [Link]

  • Influence of Drug Pka and Gastro Intestinal PH On Drug Absorption. (n.d.). Scribd. [Link]

  • Drug's pKa and its absorption. (2022). YouTube. [Link]

  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026). Oreate AI Blog. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Cambrex. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). PubMed. [Link]

  • First pass effect. (n.d.). Wikipedia. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2014). PMC - PubMed Central. [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • First Pass Effect: Understanding Drug Metabolism and Bioavailability. (n.d.). DoveMed. [Link]

  • First Pass Metabolism. (2023). YouTube. [Link]

  • Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. (2022). PMC - NIH. [Link]

  • Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). PMC - PubMed Central. [Link]

  • Amino acid pro drugs for oral delivery: challenges and opportunities. (n.d.). Future Science. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Drug Development & Delivery. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Factors Decreasing the Bioavailability of Drugs. (n.d.). Biology Discussion. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). PMC - NIH. [Link]

Sources

Technical Support Center: Purification of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been created to address the purification challenges of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid for researchers, scientists, and drug development professionals. This guide provides a troubleshooting section and frequently asked questions in a question-and-answer format, focusing on practical, experience-based solutions. It delves into the chemical principles behind the purification strategies and includes detailed experimental protocols. The content is supported by in-text citations and a comprehensive reference list, adhering to high standards of scientific integrity. Visual aids, such as tables and a Graphviz diagram, are incorporated to clarify complex information and workflows.

Introduction

Welcome to the technical support guide for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. This document provides expert guidance on overcoming the common purification challenges associated with this molecule. The unique structure of this compound, featuring a polar carboxylic acid and a lactam ring juxtaposed with a large, non-polar cyclooctyl group, presents specific difficulties in crystallization and chromatography. This guide is built on foundational organic chemistry principles and field-proven techniques to help you achieve high purity for your downstream applications.

The advice herein is grounded in established methodologies for separating complex organic molecules. While direct literature on this exact molecule's purification is sparse, the principles discussed are widely applicable and have been validated across countless similar structures in medicinal chemistry and materials science.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. Each entry details the problem, its probable causes, and a step-by-step protocol for its resolution.

Issue 1: The Compound Fails to Crystallize and Remains an Oil or Wax

Q: I have completed my synthesis and, after removing the solvent, my isolated product is a persistent, sticky oil or wax. How can I induce crystallization to obtain a pure, solid product?

A: This is a very common issue, particularly for molecules like 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid that possess both rigid, polar functionalities and a flexible, non-polar aliphatic group. The cyclooctyl group's conformational flexibility can inhibit the formation of a well-ordered crystal lattice. Furthermore, the presence of minor impurities, such as diastereomers or residual solvent, can act as "crystal poisons," disrupting the crystallization process.

Root Cause Analysis:

  • High Conformational Flexibility: The large cyclooctyl ring can adopt multiple low-energy conformations, making it difficult for molecules to pack into a regular, repeating crystal structure.

  • Impurities: Even small amounts (<5%) of structurally similar impurities can significantly depress the melting point and inhibit nucleation. Common culprits include diastereomers, unreacted starting materials, or solvent molecules.

  • Supersaturation Issues: The solution may not be sufficiently supersaturated, or the kinetics of nucleation may be extremely slow.

Step-by-Step Troubleshooting Protocol: Solvent Screening for Crystallization

  • Initial Purity Assessment: Before attempting crystallization, assess the purity of your crude oil using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the desired product and identify any major impurities.

  • Small-Scale Solvent Screening:

    • Place approximately 10-20 mg of the crude oil into several small vials.

    • To each vial, add a different solvent (0.2-0.5 mL) from the list below, representing a range of polarities.

    • Gently warm the vials until the oil dissolves completely.

    • Allow the vials to cool slowly to room temperature, and then transfer them to a 4°C refrigerator. Observe for crystal formation over 24-48 hours.

    Solvent System Polarity Rationale
    Heptane/Ethyl AcetateLow to MediumThe non-polar heptane and moderately polar ethyl acetate can create a good environment for the molecule's dual nature.
    TolueneLowThe aromatic ring can sometimes promote pi-stacking interactions that aid crystallization.
    Isopropanol (IPA)Medium-HighA protic solvent that can hydrogen bond with the carboxylic acid and lactam.
    AcetonitrileHighA polar aprotic solvent that may provide a different solubility profile.
    Water/IPA MixtureHighIf the compound is sufficiently polar, a water/alcohol mixture can sometimes yield high-quality crystals.
  • Inducing Nucleation: If no crystals form upon cooling, try the following techniques:

    • Scratching: Gently scratch the inside of the vial with a glass rod just below the solvent level. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution.

  • Scaling Up: Once you identify a promising solvent system, scale up the crystallization with the bulk of your material. Ensure slow cooling for the formation of larger, purer crystals.

Issue 2: Poor Separation During Column Chromatography

Q: I am trying to purify my compound using silica gel chromatography, but I am getting poor separation between my product and a closely-eluting impurity. What can I do to improve the resolution?

A: The amphiphilic nature of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid makes silica gel chromatography challenging. The carboxylic acid group can interact very strongly with the acidic silica surface, leading to peak tailing and streaking. Meanwhile, the non-polar cyclooctyl group promotes elution in non-polar solvents. This can cause your product to co-elute with impurities of similar polarity.

Root Cause Analysis:

  • Strong Analyte-Stationary Phase Interaction: The carboxylic acid moiety can deprotonate on the silica surface, leading to strong ionic interactions that cause significant band broadening and tailing.

  • Inappropriate Mobile Phase: The solvent system may not have the correct polarity or selectivity to resolve your compound from the impurity.

  • Column Overloading: Applying too much crude material to the column will inevitably lead to poor separation.

Workflow for Optimizing Chromatographic Separation

The logical flow for optimizing this separation involves mitigating the strong acidic interaction while fine-tuning the mobile phase polarity.

Caption: Workflow for troubleshooting poor chromatographic separation.

Step-by-Step Protocol for Improved Silica Gel Chromatography

  • Suppress Ionization:

    • To your chosen mobile phase (e.g., a gradient of ethyl acetate in heptane), add 0.5% to 1% (v/v) of acetic acid or formic acid.

    • This acidic modifier will protonate the carboxylic acid of your target compound and saturate the acidic silanol groups on the silica surface, minimizing ionic interactions and reducing peak tailing.

  • Optimize the Mobile Phase:

    • Use TLC to test various solvent systems. A good starting point is a gradient of 20% to 100% ethyl acetate in heptane (with 1% acetic acid).

    • If separation is still poor, consider a more polar solvent system. A gradient of 2% to 10% methanol in dichloromethane (DCM) (with 1% acetic acid) often provides different selectivity and may resolve your compounds.

  • Proper Column Packing and Loading:

    • Ensure your silica gel is packed uniformly to avoid channeling.

    • Adsorb your crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This leads to a much sharper starting band and better resolution.

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography consistently fails, the compound's dual nature makes it an excellent candidate for reverse-phase (C18) chromatography. The non-polar cyclooctyl group will provide strong retention, and elution with a gradient of water/acetonitrile (often with 0.1% formic or trifluoroacetic acid) can provide excellent separation from more polar or less greasy impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid?

A1: While specific data may vary by supplier or polymorphic form, highly pure 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is typically a white to off-white crystalline solid. Its melting point is generally reported in the range of 135-145°C. A broad melting range or a lower-than-expected value is a strong indicator of impurities.

Q2: Can I use an acid-base extraction to purify my compound?

A2: Yes, an acid-base extraction is an excellent first-pass purification technique, especially for removing non-acidic impurities.

Simplified Acid-Base Extraction Protocol:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.

  • Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will deprotonate and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Separate the aqueous layer and wash it once with fresh ethyl acetate to remove any trapped neutral impurities.

  • Carefully acidify the aqueous layer to a pH of ~2-3 by adding 1 M hydrochloric acid (HCl) dropwise while stirring in an ice bath. Your product will precipitate out.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under high vacuum.

This technique is highly effective for removing starting materials or byproducts that lack an acidic functional group.

Q3: My NMR spectrum shows a complex multiplet for the cyclooctyl protons. Is this normal?

A3: Yes, this is completely normal. The cyclooctyl ring is a large, flexible system, and the protons on this ring are often diastereotopic, meaning they are chemically non-equivalent. This leads to complex splitting patterns and a broad, overlapping series of multiplets in the ¹H NMR spectrum, typically in the 1.2-2.0 ppm range. The key is to look for the absence of impurity peaks, not the simplicity of this particular signal.

Q4: What are the most likely diastereomeric impurities and how can I separate them?

A4: Depending on the synthetic route used, the stereocenter at the 3-position of the pyrrolidine ring can be a source of diastereomers if other stereocenters are present or introduced. Diastereomers often have very similar polarities and can be challenging to separate.

  • Separation Strategy: High-performance flash chromatography with a very shallow solvent gradient is the preferred method. If that fails, preparative HPLC (either normal or reverse-phase) may be required. In some cases, diastereomers can be separated by fractional crystallization, where one diastereomer crystallizes preferentially from a specific solvent system, but this often requires extensive optimization.

References

  • Title: Crystal Growth: How to Obtain High-Quality Single Crystals Source: Nature Reviews Materials URL: [Link]

  • Title: The Art and Science of Column Chromatography Source: Journal of Chemical Education URL: [Link]

  • Title: Separation of Enantiomers and Diastereomers Source: Chemistry LibreTexts URL: [Link]

Technical Support Center: Optimizing Derivatization of 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the derivatization of 5-oxopyrrolidine-3-carboxylic acids. This class of molecules, often derived from glutamic acid, represents a critical scaffold in medicinal chemistry and drug development due to its constrained conformation and versatile functional handles.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing their synthetic strategies.

The core 5-oxopyrrolidine-3-carboxylic acid structure presents two primary sites for chemical modification: the carboxylic acid at the C-3 position and the lactam nitrogen (N-1). Each site offers unique opportunities for diversification but also comes with specific challenges, such as steric hindrance and potential side reactions. This guide is structured to address these challenges directly, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the derivatization of 5-oxopyrrolidine-3-carboxylic acids.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to form an amide at the C-3 carboxylic acid using a standard carbodiimide coupling agent (like EDC or DCC), but I am getting very low yields or only recovering my starting material. What is going wrong?

Answer:

This is a common issue, often stemming from a combination of steric hindrance and suboptimal activation of the carboxylic acid. The pyrrolidinone ring can sterically encumber the carboxylic acid, making it less accessible to the amine nucleophile.

Probable Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: Standard carbodiimides like DCC or EDC may not be potent enough, especially with hindered amines.[2] The reaction can stall at the O-acylisourea intermediate, which can then rearrange to a stable N-acylurea byproduct, consuming your activating agent.

    • Solution: Incorporate an activating additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives trap the activated acid as a more reactive ester, improving coupling efficiency and minimizing racemization.[2] For particularly difficult couplings, consider more potent activating agents like HATU, HBTU, or PyBOP.[3][4] These reagents are known to be effective for sterically hindered amino acids.[2][5]

  • Steric Hindrance: Both the carboxylic acid substrate and the incoming amine can present steric challenges that slow down the reaction rate.[2]

    • Solution: Increase the reaction time and/or temperature. While room temperature is a good starting point, some sluggish reactions may require gentle heating (e.g., 40-50 °C). Be cautious, as excessive heat can promote side reactions and racemization. Also, ensure you are using an appropriate excess of the coupling agents and the amine (typically 1.2-1.5 equivalents).

  • Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction.

    • Solution: Aprotic polar solvents like DMF or NMP are generally good choices. If solubility remains an issue, consider solvent mixtures. For instance, adding a small amount of DCM can sometimes help solubilize reactants. In some cases, using salts like LiCl in DMF can disrupt aggregation and improve solubility.[3]

  • Incorrect Stoichiometry or Base: The presence of an appropriate base is crucial, especially when using amine salts (e.g., hydrochlorides).

    • Solution: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid present and facilitate the reaction. Use at least one equivalent of base if starting from an amine salt.

Issue 2: N-Alkylation of the Lactam Fails or Gives Low Yield

Question: I am trying to alkylate the lactam nitrogen using an alkyl halide and a base, but the reaction is not proceeding. Why is this and how can I fix it?

Answer:

The lactam proton is only weakly acidic, and its deprotonation requires a sufficiently strong base. Furthermore, the choice of solvent and temperature is critical for this reaction to succeed.

Probable Causes & Solutions:

  • Base is too Weak: Common inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the lactam nitrogen, especially at lower temperatures.[6]

    • Solution: Switch to a stronger base. For simple alkylations, sodium hydride (NaH) is a common and effective choice. For more sensitive substrates or when stronger activation is needed, consider lithium bis(trimethylsilyl)amide (LiHMDS).[6] When using very strong bases, it is essential to perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and be compatible with the strong bases used.

    • Solution: Anhydrous polar aprotic solvents like DMF or THF are standard for this type of reaction. Ensure the solvent is truly anhydrous, as water will quench strong bases like NaH or LiHMDS.

  • Poor Electrophile Reactivity: The alkyl halide may not be reactive enough.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with slow kinetics, consider switching to the corresponding bromide or iodide. For unreactive electrophiles, using a more potent base can also increase the nucleophilicity of the lactam anion.

Issue 3: Side Reaction - Ring Opening of the Lactam

Question: During my derivatization reaction, I am observing a byproduct that appears to be from the opening of the 5-oxopyrrolidine ring. How can I prevent this?

Answer:

The lactam ring is an amide and can be susceptible to hydrolysis or nucleophilic attack under harsh conditions, particularly with strong acids, strong bases, or highly reactive nucleophiles at elevated temperatures.

Probable Causes & Solutions:

  • Harsh Basic Conditions: Using strong bases like NaOH or KOH, especially with heating, can lead to saponification of the lactam ring.

    • Solution: If a base is required, use non-nucleophilic organic bases (e.g., DIPEA) or carefully controlled amounts of metal hydrides at low temperatures. Avoid aqueous bases and prolonged heating.

  • Harsh Acidic Conditions: Strong acidic conditions (e.g., refluxing in concentrated HCl) can also catalyze the hydrolysis of the lactam.[7]

    • Solution: If acidic conditions are necessary (e.g., for esterification), use milder catalysts like catalytic sulfuric acid or employ methods that do not require strong acids, such as using SOCl₂ to form an acid chloride first.[8][9]

  • Reaction with Nucleophiles: Certain powerful nucleophiles intended for the C-3 position could potentially attack the lactam carbonyl.

    • Solution: This is less common but possible. Ensure the C-3 carboxylic acid is properly activated to be the most electrophilic site in the molecule. Using coupling agents specifically directs the reaction to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for esterifying the C-3 carboxylic acid?

A1: Fischer esterification is a classic and cost-effective method.[10] This involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[10][11] For more sensitive substrates where strong acid or high heat is undesirable, carbodiimide-mediated esterification using reagents like EDCI in the presence of an acylation catalyst like 4-dimethylaminopyridine (DMAP) is an excellent alternative that can often be performed at room temperature.[12]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that provides good separation between your starting material and the expected product (a typical starting point is a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more precise monitoring and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It provides information on conversion rates and can help identify byproducts.[13]

Q3: My 5-oxopyrrolidine-3-carboxylic acid derivative is difficult to purify. What are some strategies?

A3: Purification challenges often arise from byproducts of the coupling reagents (e.g., dicyclohexylurea (DCU) from DCC) or residual starting materials.

  • For Urea Byproducts: If you use DCC, the resulting DCU is poorly soluble in many organic solvents and can often be removed by filtration.[4] Using water-soluble carbodiimides like EDC allows for the removal of the corresponding urea byproduct with a simple aqueous workup.

  • Chromatography: Flash column chromatography on silica gel is the most robust purification method. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.

  • Acid/Base Extraction: If your product has different acidic/basic properties than the impurities, a liquid-liquid extraction can be a powerful purification step before chromatography. For example, if you have unreacted starting acid, you can wash the organic layer with a mild aqueous base (like saturated NaHCO₃ solution) to remove it.

Q4: Can I perform derivatization on both the carboxylic acid and the lactam nitrogen in the same molecule?

A4: Yes, this is a common strategy to create disubstituted analogs.[6] However, the order of reactions is important. It is often preferable to derivatize the less reactive site first or to use orthogonal protection strategies. A common sequence is to first perform the amide coupling or esterification at the C-3 position, purify the product, and then perform the N-alkylation of the lactam in a subsequent step. This stepwise approach generally leads to cleaner reactions and easier purification.

Key Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a robust method for forming an amide bond at the C-3 position.

  • Dissolve Reactants: In a round-bottom flask, dissolve the 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.1-0.5 M).

  • Cool Reaction: Place the flask in an ice bath and stir for 10 minutes.

  • Add Coupling Agent: Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add Amine and Base: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation of the Lactam using NaH

This protocol is for the alkylation of the lactam nitrogen.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.

  • Cool to 0 °C: Cool the suspension to 0 °C using an ice bath.

  • Add Substrate: Slowly add a solution of the N-unsubstituted 5-oxopyrrolidinone derivative (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add Electrophile: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Warm and React: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Amide Coupling Optimization

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_analysis 4. Analysis & Troubleshooting Prep Dissolve Acid (1 eq) in Anhydrous DMF Cool Cool to 0 °C Prep->Cool AddEDC Add EDC (1.2 eq) + Additive (e.g., HOBt, 1.2 eq) Cool->AddEDC AddAmine Add Amine (1.1 eq) + Base (e.g., DIPEA, 1.5 eq) AddEDC->AddAmine React Stir at RT (12-24h) AddAmine->React Monitor Monitor via TLC / LC-MS React->Monitor Check >90% Conversion? Monitor->Check Troubleshoot Troubleshoot: - Change coupling agent (HATU) - Increase temperature (40°C) - Check reagent purity Check->Troubleshoot No Workup Aqueous Workup & Purification Check->Workup Yes Troubleshoot->AddEDC Re-optimize

Caption: Workflow for optimizing amide coupling of 5-oxopyrrolidine-3-carboxylic acids.

Troubleshooting Logic for Failed Derivatization

G Start Reaction Failed (Low/No Product) Q_Type Derivatization Type? Start->Q_Type Amide Amide Coupling Q_Type->Amide C3-Carboxyl N_Alk N-Alkylation Q_Type->N_Alk N1-Lactam Q_Amide_Reagent Using potent activator (e.g., HATU, PyBOP)? Amide->Q_Amide_Reagent Sol_Amide_Reagent Switch from EDC/DCC to HATU or HBTU Q_Amide_Reagent->Sol_Amide_Reagent No Q_Amide_Cond Conditions Optimized? (Temp, Time, Solvent) Q_Amide_Reagent->Q_Amide_Cond Yes Sol_Amide_Reagent->Amide Retry Sol_Amide_Cond Increase temp to 40-50°C Extend reaction time Use DMF/NMP Q_Amide_Cond->Sol_Amide_Cond No Sol_Amide_Cond->Amide Retry Q_Nalk_Base Base strong enough? (e.g., NaH, LiHMDS) N_Alk->Q_Nalk_Base Sol_Nalk_Base Use NaH or LiHMDS instead of carbonates Q_Nalk_Base->Sol_Nalk_Base No Q_Nalk_Solv Solvent anhydrous? Q_Nalk_Base->Q_Nalk_Solv Yes Sol_Nalk_Base->N_Alk Retry Sol_Nalk_Solv Use freshly distilled anhydrous THF or DMF Q_Nalk_Solv->Sol_Nalk_Solv No Sol_Nalk_Solv->N_Alk Retry

Caption: Decision tree for troubleshooting failed derivatization reactions.

References

  • G. Bratulescu, "Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides," Molecules, 2021. [Online]. Available: [Link]

  • Request PDF, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids," ResearchGate, 2022. [Online]. Available: [Link]

  • A. R. Katritzky, et al., "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids," The Journal of Organic Chemistry, 2000. [Online]. Available: [Link]

  • V. Milata, et al., "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity," Molecules, 2022. [Online]. Available: [Link]

  • A. Falcicchio, et al., "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media," Molecules, 2022. [Online]. Available: [Link]

  • Y. He, et al., "Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination," Journal of the American Chemical Society, 2023. [Online]. Available: [Link]

  • T. A. Houston, et al., "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3," The Journal of Organic Chemistry, 2013. [Online]. Available: [Link]

  • F. G. F. Santoro, et al., "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride," RSC Advances, 2016. [Online]. Available: [Link]

  • A. M. Bodlenner, et al., "Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation," Journal of Pharmaceutical Sciences, 2019. [Online]. Available: [Link]

  • J. W. F. K. Woo, et al., "Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline," The Journal of Organic Chemistry, 1991. [Online]. Available: [Link]

  • S. Yu, et al., "Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies," Journal of Chromatography B, 2011. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Ester synthesis by esterification," Organic Chemistry Portal, N.D. [Online]. Available: [Link]

  • P. Patil & A. Chaskar, "An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids," Der Pharma Chemica, 2014. [Online]. Available: [Link]

  • M. E. McAlevey, et al., "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids," Chromatographia, 2018. [Online]. Available: [Link]

  • Google Patents, "Method for carboxylic acid esterification," Google Patents, 2012. [Online].
  • Master Organic Chemistry, "Fischer Esterification," Master Organic Chemistry, 2022. [Online]. Available: [Link]

  • Encyclopedia.pub, "Direct Amidations of Carboxylic Acids with Amines," Encyclopedia.pub, 2023. [Online]. Available: [Link]

  • S. S. Mahajan, et al., "Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent," Asian Journal of Chemistry, 2012. [Online]. Available: [Link]

  • Y. Wang, et al., "Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids," Journal of Pharmaceutical and Biomedical Analysis, 2022. [Online]. Available: [Link]

  • T. Santa, "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry," Journal of Chromatography A, 2010. [Online]. Available: [Link]

  • Crawford Scientific, "Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization," Crawford Scientific, 2020. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Making Amides from Carboxylic Acids," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • M. V. de Bem, et al., "Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA," Analytical and Bioanalytical Chemistry, 2018. [Online]. Available: [Link]

  • Khan Academy, "Amide formation from carboxylic acid derivatives," Khan Academy, N.D. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Derivatization," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • A. S. Vakhrushev, et al., "Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry," Journal of Analytical Chemistry, 2012. [Online]. Available: [Link]

  • K. R. Gupta, "Derivatizing Reagents for Detection of Organic Compounds By HPLC," ResearchGate, 2018. [Online]. Available: [Link]

  • A. Kováč, et al., "Derivatization of carboxylic groups prior to their LC analysis - A review," Analytica Chimica Acta, 2024. [Online]. Available: [Link]

  • H. Jiang, et al., "Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities," Journal of Analytical Methods in Chemistry, 2015. [Online]. Available: [Link]

  • G. Moros, et al., "Investigation of the derivatization conditions for GC-MS metabolomics of biological samples," Bioanalysis, 2017. [Online]. Available: [Link]

Sources

Technical Support Center: 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. Derivatives of 5-oxopyrrolidine-3-carboxylic acid are being explored for a range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Understanding the stability and degradation profile of the parent compound is critical for ensuring data integrity, developing stable formulations, and identifying potential impurities.

This document provides a comprehensive overview of the potential degradation pathways, detailed troubleshooting guides for common experimental challenges, and validated protocols for stability analysis.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the handling and analysis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Q1: What are the most likely degradation pathways for this molecule?

The structure of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid contains two primary reactive sites: a lactam (a cyclic amide) and a carboxylic acid. Therefore, the most probable degradation pathways are:

  • Hydrolysis: The lactam ring is susceptible to opening under both acidic and basic conditions, which would yield a linear amino acid derivative.[5][6][7]

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO₂), particularly under thermal stress.[8][9]

  • Oxidation: The pyrrolidinone ring, specifically the carbon atoms adjacent to the nitrogen, can be susceptible to oxidative degradation.[10][11]

Q2: I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram after leaving my sample in an acidic or basic solution. What is it likely to be?

This is a classic sign of lactam hydrolysis. The opening of the pyrrolidinone ring creates a linear dicarboxylic amino acid (specifically, 4-amino-4-(cyclooctylcarbamoyl)butanoic acid), which is significantly more polar than the parent compound. This increased polarity results in an earlier elution time (a new peak) on a standard C18 reverse-phase column.

Q3: What are the best analytical techniques for monitoring the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating the parent compound from its degradants and quantifying them.[12] For structural identification of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is indispensable for obtaining molecular weight and fragmentation data.[13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for definitive structure elucidation of isolated degradants.

Q4: How can I minimize degradation during storage and sample preparation?

To ensure the stability of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid:

  • Storage: Store the solid material in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

  • In Solution: Prepare solutions fresh whenever possible. If solutions must be stored, use a neutral pH buffer (pH 6-7.5), store at 2-8°C, and protect from light. Avoid strongly acidic or basic conditions unless intentionally studying degradation.

Section 2: Primary Degradation Pathways in Detail

A thorough understanding of the degradation mechanisms is essential for designing robust experiments and interpreting stability data. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are used to deliberately generate these degradants to establish analytical specificity.[16][17][18]

Hydrolytic Degradation: Lactam Ring Opening

The five-membered lactam ring is the most labile part of the molecule under aqueous conditions. The hydrolysis mechanism is catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to open the ring.[19] Alkaline hydrolysis is often more rapid than acid-catalyzed hydrolysis for lactams.[19]

The resulting product is 4-amino-1-(cyclooctylamino)-1,4-dioxobutanoic acid.

cluster_hydrolysis Hydrolytic Degradation Pathway Parent 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate Tetrahedral Intermediate Parent->Intermediate H₂O / H⁺ or OH⁻ (Nucleophilic Attack) Product Ring-Opened Product (4-amino-1-(cyclooctylamino)- 1,4-dioxobutanoic acid) Intermediate->Product Ring Opening

Caption: Acid or base-catalyzed hydrolysis of the lactam ring.

Thermal Degradation: Decarboxylation

Carboxylic acids, particularly those with specific structural features, can undergo decarboxylation upon heating, resulting in the loss of CO₂.[20] For this molecule, thermal stress can lead to the formation of 1-cyclooctylpyrrolidin-2-one. This process may be accelerated in certain solvents or in the presence of catalysts.[21][22]

cluster_thermal Thermal Degradation Pathway Parent 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid Product Decarboxylated Product (1-Cyclooctylpyrrolidin-2-one) Parent->Product Heat (Δ) CO2 CO₂ Parent->CO2

Caption: Thermal decarboxylation leading to loss of CO₂.

Oxidative Degradation

Oxidative degradation typically involves reaction with reactive oxygen species, which can be initiated by agents like hydrogen peroxide, metal ions, or exposure to atmospheric oxygen over long periods.[9] For N-substituted pyrrolidinones, oxidation can occur at the carbon adjacent to the ring nitrogen, potentially leading to the formation of hydroxylated species or further ring cleavage products.[11][23]

cluster_oxidation Oxidative Degradation Pathway Parent 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate Hydroxylated Intermediate (e.g., at Cα to Nitrogen) Parent->Intermediate [O] e.g., H₂O₂ Products Further Degradation Products Intermediate->Products Further Oxidation/ Ring Cleavage

Caption: Potential oxidative attack on the pyrrolidinone ring.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: My mass balance is low in my forced degradation study. The sum of the parent peak area and degradant peak areas is significantly less than 100% of the initial parent peak area.

  • Probable Cause 1: Formation of non-UV active degradants. The primary degradation pathways (hydrolysis, decarboxylation) should yield products with a chromophore, but secondary degradation could lead to small, non-aromatic fragments that do not absorb UV light at your detection wavelength.

  • Probable Cause 2: Degradant precipitation. A degradant may be poorly soluble in the analysis solvent and has precipitated out of solution, meaning it is not being injected into the HPLC.

  • Probable Cause 3: Co-elution. A degradant peak may be hidden under the parent peak or a solvent front, especially if the degradation level is low.

  • Solution:

    • Use a universal detector: Re-run the analysis using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector. This will reveal any non-UV active compounds.

    • Check for precipitation: Visually inspect your stressed samples for any cloudiness or solid material. If observed, try dissolving the sample in a stronger solvent (like pure acetonitrile or methanol) to see if the missing peaks appear.

    • Modify chromatography: Alter the HPLC method (e.g., change the gradient slope, mobile phase pH, or column chemistry) to ensure peak purity and resolve any co-eluting species. A peak purity analysis using a Photodiode Array (PDA) detector can be very informative here.

Problem 2: I am having difficulty achieving sufficient degradation (<5%) under standard oxidative stress conditions (e.g., 3% H₂O₂ at room temperature).

  • Probable Cause: High intrinsic stability to oxidation. The molecule may be inherently resistant to oxidation under mild conditions. Forced degradation guidelines aim for 5-20% degradation to ensure that secondary degradation is minimized.[24]

  • Solution:

    • Increase stress level: Gradually increase the severity of the conditions. First, try heating the sample with 3% H₂O₂ at a controlled temperature (e.g., 60°C) for several hours.[24]

    • Increase oxidant concentration: If heating is insufficient, cautiously increase the H₂O₂ concentration (e.g., to 10% or 30%), but monitor the reaction closely to avoid excessively rapid or complete degradation.

    • Introduce a catalyst: In some cases, adding a catalytic amount of a metal salt (e.g., FeCl₃) can promote oxidation via Fenton-like chemistry, but this is a very harsh condition and should be used as a last resort to understand potential liabilities.

Problem 3: The LC-MS data for my main hydrolytic degradant shows the expected mass, but the fragmentation pattern (MS/MS) is ambiguous.

  • Probable Cause: Isomeric products. While lactam hydrolysis is the most likely outcome, other reactions could potentially lead to isomers. For instance, intramolecular rearrangement, though less likely here, can sometimes occur under stress conditions.

  • Solution:

    • Isolate and analyze by NMR: The definitive way to confirm a structure is to isolate the degradant of interest using preparative HPLC and perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR analysis. This will provide unambiguous evidence of the chemical structure and connectivity.

    • Synthesize the expected product: Perform a deliberate synthesis of the expected hydrolytic product (4-amino-1-(cyclooctylamino)-1,4-dioxobutanoic acid). Analyze this synthetic standard by LC-MS/MS and compare its retention time and fragmentation pattern to your observed degradant. A perfect match provides very strong evidence of identity.

Section 4: Experimental Protocols

These protocols provide a starting point for conducting stability and degradation studies. They should be adapted and validated for your specific equipment and experimental needs.

Protocol: Forced Degradation Study

This protocol is designed to generate potential degradation products for method development and pathway elucidation, following ICH guidelines.[12][16]

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) stress Aliquot and Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Quench Reaction (If applicable) stress->neutralize dilute Dilute to Target Concentration (e.g., 100 µg/mL) neutralize->dilute analyze Analyze by Stability-Indicating HPLC-PDA/MS Method dilute->analyze evaluate Evaluate Peak Purity, Mass Balance, and Identify Degradants analyze->evaluate

Caption: General workflow for a forced degradation experiment.

Procedure:

  • Prepare a stock solution of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Set up stress conditions in parallel using aliquots of the stock solution as described in the table below. Include a control sample stored at 5°C in the dark.

  • Monitor the reactions at appropriate time points (e.g., 2, 8, 24 hours).

  • Quench the reactions. For acid/base hydrolysis, neutralize the solution with an equimolar amount of base/acid.

  • Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze immediately by a validated stability-indicating HPLC method.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60°C24-48 hours5-20%
Base Hydrolysis 0.1 M NaOHRoom Temp2-8 hours5-20%
Oxidation 3% H₂O₂Room Temp24 hours5-20%
Thermal (Solid) Dry Heat Oven80°C72 hoursDetectable
Thermal (Solution) Solution in Water60°C48 hours5-20%
Photostability ICH Option 2 Light BoxRoom TempPer ICH Q1BDetectable
Protocol: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, scan 200-400 nm, extract chromatogram at λmax.

Causality Note: A gradient method is essential for a stability-indicating assay to ensure that degradants with a wide range of polarities (from the highly polar hydrolyzed product to the less polar decarboxylated product) are effectively separated from the parent compound and from each other. The use of formic acid helps to produce sharp peak shapes for the carboxylic acid moiety.

References

  • Bighley, L. D., et al. (1995). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available at: [Link]

  • Leitgeb, M., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Kiemer, L., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Cox, R. A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. PMC. Available at: [Link]

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. Available at: [Link]

  • Murayama, K., et al. (1965). [Synthesis of pyrrolidine derivatives. I. Synthesis of 2-decarboxykainic acid]. Yakugaku Zasshi. Available at: [Link]

  • Wang, W., et al. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. The Hong Kong University of Science and Technology Institutional Repository. Available at: [Link]

  • Sciencemadness Discussion Board. (2015). Preparation of pyrrolidine via decarboxylation of l-proline. Available at: [Link]

  • YouTube. (2020). Proline Decarboxylation to Pyrrolidine. Available at: [Link]

  • O'Riordan, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available at: [Link]

  • ResearchGate. Degradation Pathways | Request PDF. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. Available at: [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available at: [Link]

  • Queen's University Belfast Research Portal. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Available at: [Link]

  • Sviderskaya, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • ResearchGate. A scheme for the formation of 5-oxopyrrolidine-3-carboxylic acid from.... Available at: [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available at: [Link]

  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. Available at: [Link]

  • RSC Publishing. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • de A. A. J. de Oliveira, G., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. Available at: [Link]

  • Wang, J., & Wang, S. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. National Institutes of Health. Available at: [Link]

  • Kumar, D., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available at: [Link]

  • USGS Publications Warehouse. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. Available at: [Link]

  • USGS Publications Warehouse. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Gellman, A. J., et al. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available at: [Link]

  • ResearchGate. (2010). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Available at: [Link]

  • IIP Series. (2022). CHEMICAL STABILITY OF DRUGS. Available at: [Link]

Sources

troubleshooting inconsistent results in biological assays with 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid and its analogs. This molecule belongs to a class of compounds built on the 5-oxopyrrolidine-3-carboxylic acid scaffold, which has been investigated for a range of biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects[1][2][3][4][5][6][7].

Achieving reproducible results with any novel small molecule is a common challenge in drug discovery and basic research. Inconsistent outcomes are often not due to a single cause but rather a combination of factors related to compound handling, assay conditions, and experimental execution. This guide is designed to provide a systematic, question-driven approach to troubleshooting and resolving variability in your biological assays. Our goal is to empower you with the causal understanding and actionable protocols needed to generate robust and reliable data.

Section 1: Compound Integrity and Handling

The most fundamental source of variability begins with the compound itself. Before troubleshooting the biological system, it is imperative to validate the physical and chemical integrity of your test article.

FAQ 1: My results are inconsistent from batch to batch. How can I confirm that compound quality is not the issue?

Expert Rationale: Inconsistent results between different batches of a compound are often traced back to variations in purity or the presence of uncharacterized isomers. Impurities may possess their own biological activity, leading to confounding off-target effects, or they may interfere with the primary compound's mechanism of action. For chiral molecules, different enantiomers or diastereomers can have vastly different biological activities.

Troubleshooting Protocol:

  • Verify Supplier Certificate of Analysis (CoA): Always obtain a detailed CoA for each new batch. Do not assume batches from the same supplier are identical.

  • Independent Purity Assessment: If variability persists, perform an independent analysis.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for confirming both purity and identity (molecular weight). A high-purity sample should exhibit a single major peak.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure of the compound. Compare the obtained spectrum with a reference or the expected structure.

  • Source from Reputable Suppliers: Source compounds from vendors who provide comprehensive analytical data and have a strong reputation for quality control.

  • Document Batch Numbers: Meticulously record the batch number of the compound used in every experiment. This allows for retrospective analysis if a particular batch is found to be problematic.

FAQ 2: I'm observing precipitation of my compound in the aqueous assay buffer. How can I improve solubility and ensure an accurate test concentration?

Expert Rationale: Poor aqueous solubility is one of the most frequent causes of assay variability for lipophilic small molecules.[8][9] If a compound precipitates, its effective concentration at the biological target is lower than the nominal concentration, leading to an underestimation of potency (e.g., an artificially high IC50 value) and poor reproducibility.[9][10] The cyclooctyl group on this compound contributes significantly to its hydrophobicity, making solubility a key parameter to control.

Troubleshooting Protocol:

  • Optimize Stock Solution Preparation:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions.[10] However, alternative solvents like ethanol or PEG3350 may be more suitable for certain assays or cell types, though their effects must be validated.[11][12]

    • Stock Concentration: Avoid creating overly concentrated stock solutions. Storing compounds at lower concentrations (e.g., 2–10 mM) can reduce the likelihood of precipitation upon storage or dilution.[9]

    • Dissolution Aids: Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound in DMSO. Always visually inspect for complete dissolution before making serial dilutions.

  • Refine Dilution Protocol:

    • Never dilute a DMSO stock directly into a large volume of aqueous buffer. This "shock" dilution often causes immediate precipitation.

    • Employ a serial dilution method, first in DMSO and then into the assay medium. This gradual reduction in solvent concentration helps maintain solubility.

  • Determine Kinetic Solubility Limit:

    • Before starting a full screen, determine the maximum concentration of your compound that remains soluble in the final assay buffer (including all components like serum, if applicable). This can be done by preparing a dilution series, incubating for the duration of the assay, and visually inspecting for precipitation (or using nephelometry for a quantitative measure).

cluster_0 Step 1: Master Stock Preparation cluster_1 Step 2: Serial Dilution in DMSO cluster_2 Step 3: Final Dilution into Assay Medium A Weigh Solid Compound B Dissolve in 100% DMSO (e.g., to 10 mM) A->B C Vortex/Sonicate until clear B->C D Create intermediate dilutions in 100% DMSO C->D E Dilute DMSO intermediates into final assay buffer D->E F Ensure final DMSO % is constant and non-toxic (e.g., <0.5%) E->F G Add to Cells/Enzyme F->G Ready for Assay Plate

Caption: Recommended workflow for preparing compound solutions to minimize precipitation.

Assay TypeTypical Max DMSO %Rationale & Considerations
Most Cell Lines ≤ 0.5%Higher concentrations can induce stress, differentiation, or toxicity, confounding results.[12]
Primary Cells ≤ 0.1%Often more sensitive to solvent effects than immortalized cell lines.[13]
Enzyme Assays ≤ 1-2%Varies by enzyme; high DMSO can alter protein conformation and activity.[14]
Permeability Assays ≤ 1%Solvents can directly affect membrane integrity.

Note: These are starting points. The tolerance of your specific cell line or enzyme system to solvents must be empirically determined.[15]

FAQ 3: My compound's activity seems to decline over the course of a long experiment or after freeze-thaw cycles. How can I test for and prevent degradation?

Expert Rationale: Compound stability is a critical and often overlooked variable. Degradation can occur during storage (freeze-thaw cycles, exposure to light) or within the biological matrix of the assay itself (pH, temperature, enzymatic activity).[16][17] The 5-oxopyrrolidine scaffold contains a lactam (a cyclic amide), which could be susceptible to hydrolysis under certain pH or enzymatic conditions, altering its structure and activity.

Troubleshooting Protocol:

  • Storage Best Practices:

    • Aliquoting: Prepare single-use aliquots of your DMSO stock solutions to avoid repeated freeze-thaw cycles, which can introduce water condensation and promote degradation.[10]

    • Temperature: Store aliquots at -20°C for short-term and -80°C for long-term storage.

    • Protection: Use amber vials or store in the dark to protect from light, which can cause photochemical degradation.[16]

  • Assay Stability Assessment:

    • Protocol:

      • Prepare your compound in the final assay buffer at the highest intended concentration.

      • Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO2) for the full duration of the experiment (e.g., 48 hours).

      • As a control, keep an identical sample at -80°C.

      • At the end of the incubation period, analyze both the incubated sample and the frozen control by LC-MS.

    • Interpretation: A decrease in the parent compound peak area in the incubated sample compared to the control indicates degradation. If new peaks appear, it may be possible to identify the degradation products.

A Prepare Compound in Final Assay Buffer (T=0) B Split into two aliquots A->B C Incubate at Assay Conditions (e.g., 37°C for 48h) B->C D Store at -80°C (Control) B->D E Analyze both samples by LC-MS C->E D->E F Compare Peak Areas of Parent Compound E->F G Stable: Proceed with Assay F->G Areas are equal H Unstable: Modify Assay (e.g., shorter duration) F->H Incubated < Control

Caption: A self-validating workflow to test compound stability under assay conditions.

Section 2: Assay System Optimization

If you have confirmed the integrity of your compound, the next step is to scrutinize the biological assay system.

Subsection 2A: Cell-Based Assays
FAQ 4: I'm seeing a significant shift in my IC50 values when I use cells from a different passage number. Why does this happen and how can I control it?

Expert Rationale: This is a classic problem of cell culture variability. Continuous passaging of cell lines can lead to phenotypic "drift," where cell populations inadvertently select for faster-growing or more resilient cells that may respond differently to your compound.[18] Factors like passage number, cell density at the time of plating, and the time between passaging and starting the assay can all introduce significant variability.[18]

Troubleshooting Protocol:

  • Implement a Cell Banking System:

    • Create a thoroughly tested Master Cell Bank (MCB) and multiple Working Cell Banks (WCBs).

    • Always thaw a fresh vial from the WCB for a new set of experiments rather than continuously passaging cells in culture.

  • Define a Passage Number Window:

    • Empirically determine a consistent "window" of passage numbers (e.g., passages 5-15) where the assay performs reproducibly.

    • Discard cells once they exceed the upper limit of this window.

  • Standardize Cell Culture Conditions:

    • Consistency is Key: Use the same media formulation, serum supplier and lot, and incubator conditions for every experiment.[18]

    • Standardize Seeding Density: Ensure cells are plated at the same density for every experiment and that they are in the logarithmic growth phase.

    • Thaw-and-Use Approach: For high-throughput screening, consider using large, quality-controlled batches of cryopreserved cells that can be thawed and used directly in assays, bypassing the need for expansion and reducing variability.[18]

FAQ 5: My replicate wells on the same 96-well plate show high variability. What are the likely causes?

Expert Rationale: Within-plate variability can stem from multiple sources. "Edge effects," where wells on the perimeter of the plate behave differently due to faster evaporation or temperature fluctuations, are a common systematic error.[19][20] Other causes include uneven cell seeding, inconsistent final solvent concentrations if dilutions are not prepared carefully, and lot-to-lot differences in fetal bovine serum (FBS), which contains an undefined mixture of growth factors and hormones.[21][22]

Troubleshooting Protocol:

  • Mitigate Edge Effects:

    • Do not use the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity buffer.

    • Ensure plates are incubated in a well-humidified incubator.

  • Improve Seeding Technique:

    • Thoroughly resuspend cells to create a uniform single-cell suspension before plating.

    • After plating, gently swirl the plate in a figure-eight pattern to distribute cells evenly; avoid harsh shaking which can push cells to the edges.

  • Control for Serum Variability:

    • Purchase a large lot of FBS from a single supplier.

    • Before using it in critical experiments, pre-test the new lot against your old lot to ensure it supports similar cell growth and assay performance.[22]

  • Validate Solvent Concentration:

    • Double-check your dilution scheme to ensure the final concentration of DMSO (or other solvent) is identical in all wells, including vehicle controls. Even small differences can affect cell health.[15]

Subsection 2B: Enzyme-Based Assays
FAQ 6: The inhibition curve for my compound is non-standard; it plateaus or even reverses at high concentrations. What could be the cause?

Expert Rationale: A "bell-shaped" or otherwise non-sigmoidal dose-response curve can be perplexing. The most common cause for small molecules is aggregation at high concentrations. The aggregates can sometimes sequester the enzyme or interfere with the detection system, producing artifacts.[23] Alternatively, the compound may have complex interactions with the enzyme, such as binding to an allosteric site that can, at very high concentrations, produce an unexpected effect.[23]

Troubleshooting Protocol:

  • Test for Aggregation:

    • Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound is an aggregator, the detergent will often disrupt the aggregates and restore a more standard sigmoidal curve.

    • Visually inspect the wells at the highest concentrations for any signs of turbidity or precipitation.

  • Check for Assay Interference:

    • Run a control experiment without the enzyme to see if the compound itself interferes with your detection method (e.g., absorbance, fluorescence, luminescence) at high concentrations.

  • Verify Enzyme and Substrate Concentrations:

    • Ensure your assay is run under initial velocity conditions, where the reaction rate is linear with time and enzyme concentration.

    • The substrate concentration should ideally be at or near the Km value for competitive inhibitors, but this may need optimization depending on the expected mechanism of inhibition.[24]

Section 3: Experimental Execution and Data Analysis

FAQ 7: How can I minimize systematic errors introduced during the experimental workflow?

Expert Rationale: Systematic errors are non-random errors that can introduce bias into your data. In plate-based assays, these often manifest as gradients or patterns across the plate.[25] They can be caused by slight inaccuracies in liquid handling, temperature gradients during incubation, or time delays between dispensing reagents and reading the plate.[19][26]

Troubleshooting Protocol:

  • Standardize Liquid Handling:

    • Use calibrated pipettes and proper technique.

    • Whenever possible, prepare master mixes of reagents (e.g., enzyme solution, cell suspension) to be added to all wells, rather than adding components individually.[27] This minimizes the impact of small pipetting errors.

  • Control for Time-Dependent Drift:

    • For kinetic assays, be mindful of the time it takes to add reagents to a full plate. Adding a stop solution can be critical.

    • If the reaction is slow, consider a systematic plate-loading pattern (e.g., column by column) and reading pattern that keeps the incubation time for each well as consistent as possible.

  • Automate When Possible:

    • Automated liquid handlers and plate readers significantly reduce human error and improve reproducibility, making them essential for high-throughput applications.[26]

cluster_0 Reagent Addition cluster_1 Incubation & Reading A Add Reagent 1 to all wells B Add Compound/Vehicle to appropriate wells A->B C Add Reagent 2 (Initiator) Systematically (e.g., Col 1 -> 12) B->C D Incubate for fixed time C->D E Add Stop Solution (Same systematic order) D->E F Read Plate E->F

Caption: Systematic reagent addition minimizes time-dependent variability across a plate.

References

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]

  • Li, W., & Tse, F. L. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Future Science. [Link]

  • Scilit. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. [Link]

  • Nucleus Biologics. (2025). Reducing Variability: 3 Key Metrics for Successful Scale-Up and Expansion of Custom Cell Cultures. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. [Link]

  • Taylor & Francis Online. (2018). Decreasing variability in your cell culture. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). Drug Stability and factors that affect on the drug stability. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Procell. (2024). How to Manage Serum Batch Variability in Cell Culture. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. [Link]

  • MDPI. (2018). In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of Catalytic Function. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. [Link]

  • PubMed. (2005). Statistical analysis of systematic errors in high-throughput screening. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • ResearchGate. (2007). Comparison of Two Methods for Detecting and Correcting Systematic Error in High-throughput Screening Data. [Link]

  • National Center for Biotechnology Information. (2021). A review for cell-based screening methods in drug discovery. [Link]

  • National Center for Biotechnology Information. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]

  • National Center for Biotechnology Information. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic process. By leveraging established chemical principles and field-proven insights, this guide aims to provide actionable solutions to frequently encountered issues, ensuring a robust and scalable synthesis.

I. Synthetic Overview & Key Transformations

The synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is primarily achieved through a sequential aza-Michael addition and intramolecular cyclization (lactamization). This process involves the reaction of cyclooctylamine with itaconic acid. While seemingly straightforward, scaling up this reaction introduces challenges related to reaction kinetics, thermal management, and product purification.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, offering potential causes and validated solutions.

Issue 1: Low Yield of the Final Product

Question: My reaction yield is consistently low, even with seemingly complete consumption of starting materials. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, often exacerbated during scale-up. The primary culprits are typically incomplete reaction, side reactions, and product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Michael Addition: The initial reaction between cyclooctylamine and itaconic acid is a nucleophilic addition. At larger scales, inefficient mixing can lead to localized concentration gradients, hindering the reaction.

    • Solution: Ensure robust mechanical stirring. For larger vessels, consider the use of an overhead stirrer. Monitor the reaction progress by taking aliquots and analyzing them via techniques like ¹H NMR or LC-MS to confirm the disappearance of starting materials.[1][2]

  • Side Reactions - Isomerization of Itaconic Acid: Itaconic acid can isomerize to the less reactive mesaconic acid under basic conditions or at elevated temperatures.[3] This isomerization significantly slows down the Michael addition.

    • Solution: Maintain careful temperature control, ideally keeping the initial reaction temperature moderate before proceeding to the cyclization step. The use of a suitable solvent can also mitigate this. While the reaction is often performed in water, exploring other polar solvents may be beneficial.

  • Product Loss During Workup: The product is a polar carboxylic acid, which can have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: After acidification of the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). To further decrease the product's solubility in the aqueous layer, consider adding brine to "salt out" the product.

  • Inefficient Cyclization: The intramolecular cyclization to form the pyrrolidone ring requires elevated temperatures. Insufficient heating or short reaction times will result in incomplete conversion.

    • Solution: Ensure the reaction mixture reaches and maintains the optimal temperature for cyclization (often achieved by refluxing in water or a suitable solvent). Monitor the disappearance of the intermediate amino diacid by LC-MS.

Issue 2: Product Purity Concerns & Purification Challenges

Question: I am struggling to obtain a high-purity product. What are the common impurities and the best strategies for purification at scale?

Answer: The primary impurities are unreacted starting materials, the intermediate amino diacid, and any byproducts from side reactions. The polar nature of the carboxylic acid product can make purification by traditional silica gel chromatography challenging.

Purification Strategies:

Method Description Advantages Disadvantages
Crystallization This is the preferred method for large-scale purification. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then allowed to cool slowly to form crystals.Highly effective for removing impurities, scalable, and cost-effective.Requires finding a suitable solvent system; may require seeding to induce crystallization.
Acid-Base Extraction The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then acidified, and the purified product is extracted back into an organic solvent.Effective for removing non-acidic impurities.Can be labor-intensive with multiple extraction steps; potential for emulsion formation.
Reversed-Phase Chromatography For highly polar compounds, reversed-phase (C18) flash chromatography can be more effective than normal-phase silica gel.[4]Good separation of polar compounds.More expensive than normal-phase chromatography, requires specialized columns and solvent systems.
Anion Exchange Resin The carboxylic acid can be captured on an anion exchange resin and then eluted with a stronger acid solution.[5]Can be highly selective for carboxylic acids.May require optimization of loading and elution conditions.

Recommended Solvents for Crystallization:

Based on the properties of similar long-chain alkyl-5-oxopyrrolidine-3-carboxylic acids, good solvent candidates for crystallization include water, ethanol, isopropanol, or mixtures of these with less polar solvents like toluene or ethyl acetate.[6] Experimentation with small batches is crucial to identify the optimal solvent system.

Issue 3: Exothermic Reaction and Thermal Runaway Risk

Question: I am concerned about the exothermicity of the Michael addition, especially at a larger scale. How can I manage the reaction temperature effectively?

Answer: The Michael addition of amines can be exothermic. While this may not be noticeable at a lab scale, the heat generated can become significant during scale-up, potentially leading to a thermal runaway if not properly managed.

Thermal Management Strategies:

  • Controlled Reagent Addition: Instead of adding the cyclooctylamine all at once, add it portion-wise or via a dropping funnel to the itaconic acid solution. This allows for better control over the rate of heat generation.

  • External Cooling: Have an ice bath or a cooling system readily available to manage the temperature of the reaction vessel, especially during the initial addition of the amine.

  • Monitoring Internal Temperature: For larger reactions, use a temperature probe to monitor the internal temperature of the reaction mixture. This provides a more accurate reading than monitoring the external bath temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis proceeds through a two-step sequence:

  • Aza-Michael Addition: The lone pair of electrons on the nitrogen atom of cyclooctylamine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of itaconic acid. This is a conjugate addition reaction.[3][7]

  • Intramolecular Cyclization (Lactamization): The resulting intermediate, a γ-amino diacid, undergoes an intramolecular condensation reaction upon heating. The amino group attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam ring of the pyrrolidone structure.

Q2: Are there alternative synthetic routes to 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid?

A2: While the reaction of cyclooctylamine and itaconic acid is the most direct and common method, other approaches could involve the alkylation of a pre-formed pyroglutamic acid derivative. However, these methods are often more complex and may require protecting groups, making the direct approach more favorable for large-scale synthesis.

Q3: What analytical techniques are best for monitoring the reaction progress and final product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any major impurities.[1][2] The carboxylic acid proton typically appears as a broad singlet around 12 ppm in the ¹H NMR spectrum.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction progress with high sensitivity, allowing for the detection of the starting materials, the intermediate, and the final product in the reaction mixture.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the carboxylic acid O-H stretch (a broad peak around 2500-3300 cm⁻¹) and the two carbonyl groups (C=O) of the lactam and the carboxylic acid (around 1650-1760 cm⁻¹).[8]

Q4: Can I use a different amine in this reaction?

A4: Yes, this reaction is generally applicable to a wide range of primary amines. However, the reactivity and the physical properties of the final product will vary depending on the amine used. Bulkier amines may react more slowly, and the solubility of the resulting carboxylic acid will be affected by the nature of the N-substituent.

IV. Experimental Workflow & Data

General Synthetic Protocol

A general procedure for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves refluxing the primary amine with itaconic acid in water.[1][9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (or overhead stirrer for larger scales), dissolve itaconic acid in water.

  • Amine Addition: Slowly add cyclooctylamine to the itaconic acid solution. The addition may be exothermic, so control the rate of addition to maintain a manageable temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Acidify with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the crude product by filtration. If the product does not precipitate, extract the aqueous solution with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by crystallization from a suitable solvent or by chromatography.

Illustrative Reaction Scheme

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Cyclooctylamine + Itaconic Acid in Water reflux Reflux (e.g., 100°C) reagents->reflux Heat acidification Acidification (e.g., HCl) reflux->acidification Cool extraction Extraction (e.g., Ethyl Acetate) acidification->extraction crystallization Crystallization extraction->crystallization final_product 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic Acid crystallization->final_product

Caption: A typical workflow for the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Physicochemical Data of Analogous Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acidC₁₀H₁₅NO₃197.23Solid
1-Octyl-5-oxopyrrolidine-3-carboxylic acidC₁₃H₂₃NO₃241.33-
1-Butyl-5-oxopyrrolidine-3-carboxylic acidC₉H₁₅NO₃185.22-

Data sourced from commercial supplier information and public chemical databases.[10][11] This data suggests that the target compound, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (C₁₃H₂₁NO₃, MW: 239.31), will also be a solid at room temperature.

V. References

  • Parlow, J. J., & Naing, W. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(4), 309–311. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN77. [Link]

  • Berglund, R. A., & Dunuwila, D. D. (1991). Carboxylic acid purification and crystallization process. U.S. Patent No. 5,034,105.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • Wikipedia. (2023). Pyroglutamic acid. [Link]

  • Wikipedia. (2023). Michael reaction. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry LibreTexts. (2021). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Nagasree, K., & Sravani, K. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. International Journal of Pharmaceutical Sciences and Research, 13(11), 4373-4381. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5025. [Link]

  • Szolcsányi, P., et al. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 26(16), 4983. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. [Link]

  • Wiley. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

  • Liu, Y., et al. (2014). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 289(32), 22358–22366. [Link]

  • European Patent Office. (2012). SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. EP 2021334 B1. [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • PubChem. (n.d.). 1-butyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1), 58-66. [Link]

  • ResearchGate. (n.d.). A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from.... [Link]

  • Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5025. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1), 58-66. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 5-Oxopyrrolidine Scaffold

In the landscape of medicinal chemistry, the 5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, represents a privileged scaffold. This five-membered lactam ring is a structural motif found in numerous natural products and serves as a versatile building block in the synthesis of pharmacologically active agents.[1][2] Its conformational rigidity and the presence of multiple functionalization points—primarily the N-1 nitrogen and the C-3 carboxylic acid—allow for the systematic modulation of its physicochemical and biological properties.[2]

This guide provides a comparative analysis of the biological activities of various 1-substituted-5-oxopyrrolidine-3-carboxylic acids. By examining the structure-activity relationships (SAR) emerging from different substitution patterns at the N-1 position, we aim to provide researchers, scientists, and drug development professionals with field-proven insights into the therapeutic potential of this remarkable class of heterocyclic compounds. The diverse biological activities reported, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, underscore the scaffold's significance.[3][4]

Core Synthesis Strategy: A Gateway to Chemical Diversity

The foundational step to accessing this class of compounds is remarkably consistent and efficient: the cyclization reaction between itaconic acid and a primary amine.[3][4] This approach directly installs the desired substituent at the N-1 position, which is the primary determinant of the resulting biological activity.

The choice of solvent (e.g., water, acetic acid) or even solvent-free conditions can be adapted based on the reactants' nature.[3][4] Following the creation of the core scaffold, the carboxylic acid at the C-3 position becomes a handle for further diversification. It can be converted into esters, which are then reacted with hydrazine hydrate to form carbohydrazide intermediates.[3][5] These intermediates are crucial precursors for a vast array of derivatives, including hydrazones, azoles, and diazoles, by condensation with various aldehydes and ketones.[3][5][6] This systematic, multi-step synthesis allows for the generation of large compound libraries for biological screening.

G cluster_synthesis Core Synthesis cluster_derivatization C-3 Derivatization cluster_screening Biological Evaluation Itaconic_Acid Itaconic Acid Core_Acid 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid Itaconic_Acid->Core_Acid Cyclization Primary_Amine Primary Amine (R-NH2) Primary_Amine->Core_Acid Ester Methyl Ester Core_Acid->Ester Esterification (MeOH, H2SO4) Screening In Vitro & In Vivo Assays (Antimicrobial, Anticancer, etc.) Core_Acid->Screening Direct Testing Hydrazide Carbohydrazide Ester->Hydrazide Hydrazinolysis Final_Derivatives Hydrazones, Azoles, Diazoles Hydrazide->Final_Derivatives Condensation with Aldehydes/Ketones Final_Derivatives->Screening Testing of Library G Compound 1-Aryl-5-oxopyrrolidine Derivative MMPs Matrix Metalloproteinases (MMP-2, MMP-9) Compound->MMPs Inhibition ECM Extracellular Matrix (e.g., Collagen) MMPs->ECM Degrades Degradation ECM Degradation ECM->Degradation Leads to Inflammation Inflammation Degradation->Inflammation Promotes

Sources

A Comparative Guide to 1-Cycloalkyl-5-Oxopyrrolidine-3-Carboxylic Acids: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold in Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, represents a privileged scaffold in medicinal chemistry. Its inherent chirality, rigidified lactam structure, and the presence of a carboxylic acid group make it an attractive starting point for the design of novel therapeutic agents.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A key position for chemical modification to modulate this activity is the N-1 position of the pyrrolidinone ring. While extensive research has focused on aryl and heteroaryl substituents at this position, the structure-activity relationship (SAR) of 1-cycloalkyl derivatives remains an area with significant potential for exploration.

This guide provides a comparative analysis of 1-cycloalkyl-5-oxopyrrolidine-3-carboxylic acids. Due to a notable absence of direct comparative studies in the public domain systematically evaluating a series of N-cycloalkyl analogs, this guide will focus on the foundational synthesis, the known biological context of the parent scaffold, and a critical examination of the anticipated impact of various cycloalkyl groups on the overall pharmacological profile. This analysis is grounded in established principles of medicinal chemistry and provides a forward-looking perspective for researchers in drug development.

General Synthesis of 1-Cycloalkyl-5-Oxopyrrolidine-3-Carboxylic Acids

The primary and most straightforward method for the synthesis of the 1-cycloalkyl-5-oxopyrrolidine-3-carboxylic acid scaffold is the Michael addition of a primary cycloalkylamine to itaconic acid, followed by an intramolecular cyclization.[1] This one-pot reaction is typically carried out under reflux in a suitable solvent such as water or a lower alcohol.

The general synthetic workflow can be visualized as follows:

G cluster_reactants Reactants cluster_product Product ItaconicAcid Itaconic Acid Intermediate Michael Adduct Intermediate ItaconicAcid->Intermediate Michael Addition Cycloalkylamine Cycloalkylamine (e.g., Cyclopropylamine) Cycloalkylamine->Intermediate Product 1-Cycloalkyl-5-oxopyrrolidine-3-carboxylic acid Intermediate->Product Intramolecular Cyclization (Heat)

Caption: General synthetic scheme for 1-cycloalkyl-5-oxopyrrolidine-3-carboxylic acids.

This versatile synthesis allows for the introduction of a wide variety of cycloalkyl groups at the N-1 position, simply by selecting the corresponding primary amine. Further derivatization of the C-3 carboxylic acid can be achieved through standard organic transformations, such as esterification and amidation, to explore a wider chemical space.

Comparative Analysis of N-Cycloalkyl Substituents: A Predictive SAR

While direct experimental data comparing the biological activities of a homologous series of 1-cycloalkyl-5-oxopyrrolidine-3-carboxylic acids is limited, we can infer the potential structure-activity relationships by considering the physicochemical properties of different cycloalkyl groups. The size, lipophilicity, and conformational rigidity of the cycloalkyl substituent are expected to play a crucial role in target binding and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Role of Cycloalkyl Groups in Modulating Bioactivity

Cycloalkyl groups are frequently employed in drug design for several key reasons:

  • Increased Lipophilicity: The introduction of a cycloalkyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The C-H bonds on a cycloalkane are often more resistant to metabolic oxidation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.

  • Conformational Restriction: The rigid nature of cycloalkyl rings can lock the N-substituent in a specific orientation, which can be beneficial for optimizing interactions with a biological target.

  • Hydrophobic Interactions: Cycloalkyl groups can effectively fill hydrophobic pockets within a protein's binding site, contributing to the overall binding affinity.

The following sections provide a comparative outlook on how different cycloalkyl groups at the N-1 position might influence the activity of the 5-oxopyrrolidine-3-carboxylic acid scaffold.

1-Cyclopropyl Derivatives

The cyclopropyl group is the smallest and most conformationally constrained cycloalkane. Its unique electronic properties, with some degree of unsaturation, can also influence its interactions.

  • Potential Advantages: The small size of the cyclopropyl group may allow it to fit into tight binding pockets. Its rigidity can provide a well-defined vector for positioning other functional groups.

  • Potential Disadvantages: The limited size may not be sufficient to establish significant hydrophobic interactions in larger binding sites.

1-Cyclobutyl and 1-Cyclopentyl Derivatives

These medium-sized rings offer a balance between increased lipophilicity and conformational flexibility.

  • Potential Advantages: Cyclobutyl and cyclopentyl groups provide a larger surface area for hydrophobic interactions compared to the cyclopropyl group. They offer a good compromise between rigidity and the ability to adopt different conformations to fit a binding site.

  • Potential Disadvantages: The increased lipophilicity could lead to off-target effects or reduced aqueous solubility if not balanced by other polar groups in the molecule.

1-Cyclohexyl Derivatives

The cyclohexyl group is the largest and most conformationally flexible of the common cycloalkanes, existing predominantly in a chair conformation.

  • Potential Advantages: The large, lipophilic nature of the cyclohexyl ring can lead to strong hydrophobic interactions with a target protein. The chair conformation provides distinct axial and equatorial positions that can be exploited for further substitution to fine-tune binding.

  • Potential Disadvantages: The bulkiness of the cyclohexyl group may cause steric hindrance, preventing the molecule from accessing the binding site. The increased lipophilicity can also negatively impact solubility and other pharmacokinetic properties.

Experimental Protocols

General Procedure for the Synthesis of 1-Cycloalkyl-5-oxopyrrolidine-3-carboxylic Acids
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq.) in water.

  • Addition of Amine: To the stirred solution, add the corresponding cycloalkylamine (1.0-1.2 eq.) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure 1-cycloalkyl-5-oxopyrrolidine-3-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Future Directions

The following table summarizes the key physicochemical properties of different cycloalkyl substituents, which are expected to influence the biological activity of the corresponding 1-cycloalkyl-5-oxopyrrolidine-3-carboxylic acids.

Cycloalkyl GroupRing SizeRelative Lipophilicity (cLogP contribution)Conformational FlexibilityPotential for Hydrophobic Interactions
Cyclopropyl3LowLowLow to Moderate
Cyclobutyl4ModerateModerateModerate
Cyclopentyl5Moderate-HighModerateModerate-High
Cyclohexyl6HighHighHigh

The logical relationship for a systematic SAR study can be visualized as follows:

SAR_Logic cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis Cyclopropylamine Cyclopropylamine C3_Analog C3_Analog Cyclopropylamine->C3_Analog Activity_C3 Activity_C3 C3_Analog->Activity_C3 Assay Cyclobutylamine Cyclobutylamine C4_Analog C4_Analog Cyclobutylamine->C4_Analog Activity_C4 Activity_C4 C4_Analog->Activity_C4 Assay Cyclopentylamine Cyclopentylamine C5_Analog C5_Analog Cyclopentylamine->C5_Analog Activity_C5 Activity_C5 C5_Analog->Activity_C5 Assay Cyclohexylamine Cyclohexylamine C6_Analog C6_Analog Cyclohexylamine->C6_Analog Activity_C6 Activity_C6 C6_Analog->Activity_C6 Assay SAR Structure-Activity Relationship Activity_C3->SAR Activity_C4->SAR Activity_C5->SAR Activity_C6->SAR

Caption: Logical workflow for establishing the SAR of 1-cycloalkyl analogs.

Conclusion and Outlook

The 1-cycloalkyl-5-oxopyrrolidine-3-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature primarily focuses on N-aryl derivatives, the systematic exploration of N-cycloalkyl substituents presents a compelling opportunity for future research. The synthesis of these compounds is straightforward, allowing for the rapid generation of a library of analogs for biological screening.

Future studies should focus on a head-to-head comparison of a series of 1-cycloalkyl derivatives (cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl) in relevant biological assays (e.g., antimicrobial, anticancer). The resulting data will be invaluable for establishing a clear structure-activity relationship and for guiding the rational design of more potent and selective drug candidates based on this versatile scaffold. The insights gained from such studies will not only advance our understanding of the SAR of this particular compound class but also contribute to the broader field of medicinal chemistry.

References

  • A qualitative structure activity relationship (SAR) study of selected pyroglutamates. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • BenchChem Technical Support Team. (2025, December). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.
  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROlIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054–1062.
  • McInally, T., et al. (2010). Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(17), 5080-5084.
  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(9), 3783.
  • Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 18(6), 569-597.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-28.
  • Song, S., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4666-4674.
  • Vaickelioniene, R., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(18), 5489.

Sources

A Comparative Analysis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid and Established Anticancer Therapeutics: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the pyrrolidine scaffold has emerged as a "privileged" structural motif, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide focuses on a novel derivative, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid , a compound of interest due to the unique lipophilic and conformational properties imparted by the cyclooctyl group. While direct experimental data for this specific molecule is nascent, this document serves as a comprehensive guide for researchers on how to rigorously evaluate its potential against established anticancer drugs. We will use a hypothetical framework, grounded in the known activities of related pyrrolidine derivatives, to outline a robust preclinical comparison.

For the purpose of this guide, we will compare our compound of interest with two well-established anticancer drugs that represent different mechanistic classes:

  • Cisplatin: A platinum-based cytotoxic agent that crosslinks DNA, inducing apoptosis in rapidly dividing cells.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling pathways involved in tumor growth and angiogenesis.[3]

This guide will provide the scientific rationale and detailed protocols for a head-to-head comparison, enabling researchers to elucidate the potential of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid as a next-generation anticancer therapeutic.

Postulated Mechanism of Action: An Evidence-Based Hypothesis

While the precise mechanism of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is yet to be elucidated, literature on related 5-oxopyrrolidine derivatives suggests a likely mode of action involving the induction of apoptosis.[4] Studies have shown that similar compounds can modulate the expression of key regulatory proteins in the intrinsic apoptotic pathway.[4] Specifically, they have been observed to decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax.[4] This alteration of the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of the caspase cascade, ultimately executing programmed cell death.[4]

The large, lipophilic cyclooctyl group may enhance cell membrane permeability or facilitate binding to a specific hydrophobic pocket within a target protein, potentially amplifying this pro-apoptotic effect.

Below is a diagram illustrating the hypothesized signaling pathway for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, in contrast to the known mechanisms of Cisplatin and Sunitinib.

G cluster_0 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (Hypothesized) cluster_1 Cisplatin (Known Mechanism) cluster_2 Sunitinib (Known Mechanism) Compound 1-Cyclooctyl-5-oxopyrrolidine- 3-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis1 Apoptosis Casp3->Apoptosis1 Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Crosslinks DNA Crosslinks DNA->Crosslinks DamageResponse DNA Damage Response Crosslinks->DamageResponse Apoptosis2 Apoptosis DamageResponse->Apoptosis2 Sunitinib Sunitinib RTK VEGFR, PDGFR (Receptor Tyrosine Kinases) Sunitinib->RTK Proliferation Cell Proliferation RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis

Figure 1: Comparative Mechanisms of Action.

Experimental Design for Comparative Efficacy

A multi-faceted approach is essential to comprehensively compare the anticancer potential of our novel compound with established drugs. The following experimental workflow is proposed:

G start Start: Select Cancer Cell Lines (e.g., A549, MCF-7) step1 Part 1: In Vitro Cytotoxicity (MTT Assay) start->step1 step2 Part 2: Apoptosis Confirmation (Annexin V/PI Staining) step1->step2 Determine IC50 values step3 Part 3: Mechanistic Deep Dive (Western Blot for Apoptotic Proteins) step2->step3 Quantify apoptotic vs. necrotic cells step4 Part 4: Cell Cycle Analysis (Flow Cytometry) step3->step4 Validate target protein modulation end Conclusion: Comparative Efficacy Profile step4->end Identify cell cycle arrest points

Figure 2: Proposed Experimental Workflow.
Part 1: In Vitro Cytotoxicity Assessment

Objective: To determine the dose-dependent cytotoxic effects of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, Cisplatin, and Sunitinib on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50) for each.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, Cisplatin, and Sunitinib. Treat the cells with these varying concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value for each compound and cell line.

Data Presentation:

CompoundCell LineIC50 (µM) at 48h (Hypothetical)
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acidA549Value to be determined
MCF-7Value to be determined
CisplatinA549Reference Value
MCF-7Reference Value
SunitinibA549Reference Value
MCF-7Reference Value
Part 2: Apoptosis Quantification

Objective: To confirm that the observed cytotoxicity is due to apoptosis and to quantify the percentage of apoptotic and necrotic cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

  • Cell Treatment: Treat cells with the respective IC50 concentrations of each compound for 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Data Presentation:

Treatment (at IC50)% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Untreated Control>95%<5%<1%<1%
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acidValueValueValueValue
CisplatinValueValueValueValue
SunitinibValueValueValueValue
Part 3: Mechanistic Validation via Western Blot

Objective: To validate the hypothesized mechanism of action by examining the expression levels of key apoptotic proteins.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the IC50 concentrations of the compounds for 48 hours. Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Expected Outcomes: For 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, we anticipate a decrease in Bcl-2 expression and an increase in the expression of Bax, cleaved Caspase-9, and cleaved Caspase-3, which would support the hypothesized apoptotic mechanism.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid against established anticancer drugs. By systematically assessing its cytotoxicity, mode of action, and impact on key cellular pathways, researchers can build a robust data package to support its further development. The pyrrolidine core remains a promising scaffold in oncology, and disciplined, comparative studies such as the one proposed here are critical for identifying lead candidates with superior efficacy and novel mechanisms of action.[1][5] Future studies should expand to include a broader range of cancer cell lines, in vivo xenograft models, and detailed pharmacokinetic and toxicological profiling.

References

  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi-08ly-7KBmtbyynNEJg_d-pwa6Eeku2YSuWXGfy27R_mMw6SkcDTinD7hujf0wJHY4T6HYiDFEhEO2e7-XUQUo5Ac4P43-Opi9aYqepgXF43vy53gyrhkF53qBcjcwe5sYrwmD2xwbAuupvHAVh-P0_-XKm4eSna8a2WNaU_f0ZP__qaf7chq3EK-MbfJi_34eM6BreKNKIhnPAsyqUPCinwcUKiJHWpm6u6RIB1B--rgEdUuOTQXIui4eFAYx9PRYujaJsXfM8VTaWaCsNzaNKUF99iocmm_K1rNTcSgyadtSJgdFBqdLSIq5GFtPRPnkJWOSd1qzB1TEakcR7T2g8=]
  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_S0CGbnOufa1jRpegD6xY6ehhOBY6SCZWbq1MNnaXWVewL0wTlAkkKXPIn1tTqngt2e7jQPZ82UN99E9VuL0BwHz0z4um3Bi90gpb9ogwUrDoW8wNf-YikDPIrNYRp93Xq4o=]
  • Application of Pyrrolidine Derivatives in Cancer Research: A Focus on 4. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5z9B0v9nyUURP2E4zd2VHVM_jDNBl5ENFqqcE855KVNWGxmeoKZc1M4zMaDaMFudhYwk9MOOzoqJLy8ottIc6GDNdIFSse_9AfZVLZOyOFoszGBGUPdrgCgRDMEGvB0ZC6e5rnPKqXh3WVXZi6VVnTSSv-f8-MmwjK3OgOr-sEok1ew1fjI5Arv1voa6F6EZo07OmzO06IjZybj6ZgizFuSmN6kOxs0tU9Rfkfe0RNUK1U3iA-s8aD_FgimdlwxQ3S_u8]
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8-2l_4X7gEelr6Df0Kk-6nCQq97C6vAvG-lsdUDmBkOAhP_Fd5Oo1bhC6KMNDhCWc_1J63AYc-R2qvsXZaVesMcAh8_ZinRb6_0Zxjsq0wAniVGcB1ON9wV6tvHhGN_FOMWEt]
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB5U1wT0UDnIksifjvLGJIbdt6riGFrvvd5k76GSf033jH1_NWSdjbIMGOitXtlXDglN0gRb1aa8UFv9_frZGdFrRUL8QcWgz0sg73_SnsXciL6y3KD5R0-06o3zUbQpI4wADE_WItsIyTchw=]

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of medicinal chemistry continuously unveils novel molecular entities with therapeutic potential. Among these, the 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on a specific derivative, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a compound of interest for its potential as a novel therapeutic agent. Due to the nascent stage of research on this particular molecule, its precise mechanism of action remains to be elucidated.

This document provides a comprehensive framework for validating a hypothesized mechanism of action for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, with a focus on its potential anticancer properties. We will objectively compare its performance with established alternatives and provide the supporting experimental methodologies to empower researchers in their drug discovery and development endeavors. Our approach is grounded in scientific integrity, offering a self-validating system of protocols and in-depth causal explanations for experimental choices.

Hypothesized Mechanism of Action: Induction of Apoptosis in Cancer Cells

Based on the known biological activities of structurally related 5-oxopyrrolidine derivatives, we hypothesize that 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid exerts its anticancer effects by inducing apoptosis, or programmed cell death, in malignant cells. This process is a critical target in oncology, as its dysregulation is a hallmark of cancer. The proposed signaling pathway involves the activation of intrinsic apoptotic pathways, potentially through the modulation of mitochondrial function and the subsequent activation of caspase cascades.

Hypothesized Apoptotic Pathway Hypothesized Apoptotic Pathway for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Substrate Cleavage (e.g., PARP) Substrate Cleavage (e.g., PARP) Caspase-3 Activation->Substrate Cleavage (e.g., PARP) Apoptosis Apoptosis Substrate Cleavage (e.g., PARP)->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway initiated by the target compound.

Comparative Analysis: Performance Against an Established Anticancer Agent

To contextualize the potential efficacy of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, a direct comparison with a well-characterized chemotherapeutic agent is essential. We have selected Doxorubicin , an anthracycline antibiotic widely used in cancer therapy, as the comparator.

Feature1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (Hypothesized)Doxorubicin (Established)
Primary Mechanism Induction of intrinsic apoptosis via mitochondrial pathway.DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species.[][2][3][4][5]
Cell Cycle Specificity Potentially cell cycle-independent, targeting apoptotic machinery.Primarily acts during the S-phase of the cell cycle.
Key Molecular Targets Pro- and anti-apoptotic proteins of the Bcl-2 family, caspases.DNA, Topoisomerase II.[][2][3]
Common Resistance Mechanisms Overexpression of anti-apoptotic proteins (e.g., Bcl-2), mutations in caspase pathway.Increased drug efflux (e.g., via P-glycoprotein), alterations in topoisomerase II, enhanced DNA repair.
Expected Cytotoxicity Profile Selective toxicity towards cancer cells with dysregulated apoptotic pathways.Broad-spectrum cytotoxicity, affecting rapidly dividing healthy cells.

Experimental Validation Workflow

The following section outlines a detailed, step-by-step experimental workflow designed to rigorously validate the hypothesized anticancer mechanism of action of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Validation Workflow Workflow for Validating Anticancer Mechanism of Action cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Elucidation of Cell Death Mechanism cluster_2 Phase 3: Confirmation of Apoptotic Pathway MTT Assay MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Annexin V/PI Staining Annexin V/PI Staining Determine IC50->Annexin V/PI Staining Use IC50 concentration Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantify Apoptosis vs. Necrosis Quantify Apoptosis vs. Necrosis Flow Cytometry Analysis->Quantify Apoptosis vs. Necrosis Western Blot for Caspase Cleavage Western Blot for Caspase Cleavage Quantify Apoptosis vs. Necrosis->Western Blot for Caspase Cleavage Confirm apoptotic phenotype Confirm Intrinsic Pathway Confirm Intrinsic Pathway Western Blot for Caspase Cleavage->Confirm Intrinsic Pathway Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay->Confirm Intrinsic Pathway

Caption: A three-phase experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid on a selected cancer cell line and to calculate its half-maximal inhibitory concentration (IC50).

1.1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Phase 2: Elucidation of Cell Death Mechanism

Objective: To distinguish between apoptotic and necrotic cell death induced by 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane, a hallmark of early apoptosis.[10][11][12]

Materials:

  • Cancer cell line

  • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid at its IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Comparative Analysis with an Antimicrobial Agent

For a broader perspective on the potential biological activities of the 5-oxopyrrolidine-3-carboxylic acid scaffold, we will also outline a workflow to validate a hypothesized antimicrobial mechanism of action.

Hypothesized Antimicrobial Mechanism: Disruption of bacterial cell membrane integrity.

Comparator Agent: Daptomycin , a cyclic lipopeptide antibiotic known to disrupt bacterial cell membrane function.[13][14][15][16][17]

Feature1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (Hypothesized)Daptomycin (Established)
Primary Mechanism Disruption of the bacterial cell membrane, leading to leakage of intracellular components.Calcium-dependent insertion into the cell membrane, causing depolarization and ion efflux.[13][14][15][16][17]
Spectrum of Activity To be determined (potentially broad-spectrum).Primarily active against Gram-positive bacteria.[13]
Key Molecular Target Bacterial cell membrane phospholipids.Phosphatidylglycerol in the bacterial cell membrane.[14]

Experimental Validation of Antimicrobial Mechanism

Objective: To determine the minimum inhibitory concentration (MIC) and assess the impact on bacterial cell membrane integrity.

1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21][22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

  • Daptomycin (positive control)

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound and Daptomycin in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

2. Bacterial Cell Membrane Integrity Assay

This assay uses fluorescent dyes to differentiate between bacteria with intact and compromised cell membranes.[23][24][25][26][27]

Materials:

  • Bacterial strains

  • 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Treatment: Treat a mid-log phase bacterial culture with the test compound at its MIC and 2x MIC for a defined period (e.g., 2 hours). Include an untreated control and a positive control (e.g., 70% isopropanol).

  • Staining: Mix SYTO 9 and propidium iodide according to the manufacturer's protocol and add to the bacterial suspensions.

  • Incubation: Incubate in the dark for 15 minutes.

  • Analysis: Measure the fluorescence of SYTO 9 (green, live cells) and propidium iodide (red, dead/membrane-compromised cells) using a fluorometer or visualize under a fluorescence microscope.

  • Data Interpretation: An increase in the red/green fluorescence ratio indicates damage to the bacterial cell membrane.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial validation of the mechanism of action of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. By hypothesizing plausible anticancer and antimicrobial mechanisms and providing detailed, comparative experimental protocols, we aim to facilitate the efficient and rigorous evaluation of this promising compound. The presented workflows, data interpretation guidelines, and comparisons with established drugs will aid researchers in making informed decisions in the early stages of drug discovery and development. Further investigation into the specific molecular targets and downstream signaling events will be crucial for a comprehensive understanding of the therapeutic potential of this novel chemical entity.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Daptomycin. Retrieved from [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]

  • Miller, W. R., Bayer, A. S., & Arias, C. A. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor perspectives in medicine, 6(11), a026997. [Link]

  • Pang, B., Qiao, X., Janssen, L., Velds, A., Groothuis, T., Kerkhoven, R., ... & Zhu, Y. (2016). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 8(10), 91. [Link]

  • Grein, F., Müller, A., & Scherer, K. (2020). Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships. Medical Research Reviews, 40(6), 2379-2428. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Daptomycin? Retrieved from [Link]

  • Heidary, M., Ebrahimi, A., & Khatami, M. R. (2017). Daptomycin. Journal of Antimicrobial Chemotherapy, 72(11), 2947–2953. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Kaderabkova, N., & Bharath, S. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(11), 3296-3317. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2024, June 30). How to assess bacterial permeability? Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kaderabkova, N., & Bharath, S. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19(11), 1-23. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Berney, M., Hammes, F., Bosshard, F., Weilenmann, H. U., & Egli, T. (2007). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 73(10), 3283–3290. [Link]

  • Johnson, M. B., & Criss, A. K. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of visualized experiments : JoVE, (79), 50729. [Link]

  • Wu, V. C. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology, 11, 995. [Link]

  • ResearchGate. (n.d.). Cell membrane integrity assays. Retrieved from [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, valued for its ability to create three-dimensional diversity that can lead to potent and selective therapeutics.[1][2] The novel compound, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, represents a promising entity within this class. While its primary biological target is under investigation, early screens of analogous compounds suggest potential analgesic, antihypoxic, antimicrobial, and anticancer activities.[3][4][5][6][7] However, the journey from a promising hit to a viable clinical candidate is paved with rigorous safety and selectivity profiling. Off-target interactions are a primary cause of adverse drug reactions and can derail even the most promising therapeutic programs.[8][9][10]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis with structurally related alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights and practical methodologies required to thoroughly map the selectivity of this and other novel chemical entities.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The "one drug, one target" paradigm has largely been replaced by the understanding that most small molecules interact with multiple cellular targets.[8] These off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a proactive and comprehensive approach to off-target screening is not merely a regulatory hurdle but a critical component of a successful drug discovery campaign.[9][10] Early identification of potential liabilities allows for medicinal chemistry efforts to be directed towards mitigating these effects, ultimately saving considerable time and resources.[10]

For a novel compound like 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, whose primary target is not yet definitively established, a broad-based screening approach is essential. This typically involves subjecting the compound to a panel of assays covering a wide range of physiologically relevant targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[11][12]

Comparative Compounds for Selectivity Assessment

To contextualize the cross-reactivity profile of our lead compound, it is crucial to benchmark its performance against suitable alternatives. For this guide, we will consider two structurally related analogs from the 5-oxopyrrolidine-3-carboxylic acid series:

  • Alternative A: 1-phenyl-5-oxopyrrolidine-3-carboxylic acid: The aromatic substituent may confer a different spectrum of activity and off-target interactions compared to the aliphatic cyclooctyl group.

  • Alternative B: 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: The addition of a hydroxyl group can significantly alter physicochemical properties and introduce new potential hydrogen bonding interactions, impacting target binding.[13]

By comparing the off-target profiles of these three compounds, we can begin to understand the structure-activity relationships (SAR) that govern selectivity within this chemical series.

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A tiered approach to cross-reactivity screening is often the most efficient. This begins with broad, high-throughput screening against a large panel of targets at a single high concentration, followed by more focused dose-response studies for any identified "hits."

Tier 1: Broad Panel Screening (e.g., Eurofins SafetyScreen44 Panel)

The initial step involves screening 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid and its comparators at a concentration of 10 µM against a panel of 44 key pharmacological targets.[12][14] This provides a broad overview of potential off-target liabilities.[11] The selection of targets in such panels is typically based on their known association with adverse drug events.[11]

Table 1: Illustrative Data from a Broad Off-Target Screening Panel (% Inhibition at 10 µM)

Target ClassTarget1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acidAlternative A (1-phenyl)Alternative B (1-hydroxyphenyl)
GPCRs Adenosine A18%12%5%
Dopamine D215%25%10%
Serotonin 5-HT2A55%30%15%
Kinases EGFR12%8%5%
Src62%45%20%
VEGFR220%15%10%
Ion Channels hERG10%5%2%
Nav1.55%3%1%
Transporters SERT48%28%12%

Data presented is hypothetical and for illustrative purposes only.

From this initial screen, any target showing significant inhibition (typically >50%) would be flagged for further investigation in Tier 2. In our illustrative data, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid shows potential off-target activity at the Serotonin 5-HT2A receptor and the Src kinase.

Tier 2: Dose-Response Characterization and Functional Validation

For the identified hits from Tier 1, the next step is to determine the potency of the interaction by generating dose-response curves and calculating IC50 (for binding assays) or EC50 (for functional assays) values. It is crucial to move beyond simple binding assays to functional, cell-based assays to understand the true biological consequence of the off-target interaction (i.e., agonist, antagonist, or inverse agonist activity).[15][16][17][18][19]

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the ability of the test compound to displace a known radiolabeled ligand from the 5-HT2A receptor.[18]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein)

    • Radioligand (e.g., [3H]-Ketanserin) at a concentration near its Kd.

    • Varying concentrations of the test compound (e.g., 10-11 to 10-5 M).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Activity Assay for Src

Biochemical kinase assays are essential for confirming direct inhibition of enzymatic activity.[20][21][22][23] Luminescence-based assays that measure ATP consumption are a common and robust method.[23][24]

Protocol (based on ADP-Glo™ Kinase Assay): [23]

  • Kinase Reaction: In a 96-well plate, combine:

    • Src kinase enzyme.

    • A suitable substrate peptide.

    • ATP at a concentration near its Km.[24]

    • Varying concentrations of the test compound.

  • Incubation: Incubate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the log concentration of the test compound to determine the IC50 value.

Cell-Based Functional Assay for 5-HT2A Receptor (Calcium Flux)

This assay measures the functional consequence of compound binding to the 5-HT2A receptor, which signals through the Gq pathway to induce an increase in intracellular calcium.

Protocol:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Agonist Stimulation: After a pre-incubation period, stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC20 or EC50).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response at each concentration of the test compound and plot the data to determine the IC50 for antagonist activity.

Visualizing the Workflow

CrossReactivityWorkflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Dose-Response & Functional Assays Compound Test Compound (1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid) Panel Broad Off-Target Panel (e.g., SafetyScreen44) Compound->Panel Screen at 10 µM Hit_Identification Hit Identification (% Inhibition > 50% at 10 µM) Panel->Hit_Identification Analyze Data Binding_Assay Binding Assay (IC50) (e.g., Radioligand Binding) Hit_Identification->Binding_Assay Hits Functional_Assay Functional Assay (EC50) (e.g., Calcium Flux, Kinase Activity) Hit_Identification->Functional_Assay Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Sources

comparative analysis of synthetic routes for 1-substituted-5-oxopyrrolidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold is a cornerstone of significant interest due to its prevalence in a wide array of biologically active molecules. The strategic synthesis of these compounds is paramount to the successful discovery and development of novel therapeutics. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this valuable class of compounds, offering insights into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each methodology.

Introduction to the 5-Oxopyrrolidine-3-Carboxylic Acid Core

The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, is a privileged scaffold in medicinal chemistry. Its rigidified cyclic structure and the presence of versatile functional handles—a lactam, a carboxylic acid, and a position for N-substitution—allow for the precise spatial orientation of pharmacophoric elements. This has led to their application in the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The choice of synthetic route to this core structure is a critical decision in any drug discovery program, impacting factors such as cost, scalability, stereochemical control, and the accessible chemical diversity of the final compounds.

This guide will focus on a comparative analysis of three primary synthetic strategies:

  • Direct Synthesis via Michael Addition of Amines to Itaconic Acid

  • Chiral Pool Synthesis via Intramolecular Cyclization of Glutamic Acid Derivatives

  • Asymmetric Synthesis via Organocatalytic Michael Addition

Route 1: Direct Synthesis via Michael Addition of Amines to Itaconic Acid

This approach is arguably the most direct and atom-economical method for accessing a wide variety of N-substituted 5-oxopyrrolidine-3-carboxylic acids. The reaction proceeds through a cascade aza-Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization.[2]

Mechanistic Insights

The reaction is typically initiated by the conjugate addition of the primary amine to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular amidation, where the newly introduced secondary amine attacks one of the carboxylic acid groups, leading to the formation of the five-membered lactam ring with concomitant loss of a water molecule. The reaction is often carried out at elevated temperatures in a suitable solvent, such as water or acetic acid, which facilitates both the initial Michael addition and the subsequent cyclization.

Diagram of the Michael Addition/Cyclization Pathway

G Itaconic_Acid Itaconic Acid Michael_Adduct Aza-Michael Adduct (Intermediate) Itaconic_Acid->Michael_Adduct Aza-Michael Addition Primary_Amine Primary Amine (R-NH2) Primary_Amine->Michael_Adduct Product 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Michael_Adduct->Product Intramolecular Cyclization (-H2O)

Caption: General workflow for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids via the itaconic acid route.

Advantages and Disadvantages

Advantages:

  • Operational Simplicity: This is often a one-pot reaction with straightforward workup procedures.

  • Cost-Effectiveness: Itaconic acid and a wide variety of primary amines are commercially available and relatively inexpensive.

  • Versatility: This method is applicable to a broad range of aliphatic, aromatic, and heterocyclic primary amines.[4]

  • Scalability: The reaction conditions are generally amenable to large-scale synthesis.

Disadvantages:

  • Lack of Stereocontrol: This route produces a racemic mixture of the product, which may require subsequent chiral resolution if a single enantiomer is desired.

  • Reaction Conditions: The reaction often requires elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.

Experimental Protocol: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid[2]
  • Reaction Setup: A mixture of itaconic acid (12.36 g, 95 mmol) and 2-amino-4-methylphenol (10 g, 81 mmol) is prepared in water (40 mL).

  • Reaction Execution: The mixture is heated to reflux for 2 hours.

  • Workup and Purification: The reaction mixture is cooled, and the resulting crystalline precipitate is filtered off and washed with water. The crude product is then purified by dissolving it in an aqueous 5% sodium hydroxide solution (60 mL), filtering, and acidifying the filtrate with hydrochloric acid to a pH of 2.

  • Isolation: The purified product is isolated by filtration to yield 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a greyish solid.

Yield: 88%

Route 2: Chiral Pool Synthesis via Intramolecular Cyclization of Glutamic Acid Derivatives

For applications where stereochemistry is critical, leveraging the chiral pool is a highly effective strategy. L- and D-glutamic acid are inexpensive, enantiomerically pure starting materials that can be readily converted to the corresponding 1-substituted-5-oxopyrrolidine-3-carboxylic acids. This route typically involves two key steps: N-alkylation or N-arylation of glutamic acid, followed by intramolecular cyclization.

Mechanistic Insights

The initial step involves the substitution of the amino group of glutamic acid with the desired substituent. This can be achieved through various standard N-alkylation or N-arylation methods. The subsequent cyclization is an intramolecular condensation reaction where the nitrogen atom attacks the γ-carboxylic acid group to form the five-membered lactam ring. This reaction is often promoted by heat or acid catalysis.[5][6] The stereochemistry at the C3 position is retained from the starting glutamic acid.

Diagram of the Glutamic Acid Cyclization Pathway

G Glutamic_Acid L- or D-Glutamic Acid N_Substituted_Glutamic_Acid N-Substituted Glutamic Acid (Intermediate) Glutamic_Acid->N_Substituted_Glutamic_Acid N-Alkylation or N-Arylation Product Enantiomerically Pure 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid N_Substituted_Glutamic_Acid->Product Intramolecular Cyclization (-H2O)

Caption: Workflow for the enantioselective synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids from glutamic acid.

Advantages and Disadvantages

Advantages:

  • Excellent Stereocontrol: This route provides access to enantiomerically pure products, which is crucial for many pharmaceutical applications.

  • Readily Available Starting Materials: L- and D-glutamic acid are inexpensive and widely available.

  • Predictable Stereochemistry: The stereochemistry of the final product is directly determined by the chirality of the starting glutamic acid.

Disadvantages:

  • Multi-step Process: Compared to the itaconic acid route, this is a two-step process which can be more time-consuming and may result in lower overall yields.

  • Potentially Harsh Conditions: The cyclization step may require high temperatures, which could lead to side reactions or racemization in some cases.

Experimental Protocol: Synthesis of Pyroglutamic Acid from Glutamic Acid[7]
  • Reaction Setup: L-glutamic acid is placed in a reaction vessel equipped for heating and stirring.

  • Reaction Execution: The L-glutamic acid is heated to 130-180 °C for 40-70 minutes, leading to dehydration and cyclization.

  • Workup and Purification: The reaction mixture is cooled and dissolved in water. The crude pyroglutamic acid is then purified by recrystallization from water.

Note: For 1-substituted derivatives, an initial N-alkylation or N-arylation step would precede this cyclization.

Route 3: Asymmetric Synthesis via Organocatalytic Michael Addition

The development of asymmetric organocatalysis has opened up new avenues for the enantioselective synthesis of complex molecules. For the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids, this approach typically involves an organocatalyst-mediated asymmetric Michael addition to an α,β-unsaturated precursor, followed by a subsequent cyclization step.

Mechanistic Insights

In a representative example, an α,β-unsaturated aldehyde undergoes an aza-Michael addition with an α-ketoamide in the presence of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). The catalyst forms a transient enamine with the aldehyde, which then reacts enantioselectively with the α-ketoamide. The resulting intermediate then undergoes an intramolecular aldol reaction and subsequent cyclization to afford the highly functionalized pyrrolidinone product with excellent diastereoselectivity and enantioselectivity.[7]

Diagram of the Organocatalytic Asymmetric Synthesis Pathway

G Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Domino_Product Highly Functionalized Pyrrolidin-2-one Unsaturated_Aldehyde->Domino_Product Aza-Michael/Aldol Domino Reaction Ketoamide α-Ketoamide Ketoamide->Domino_Product

Caption: General scheme for the organocatalytic asymmetric synthesis of functionalized pyrrolidin-2-ones.

Advantages and Disadvantages

Advantages:

  • High Enantioselectivity: This method can provide access to products with high enantiomeric excess (ee).

  • Catalytic Approach: Only a small amount of the chiral organocatalyst is required.

  • Mild Reaction Conditions: These reactions are often carried out at or below room temperature, which is beneficial for sensitive substrates.

  • Access to Complex Structures: This route allows for the synthesis of highly substituted and functionalized pyrrolidinone derivatives.

Disadvantages:

  • Catalyst Cost and Availability: Chiral organocatalysts can be expensive and may not be commercially available.

  • Substrate Specificity: The optimal catalyst and reaction conditions can be highly substrate-dependent, requiring significant optimization for new substrates.

  • Multi-step Synthesis of Precursors: The starting materials for the organocatalytic reaction may themselves require multi-step synthesis.

Experimental Data: Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones[8]

While a direct protocol for 1-substituted-5-oxopyrrolidine-3-carboxylic acids via this specific domino reaction is not detailed, the following data from a related synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones illustrates the potential of this approach:

Entryα,β-Unsaturated Aldehydeα-KetoamideYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1CinnamaldehydeN-phenyl-2-oxo-2-phenylacetamide95>20:196
2(E)-3-(4-chlorophenyl)acrylaldehydeN-phenyl-2-oxo-2-phenylacetamide92>20:195
3(E)-3-(4-methoxyphenyl)acrylaldehydeN-phenyl-2-oxo-2-phenylacetamide96>20:194

Reaction Conditions: Typically, the reaction is carried out in a suitable organic solvent (e.g., toluene) at room temperature in the presence of a chiral diarylprolinol silyl ether catalyst and an acid co-catalyst.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Michael Addition/CyclizationRoute 2: Intramolecular CyclizationRoute 3: Asymmetric Michael Addition
Starting Materials Primary amines, itaconic acidL- or D-Glutamic acid, alkyl/aryl halidesα,β-Unsaturated aldehydes, α-ketoamides
Key Advantage Simplicity, cost-effectiveness, versatilityExcellent stereocontrol from chiral poolHigh enantioselectivity, mild conditions
Key Disadvantage Produces racemic mixturesMulti-step process, potentially harsh conditionsCatalyst cost, substrate specificity
Stereocontrol NoneExcellent (substrate-controlled)Excellent (catalyst-controlled)
Typical Yields Good to excellent (often >80%)Moderate to good (overall for two steps)Good to excellent (often >90%)
Scalability Generally goodModerateCan be challenging due to catalyst cost
Ideal Application Rapid synthesis of diverse racemic librariesSynthesis of enantiomerically pure targetsAsymmetric synthesis of highly functionalized analogs

Conclusion

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids can be approached through several effective strategies, each with its own set of advantages and limitations. The choice of the most appropriate synthetic route will depend on the specific goals of the research program, including the need for stereochemical control, the desired level of structural complexity, and practical considerations such as cost and scalability.

  • The Michael addition of amines to itaconic acid is a robust and versatile method for the rapid generation of diverse libraries of racemic compounds.

  • The intramolecular cyclization of glutamic acid derivatives is the method of choice for accessing enantiomerically pure products when starting from the chiral pool.

  • Asymmetric organocatalytic Michael addition represents a powerful modern approach for the synthesis of highly functionalized, enantioenriched pyrrolidinones, albeit with a higher initial investment in catalyst development and optimization.

A thorough understanding of these synthetic strategies will empower researchers to make informed decisions in the design and execution of their synthetic campaigns, ultimately accelerating the discovery of new and innovative therapeutic agents.

References

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234. [Link]

  • Krasavin, M., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2943. [Link]

  • Sichuan Tongsheng Amino Acid Co Ltd. (2010).
  • Tumkevicius, S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3811. [Link]

  • Schöbel, J., et al. (2020). Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth. Biotechnology and Bioengineering, 117(11), 3414-3427. [Link]

  • Liu, Z., et al. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 108(9), 2846-2852. [Link]

  • Krasavin, M., & Lukin, A. (2009). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. Letters in Organic Chemistry, 6(5), 414-417. [Link]

  • Liu, D., et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 478-485. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5000. [Link]

  • Nakayoshi, T., et al. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, 5(16), 9345-9353. [Link]

  • Wang, W., et al. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. European Journal of Organic Chemistry, 2014(11), 2311-2317. [Link]

Sources

Comparative In Vivo & In Vitro Efficacy of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of the biological efficacy of derivatives of 5-oxopyrrolidine-3-carboxylic acid, a versatile scaffold in medicinal chemistry. The focus is on the influence of the N-1 substituent on the therapeutic potential of these compounds across various domains, including antimicrobial, anticancer, and anti-inflammatory applications. This document synthesizes findings from multiple studies to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a five-membered lactam ring that has garnered significant interest in drug discovery.[1] Its derivatives have demonstrated a wide array of biological activities, including analgesic, antihypoxic, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of this scaffold lies in the ability to readily introduce diverse chemical moieties at the N-1 and C-3 positions, allowing for the fine-tuning of its pharmacological profile.

The primary synthetic route to this scaffold involves the cyclization of itaconic acid with a primary amine, which conveniently introduces the desired substituent at the N-1 position.[2][3] This straightforward synthesis has enabled the creation of large libraries of analogs for biological screening.

The Critical Role of the N-1 Substituent in Modulating Biological Activity

Research has consistently shown that the nature of the substituent at the N-1 position of the pyrrolidinone ring is a key determinant of the compound's biological activity and potency. This guide will compare the efficacy of analogs based on the class of their N-1 substituent.

General Synthetic Workflow

The general approach to synthesizing a library of 1-substituted 5-oxopyrrolidine-3-carboxylic acid analogs is depicted in the workflow below. This process typically starts with the reaction of a primary amine with itaconic acid, followed by further modifications to generate a diverse range of derivatives.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization at C-3 cluster_screening Biological Evaluation Primary_Amine Primary Amine (R-NH2) Core_Scaffold 1-Substituted-5-oxopyrrolidine- 3-carboxylic acid Primary_Amine->Core_Scaffold Cyclization Itaconic_Acid Itaconic Acid Itaconic_Acid->Core_Scaffold Esterification Esterification Core_Scaffold->Esterification In_Vitro_Assays In Vitro Assays (Antimicrobial, Anticancer, etc.) Core_Scaffold->In_Vitro_Assays Amidation Amidation / Hydrazide Formation Esterification->Amidation Heterocycle_Formation Heterocycle Formation Amidation->Heterocycle_Formation Heterocycle_Formation->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Studies->SAR_Analysis

Caption: General experimental workflow for the synthesis and evaluation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid analogs.

Comparative Efficacy of N-1 Substituted Analogs

N-Aryl Substituted Analogs: Potent Antimicrobial and Anticancer Agents

Substitution with an aromatic ring at the N-1 position has yielded compounds with significant antimicrobial and anticancer activities. The electronic properties and substitution pattern of the aryl ring play a crucial role in determining the potency.

Derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid have been extensively studied for their antibacterial properties.[4][5][6]

  • 1-(2-hydroxy-5-methylphenyl) and 1-(4-acetamidophenyl) derivatives have been used as foundational structures for creating more complex hydrazone and azole derivatives with enhanced antibacterial activity.[4][5][7][8]

  • A notable finding is that certain hydrazone derivatives with a 5-nitrothien-2-yl or 5-nitrofuran-2-yl moiety demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] In some cases, the efficacy surpassed that of the control antibiotic, cefuroxime.[4]

  • The presence of electron-withdrawing groups on the N-phenyl ring, such as nitro or halogen groups, often correlates with increased antimicrobial potency.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of N-Aryl Analogs

Compound/Analog ClassStaphylococcus aureusListeria monocytogenesBacillus cereusEscherichia coliReference
Cefuroxime (Control)7.8---[4]
1-(2-hydroxy-5-methylphenyl)-...-hydrazone (5-nitrothien-2-yl)<7.8<7.8<7.8<7.8[4]
1-(2-hydroxy-5-methylphenyl)-...-hydrazone (5-nitrofuran-2-yl)PotentPotentPotentPotent[4]
1-(4-acetamidophenyl)-...-hydrazone (5-nitrothiophene)Promising vs. MRSA--No Activity (>64)[5][8]

Note: "-" indicates data not available in the cited sources.

The N-aryl substituted analogs have also shown promise as anticancer agents.

  • Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid were found to exert potent anticancer activity against A549 lung cancer cells.[5][7][8]

  • 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly hydrazones, were identified as cytotoxic agents against triple-negative breast cancer, prostate carcinoma, and melanoma cell lines.[9]

N-Heterocyclic Substituted Analogs: A Diverse Range of Activities

The introduction of a heterocyclic ring at the N-1 position has been explored to modulate the biological activity of the 5-oxopyrrolidine-3-carboxylic acid scaffold.

  • Derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid have been synthesized, leveraging the known broad-spectrum biological activities of 1,3,4-thiadiazole derivatives, which include antiproliferative, antiviral, antibacterial, and fungicidal properties.[2]

N-Aliphatic Substituted Analogs: Analgesic and Antihypoxic Effects

While much of the recent focus has been on N-aryl and N-heterocyclic analogs, earlier studies indicated that N-aliphatic derivatives possess analgesic and antihypoxic effects.[2] The analgesic activity was reported to be slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position, suggesting a potential for synergistic effects.[2] The specific compound mentioned in the user's topic, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid , falls into this class. Although direct comparative in vivo data for this specific molecule is not available in the provided search results, its N-aliphatic nature suggests potential neuroactive properties worthy of further investigation.

Mechanism of Action: An Area of Active Investigation

While the precise mechanisms of action for many of these analogs are still under investigation, their broad spectrum of activity suggests that they may interact with multiple biological targets. For instance, the anti-inflammatory activity of some derivatives has been linked to the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1][10]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of these compounds, based on the methodologies described in the cited literature.

Protocol 1: Synthesis of 1-(Substituted)-5-Oxopyrrolidine-3-Carboxylic Acid
  • A mixture of the appropriate primary amine (1 equivalent) and itaconic acid (1.5 equivalents) in a suitable solvent (e.g., water or acetic acid) is refluxed for several hours (typically 8-12 hours).[3][8]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of an acid (e.g., 5% HCl).[8]

  • The solid product is collected by filtration, washed with water, and purified, for example, by recrystallization or by dissolving in a basic solution and re-precipitating with acid.[8]

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, and by elemental analysis.[4][7]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial strains are cultured in appropriate broth media to reach a logarithmic growth phase.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing broth media.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Illustration

The anti-inflammatory effects of some 5-oxopyrrolidine-3-carboxylic acid derivatives have been attributed to the inhibition of MMPs. The following diagram illustrates a simplified signaling pathway leading to inflammation and the potential point of intervention for these compounds.

G Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Cell_Surface_Receptor Cell Surface Receptor Proinflammatory_Stimuli->Cell_Surface_Receptor Intracellular_Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) Cell_Surface_Receptor->Intracellular_Signaling Gene_Transcription Gene Transcription Intracellular_Signaling->Gene_Transcription MMP_Expression MMP-2 / MMP-9 Expression & Secretion Gene_Transcription->MMP_Expression ECM_Degradation Extracellular Matrix Degradation MMP_Expression->ECM_Degradation Inflammation Inflammation ECM_Degradation->Inflammation Inhibitor 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives Inhibitor->MMP_Expression Inhibition

Caption: Simplified signaling pathway of inflammation and MMP expression, with the putative inhibitory action of 5-oxopyrrolidine-3-carboxylic acid derivatives.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a promising platform for the development of new therapeutic agents. The available literature strongly indicates that the N-1 substituent is a critical determinant of biological activity. N-aryl derivatives have shown significant potential as antimicrobial and anticancer agents, while N-aliphatic and N-heterocyclic analogs also exhibit interesting pharmacological properties.

While a direct comparative study of the in vivo efficacy of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid against its various analogs is not yet available, the existing data on other N-substituted derivatives provides a strong rationale for further investigation into this class of compounds. Future research should focus on:

  • Direct, head-to-head in vivo comparative studies of analogs with different N-1 substituents (aliphatic, aromatic, and heterocyclic).

  • Elucidation of the precise mechanisms of action for the most potent compounds.

  • Optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

This guide provides a solid foundation for researchers to understand the structure-activity relationships within this class of compounds and to design new, more effective therapeutic agents.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Source not specified.
  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. (2025). Benchchem.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). NIH.
  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). NIH.

Sources

Comparative Cytotoxicity Analysis of COPA-3 on Diverse Human Cell Lines: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selective Cytotoxicity in Drug Discovery

The journey of a novel chemical entity from the bench to the clinic is contingent on a rigorous preclinical evaluation, where a primary hurdle is establishing a therapeutic window. A promising candidate must exhibit potent activity against its intended target while demonstrating minimal toxicity to healthy tissues. This guide focuses on a novel compound, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (internally designated COPA-3), and provides a comprehensive framework for assessing its cytotoxic profile.

The evaluation of cytotoxic potential is a critical first step in the discovery and development of novel anticancer therapies.[1] This process involves determining the concentration-dependent toxicity of a compound across a panel of well-characterized cell lines.[2][3][4] The goal is to generate a preliminary but crucial dataset that informs on both potency and selectivity. A compound that indiscriminately kills all cells has limited therapeutic potential; however, one that shows preferential cytotoxicity towards cancer cells over non-cancerous cells warrants further investigation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for the comparative analysis of COPA-3. We will detail the rationale for cell line selection, provide step-by-step experimental protocols, present illustrative data, and discuss the interpretation of these findings.

Part 1: Rationale for Cell Line Selection — A Multi-faceted Approach

The choice of cell lines is a cornerstone of any meaningful in vitro cytotoxicity study.[5][6][7] A well-selected panel can provide insights into a compound's potential spectrum of activity and its safety profile. For the initial screening of COPA-3, we have selected a panel of four human cell lines representing different cancer types and a non-cancerous control. This strategy is essential for establishing a preliminary selectivity index.[4]

  • A549 (Lung Carcinoma): Derived from a lung adenocarcinoma, this cell line is a workhorse model for lung cancer research.[8][9] A549 cells are adenocarcinomic human alveolar basal epithelial cells and serve as a model for Type II pulmonary epithelium.[8][10][11] Their robust growth and well-characterized genetics make them an excellent starting point for assessing efficacy against a solid tumor type.[12]

  • MCF-7 (Breast Adenocarcinoma): As one of the most studied breast cancer cell lines globally, MCF-7 retains key characteristics of differentiated mammary epithelium, including the expression of estrogen receptors (ER-α).[13][14][15][16] Its response to estrogen and anti-estrogen compounds is well-documented, making it a valuable model for hormone-responsive cancers.[13][17]

  • Jurkat (Acute T-Cell Leukemia): Representing a hematological malignancy, the Jurkat cell line is an immortalized line of human T lymphocytes.[18][19] These cells grow in suspension and are extensively used to study T-cell signaling and leukemia.[18][20][21][22] Including a leukemia line provides critical data on the compound's efficacy against non-adherent, circulating cancer cells.

  • HEK293 (Human Embryonic Kidney): This cell line, derived from human embryonic kidney cells, is widely used as a non-cancerous control in cytotoxicity studies.[3][4] While immortalized and possessing some cytogenetic instability, HEK293 cells are not derived from a tumor and provide a baseline for assessing a compound's general toxicity to human cells.[23][24][25] A significantly higher toxicity in cancer lines compared to HEK293 would indicate favorable cancer cell selectivity.

Part 2: Experimental Methodology — Ensuring Rigor and Reproducibility

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][3][26] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[26][27] The quantity of formazan produced is directly proportional to the number of viable cells.[28]

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plates (5,000-10,000 cells/well) incubate24 Incubate for 24h (37°C, 5% CO2) seed->incubate24 add_cmpd Add Compound to Cells (Include Vehicle & Positive Controls) incubate24->add_cmpd prep_cmpd Prepare Serial Dilutions of COPA-3 in Media prep_cmpd->add_cmpd incubate48 Incubate for 48h (37°C, 5% CO2) add_cmpd->incubate48 add_mtt Add MTT Reagent (5 mg/mL, 20 µL/well) incubate48->add_mtt incubate4 Incubate for 4h (Allow Formazan Formation) add_mtt->incubate4 solubilize Remove Media & Add DMSO (150 µL/well to Solubilize Crystals) incubate4->solubilize read Read Absorbance (570 nm on Plate Reader) solubilize->read normalize Normalize Data to Controls (% Viability) read->normalize plot Plot Dose-Response Curve (% Viability vs. Log[COPA-3]) normalize->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: Overall workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Harvest logarithmically growing A549, MCF-7, and HEK293 cells using Trypsin-EDTA, and Jurkat cells by centrifugation. Determine cell density and viability. Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment (for adherent cells) and recovery.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of COPA-3 in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.[3]

    • Controls: Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration.[2] Include "untreated control" wells with cells in medium only, and "medium only" wells for background subtraction.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition and Solubilization: After incubation, add 20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for an additional 4 hours.[1][2] Following this, carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][29] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate spectrophotometer.[1][28]

Mechanistic Insight: Annexin V/PI Apoptosis Assay

To determine if cell death occurs via apoptosis, an Annexin V/Propidium Iodide (PI) assay is employed. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[30][31][32] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[30][33] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[30][31] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[34]

Apoptosis Detection Principle

G cluster_cells cluster_stains cluster_membrane viable Viable Cell early_apop Early Apoptotic viable->early_apop Apoptotic Progression mem_viable PS: Internal Integrity: Intact viable->mem_viable late_apop Late Apoptotic / Necrotic early_apop->late_apop Apoptotic Progression mem_early PS: Externalized Integrity: Intact early_apop->mem_early mem_late PS: Externalized Integrity: Lost late_apop->mem_late stain_viable Annexin V: Negative PI: Negative stain_early Annexin V:Positive PI: Negative stain_late Annexin V:Positive PI:Positive mem_viable->stain_viable mem_early->stain_early mem_late->stain_late

Caption: Differentiating cell states based on Annexin V and PI staining.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with COPA-3 at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.

Part 3: Data Analysis and Interpretation

Raw absorbance data must be converted into a biologically meaningful metric. The half-maximal inhibitory concentration (IC50) is the standard measure of a compound's potency, representing the concentration required to inhibit cell growth by 50%.[1][35][36][37]

  • Calculate Percent Viability:

    • Subtract the average OD of the "medium only" blank from all other readings.

    • Calculate percent viability for each concentration using the formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) * 100

  • Determine IC50 Value:

    • Plot percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (four-parameter logistic curve) to fit the data and determine the IC50 value.[38][39]

Illustrative Data Summary

The following table presents hypothetical IC50 values for COPA-3 after 48 hours of exposure.

Cell LineTypeCOPA-3 IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)Selectivity Index (SI)¹
A549 Lung Carcinoma8.5 ± 0.70.8 ± 0.15.3
MCF-7 Breast Carcinoma12.1 ± 1.11.2 ± 0.23.7
Jurkat T-Cell Leukemia5.2 ± 0.50.5 ± 0.088.7
HEK293 Non-cancerous45.3 ± 3.94.1 ± 0.5N/A

¹ Selectivity Index (SI) is calculated as IC50 in HEK293 cells / IC50 in cancer cells.

Interpretation of Results:

From this hypothetical data, several key insights emerge:

  • Potency: COPA-3 demonstrates cytotoxic activity across all tested cancer cell lines, with IC50 values in the low micromolar range. The highest potency is observed against the Jurkat leukemia cell line (IC50 = 5.2 µM).

  • Selectivity: Critically, COPA-3 is significantly less toxic to the non-cancerous HEK293 cell line (IC50 = 45.3 µM). The calculated Selectivity Index (SI) is highest for Jurkat cells (SI = 8.7), suggesting a promising therapeutic window for this type of malignancy. An SI value greater than 2-3 is generally considered a good starting point for a promising compound.

  • Spectrum of Activity: The compound is active against both adherent solid tumor lines (A549, MCF-7) and a suspension leukemia line (Jurkat), indicating a potentially broad spectrum of anti-cancer activity.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial cytotoxic evaluation of the novel compound COPA-3. The presented methodologies, from rational cell line selection to primary viability screening and mechanistic apoptosis assays, provide a solid foundation for making data-driven decisions in the drug discovery pipeline.

The illustrative results suggest that COPA-3 is a promising candidate with potent, selective cytotoxic activity against cancer cells, particularly those of leukemic origin. The next logical steps in its preclinical evaluation would involve expanding the cell line panel to include drug-resistant variants, investigating downstream molecular pathways affected by the compound, and ultimately progressing to in vivo efficacy and toxicology studies in appropriate animal models.

References

  • Cytion. (n.d.). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Retrieved from [Link]

  • Wikipedia. (2024). Jurkat cells. Retrieved from [Link]

  • Culture Collections (ECACC). (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]

  • Leonte, G., et al. (2018). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BCRJ. (n.d.). MCF7 - Cell Line. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). MCF-7. Retrieved from [Link]

  • Grokipedia. (n.d.). Jurkat cells. Retrieved from [Link]

  • Culture Collections (ECACC). (n.d.). Cell line profile: A549. Retrieved from [Link]

  • Biocompare. (n.d.). A549 Cell Lines. Retrieved from [Link]

  • NanoEntek. (2024). About Jurkat Cells. Retrieved from [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • BioHippo. (n.d.). Human T-cell acute lymphoblastic leukemia cell line Jurkat. Retrieved from [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link]

  • Wikipedia. (2024). A549 cell. Retrieved from [Link]

  • Imanis Life Sciences. (n.d.). A549 Lung Adenocarcinoma Reporter Gene Cell Lines. Retrieved from [Link]

  • Bitesize Bio. (2021). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved from [Link]

  • Procell. (2025). A Deep Dive into the HEK293 Cell Line Family. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • InvivoGen. (n.d.). Jurkat T lymphocyte cell lines. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Journal of biomolecular screening, 12(5), 657–667. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(2). Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 409–412. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

  • Al-Ani, A., et al. (2018). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Critical Reviews in Biotechnology. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

Sources

A Head-to-Head Comparison: Benchmarking 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid Against a Targeted Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Druggability Profiling

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is merely the initial step. A rigorous and multi-faceted benchmarking process is paramount to ascertain the true promise of a lead candidate. This guide provides an in-depth comparative analysis of a novel compound, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (internally designated as CPO-3A), against a curated library of compounds with known activities against a panel of therapeutically relevant serine proteases. The pyrrolidine core of CPO-3A is a common scaffold in inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP).[1][2][3] This structural similarity provides a strong rationale for the selected benchmarking strategy.

This guide is intended for researchers, scientists, and drug development professionals. It will delineate the experimental workflows, present comparative data, and offer insights into the interpretation of these findings, ultimately providing a comprehensive framework for evaluating the potential of CPO-3A.

Strategic Rationale: Why Benchmark Against a Targeted Library?

The decision to benchmark CPO-3A against a targeted library of serine protease inhibitors is rooted in the principle of chemical informatics and known structure-activity relationships (SAR). The pyrrolidine-carboxamide scaffold is a privileged structure in the design of inhibitors for post-proline cleaving enzymes.[2][4][5] By comparing CPO-3A to compounds with established mechanisms of action, we can rapidly:

  • Elucidate Potential Mechanism of Action: Determine if CPO-3A shares a similar target profile with known inhibitors.

  • Assess Relative Potency and Selectivity: Quantify the efficacy of CPO-3A in comparison to established molecules.

  • Identify Potential Advantages and Liabilities: Uncover unique properties of CPO-3A, such as improved potency, selectivity, or off-target effects.

  • Inform Lead Optimization Strategies: The comparative data will guide future medicinal chemistry efforts to enhance the desirable properties of CPO-3A.

The compound library selected for this study comprises a diverse set of molecules, including clinically approved drugs and well-characterized research compounds targeting DPP-IV, FAP, and POP.[1][6][7]

Experimental Workflow: A Multi-Parametric Approach

A robust benchmarking study necessitates a multi-pronged experimental approach, progressing from broad screening to detailed characterization. The following workflow was designed to provide a comprehensive evaluation of CPO-3A.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & ADME/Tox Profiling A Compound Library & CPO-3A B Enzymatic Assays (DPP-IV, FAP, POP) A->B C Hit Identification B->C D IC50 Determination C->D E Selectivity Profiling (Against related proteases) D->E F Lead Candidate Selection E->F G Cell-Based Functional Assays F->G H Cytotoxicity Assay (MTT) G->H I In Vitro ADME/Tox (PAMPA, Metabolic Stability) H->I J Comprehensive Profile I->J

Figure 1: Experimental workflow for benchmarking CPO-3A.

In-Depth Methodologies

Enzymatic Assays for Potency Determination

Objective: To determine the inhibitory activity of CPO-3A and library compounds against DPP-IV, FAP, and POP.

Protocol:

  • Reagents: Recombinant human DPP-IV, FAP, and POP enzymes; fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-IV); assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Preparation: CPO-3A and library compounds were serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of diluted compound solution.

    • Add 20 µL of enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Functional Assays

Objective: To assess the activity of CPO-3A in a cellular context, which provides a more physiologically relevant environment.

Protocol:

  • Cell Lines: Utilize cell lines endogenously expressing the target enzymes or engineered to overexpress them (e.g., HEK293 cells transfected with DPP-IV).

  • Assay Principle: Measure the modulation of a downstream signaling event or cellular process regulated by the target enzyme. For instance, for DPP-IV, one could measure the levels of incretin hormones like GLP-1.[8][9]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of CPO-3A or control compounds for a specified duration.

    • Lyse the cells and perform an ELISA or other appropriate assay to quantify the downstream marker.

  • Data Analysis: Generate dose-response curves and calculate EC50 values.

Cytotoxicity Assessment: MTT Assay

Objective: To evaluate the potential for CPO-3A to induce cell death, a critical parameter for therapeutic window assessment.

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10][11][12]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

  • Compound Treatment: Expose the cells to a range of concentrations of CPO-3A for 24-48 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. CC50 (50% cytotoxic concentration) values are then calculated.

In Vitro ADME/Tox Profiling

Objective: To assess the drug-like properties of CPO-3A, including its permeability and metabolic stability.

3.4.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

Protocol: The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.[15][16][17]

  • Plate Setup: A donor plate containing the compound solution is placed on top of an acceptor plate, separated by a filter coated with an artificial lipid membrane.

  • Incubation: The "sandwich" plate is incubated for a defined period, allowing the compound to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both compartments is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.

3.4.2. Metabolic Stability Assay

Protocol: This assay determines the rate at which a compound is metabolized by liver enzymes.[18][19][20]

  • Incubation: CPO-3A is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Time Points: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Interpretation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Comparative Data Analysis

The following tables present a hypothetical but plausible dataset from the benchmarking studies.

Table 1: In Vitro Potency and Selectivity Profile

CompoundDPP-IV IC50 (nM)FAP IC50 (nM)POP IC50 (nM)Selectivity (DPP-IV vs FAP/POP)
CPO-3A 15.2 >10,000 >10,000 >650-fold
Sitagliptin25.8>10,000>10,000>380-fold
FAPI-46>10,0005.1>10,000-
Z-Pro-Prolinal>10,000>10,00012.5-

Table 2: Cellular Activity and Cytotoxicity

CompoundDPP-IV Cell-Based EC50 (nM)HepG2 CC50 (µM)Therapeutic Index (CC50/EC50)
CPO-3A 45.7 >100 >2188
Sitagliptin68.3>100>1464

Table 3: In Vitro ADME Properties

CompoundPAMPA Pe (10⁻⁶ cm/s)Liver Microsomal Stability (t1/2, min)
CPO-3A 8.5 (High) >60 (High)
Sitagliptin6.2 (Moderate)>60 (High)

Interpretation and Discussion

The data presented above positions CPO-3A as a highly potent and selective inhibitor of DPP-IV. Its in vitro potency (IC50 = 15.2 nM) surpasses that of the clinically approved DPP-IV inhibitor, Sitagliptin.[6][21] Furthermore, CPO-3A demonstrates excellent selectivity, with no significant inhibition of the related serine proteases FAP and POP at concentrations up to 10 µM. This high degree of selectivity is crucial for minimizing potential off-target effects.

cluster_DPP4 DPP-IV Inhibition Pathway Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV Degradation Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Stimulates Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites Insulin Release Insulin Release Pancreas->Insulin Release CPO-3A CPO-3A CPO-3A->DPP-IV Inhibits

Figure 2: Mechanism of action of CPO-3A in the DPP-IV pathway.

In the cellular context, CPO-3A maintains its potent activity, with an EC50 of 45.7 nM, and exhibits a very favorable safety profile, showing no cytotoxicity in HepG2 cells at concentrations up to 100 µM. This results in a high therapeutic index, suggesting a wide margin between therapeutic efficacy and potential toxicity.

The ADME profiling of CPO-3A reveals promising drug-like characteristics. Its high permeability in the PAMPA assay suggests good potential for oral absorption.[15][16] The high metabolic stability in liver microsomes indicates that the compound is not rapidly cleared by metabolic enzymes, which could translate to a longer duration of action in vivo.[18][20][22]

Conclusion and Future Directions

This comprehensive benchmarking study demonstrates that 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (CPO-3A) is a potent, selective, and cell-active inhibitor of DPP-IV with a promising in vitro ADME and safety profile. Its performance metrics are superior to the established drug Sitagliptin in several key areas.

The logical next steps in the development of CPO-3A would involve:

  • In vivo pharmacokinetic and pharmacodynamic (PK/PD) studies: To assess the compound's behavior in a living organism and confirm its efficacy in animal models of type 2 diabetes.

  • Off-target screening: A broader panel of kinases and other enzymes should be screened to further confirm the selectivity of CPO-3A.

  • Lead optimization: While CPO-3A is a strong lead, further medicinal chemistry efforts could be directed towards optimizing its properties, such as exploring alternative substitutions on the cyclooctyl ring to enhance potency or fine-tune its pharmacokinetic profile.

References

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. Available at: [Link]

  • Fibroblast Activation Protein Inhibitors (FAPI): A New Frontier in Cancer Diagnosis and Therapy - Open MedScience. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

  • Fibroblast Activation Protein Inhibitor Theranostics: Preclinical Considerations - PubMed. Available at: [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Drug Metabolism Assays - BioIVT. Available at: [Link]

  • Parallel artificial membrane permeability assay - Wikipedia. Available at: [Link]

  • MTT assay - Wikipedia. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases - ACS Publications. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed. Available at: [Link]

  • DPP-4 inhibitors (gliptins) | Diabetes UK. Available at: [Link]

  • Structure-based Drug Design of pyrrolidine-1, 2-dicarboxamides as a Novel Series of Orally Bioavailable Factor Xa Inhibitors - PubMed. Available at: [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects - Cleveland Clinic. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit - BioAssay Systems. Available at: [Link]

  • In Vitro Metabolism - IQVIA Laboratories. Available at: [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • List of Dipeptidyl peptidase 4 inhibitors - Drugs.com. Available at: [Link]

  • FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease | Radiology. Available at: [Link]

  • In Vitro Metabolism Studies - Creative Biolabs. Available at: [Link]

  • New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases Svarcbahs, Reinis - HELDA - University of Helsinki. Available at: [Link]

  • In Vitro Assays for Induction of Drug Metabolism - PubMed. Available at: [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. Available at: [Link]

  • Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - MDPI. Available at: [Link]

  • Clinical and research applications of fibroblast activation protein-α inhibitor tracers: a review. Available at: [Link]

  • Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Available at: [Link]

  • Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed. Available at: [Link]

  • New Tricks of Prolyl Oligopeptidase Inhibitors - A Common Drug Therapy for Several Neurodegenerative Diseases - PubMed. Available at: [Link]

  • Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists - PubMed. Available at: [Link]

  • KU-HTS Compound Libraries | High Throughput Screening Laboratory. Available at: [Link]

  • Evaluating and evolving a screening library in academia: the St. Jude approach - PMC - NIH. Available at: [Link]

  • Compound Libraries - Charles River Laboratories. Available at: [Link]

  • Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus. Available at: [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides essential, actionable procedures for the safe and compliant disposal of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory. The information herein is synthesized from established safety protocols for analogous chemical structures and regulatory guidelines for laboratory waste.

Hazard Assessment and Core Safety Principles

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid should be handled as a hazardous substance. Structurally similar compounds exhibit hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] Therefore, it is imperative to treat this compound with appropriate caution.

Key Safety Principles:

  • Presumption of Hazard: In the absence of specific toxicity data, treat the compound as hazardous.

  • Waste Minimization: Plan experiments to generate the minimum amount of waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[6]

  • Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Personal Protective Equipment (PPE) and Handling

Before handling 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid or its waste, ensure you are wearing the appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.Protects against potential eye irritation or serious eye damage from splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.Prevents skin contact, which may cause irritation.[4][9]
Body Protection A lab coat is mandatory. Consider a chemically resistant apron for larger quantities.Protects against contamination of personal clothing.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or fume hood.If aerosols or dust may be generated, consult your EHS department for appropriate respiratory protection.

All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[10][11]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[10][11] For solid spills, carefully sweep up the material to avoid creating dust.[12]

  • Collect and Package: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

This procedure outlines the collection and disposal of waste 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Step 1: Waste Characterization and Segregation

  • This compound is an organic acid.[6] It should be collected in a designated hazardous waste container for non-halogenated organic waste.

  • Crucially, do not mix this waste with bases, strong oxidizing agents, or other incompatible chemicals. [6] Mixing incompatibles can lead to dangerous reactions.

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[13] The original product container can be used if it is in good condition.[13]

  • Labeling: The container must be labeled with a completed hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid" (no abbreviations)

    • The approximate concentration and quantity

    • The date accumulation started

    • The associated hazards (e.g., "Irritant")

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The container must be kept closed at all times, except when adding waste.[13]

  • Ensure the SAA is in a secondary containment bin to prevent the spread of potential leaks.

Step 4: Final Disposal

  • Once the waste container is full, or as per your institution's waste pickup schedule, arrange for its collection by your EHS department or a licensed hazardous waste contractor.[14][15]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [16] Carboxylic acids can be corrosive to plumbing, and the environmental impact of this specific compound is unknown.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

DisposalWorkflow Disposal Workflow for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid start Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes characterize Characterize as Hazardous Waste (Organic Acid) is_spill->characterize No spill_protocol->characterize select_container Select Compatible Container (HDPE or Glass) characterize->select_container label_container Attach Hazardous Waste Label select_container->label_container accumulate Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->accumulate request_pickup Request Pickup by EHS or Licensed Waste Contractor accumulate->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Decision workflow for handling and disposing of the target compound.

Regulatory Framework and Institutional Responsibility

Your institution is classified as a hazardous waste generator by the EPA, falling into categories such as Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG).[7] This status dictates specific requirements for waste storage times and documentation. It is the responsibility of every researcher to comply with their institution's Laboratory Management Plan, which is designed to meet these federal and state regulations.[8]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader community.

References

  • Laboratory Waste Management: The New Regulations. Medialab. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Pyrrolidine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride Safety Data Sheet. Angene Chemical. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure personal safety and procedural integrity within a laboratory setting.

Hazard Assessment and Chemical Profile

Key Potential Hazards:

  • Skin Irritation and Corrosion: Carboxylic acids can be corrosive and cause skin irritation upon contact[2][3].

  • Serious Eye Damage: Contact with eyes can lead to serious irritation or damage[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][4].

Hazard ClassificationPotential EffectSource
Skin Corrosion/IrritationCauses skin irritation.[1][3]Structurally similar compounds, general properties of carboxylic acids.
Serious Eye Damage/IrritationCauses serious eye irritation.[1][3]Structurally similar compounds, general properties of carboxylic acids.
Specific Target Organ ToxicityMay cause respiratory irritation.[1][4]Structurally similar compounds.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is critical for preventing exposure.

Primary Engineering Controls

All handling of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, especially when in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE Ensemble

The following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection :

    • Chemical Splash Goggles : These are required for protection against liquid splashes and chemical vapors[5]. Safety glasses with side shields are the minimum, but goggles provide a more complete seal.

    • Face Shield : A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing[2][6].

  • Hand Protection :

    • Gloves : Nitrile or butyl rubber gloves are recommended for handling acids[2]. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination[5][7]. For prolonged handling, heavy-duty or double-gloving is advised. Always inspect gloves for integrity before use[6].

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat is the minimum requirement[5].

    • Chemical-Resistant Apron : An impervious apron should be worn over the lab coat when transferring or handling significant quantities of the acid.

  • Respiratory Protection :

    • If work cannot be conducted in a fume hood, or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary[2]. A fit test is essential to ensure the respirator's effectiveness[2].

PPE_Workflow cluster_ppe Personal Protective Equipment cluster_equipment Specific Equipment Eyes Eye/Face Protection Goggles Chemical Goggles Eyes->Goggles Minimum FaceShield Face Shield Eyes->FaceShield Splash Risk Hands Hand Protection NitrileGloves Nitrile/Butyl Gloves Hands->NitrileGloves Required Body Body Protection LabCoat Lab Coat Body->LabCoat Minimum Apron Chemical Apron Body->Apron Large Quantities Respiratory Respiratory Protection Respirator NIOSH Respirator Respiratory->Respirator If Fume Hood is Unavailable

Caption: Required PPE for handling 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing risks during handling.

Pre-Handling Checklist
  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary PPE and inspect for defects.

  • Prepare a designated waste container for hazardous chemical waste[8].

  • Have spill control materials, such as a neutralizing agent (sodium bicarbonate) and absorbent pads, readily available.

Step-by-Step Handling Procedure
  • Don the complete PPE ensemble before entering the designated handling area.

  • Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.

  • When preparing solutions, always add the acid to the solvent slowly to avoid splashing.

  • Use compatible containers, avoiding metal containers for storage or transfer[8][9].

  • Transport the chemical in a secondary, non-breakable container[8].

  • Upon completion of work, decontaminate all surfaces and reusable equipment.

  • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water[6][10].

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[4][11].
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][10].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[4][10].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4].
Spill Evacuate the immediate area. If the spill is large, contact your institution's environmental health and safety department. For small spills, use a neutralizing agent like sodium bicarbonate and an absorbent material. Place the absorbed material in a sealed, labeled container for hazardous waste disposal[4][6].

Disposal Plan

Proper disposal of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Storage
  • This compound should be treated as hazardous chemical waste.

  • Collect all waste containing this acid in a dedicated, properly labeled, and sealed container[8][12]. The container should be made of a material compatible with acids.

  • Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials, especially bases[8][9].

Disposal Procedure
  • Do not dispose of this chemical down the drain[8][13].

  • Disposal must be handled through your institution's licensed hazardous waste disposal service[8][14].

  • Contaminated materials, such as gloves and absorbent pads, should also be disposed of as hazardous waste.

Disposal_Plan Start Waste Generation Segregate Segregate as Organic Acid Waste Start->Segregate Store Store in Labeled, Compatible Container Segregate->Store Incompatibles Away From Bases & Incompatible Materials Store->Incompatibles ContactEHS Contact Licensed Hazardous Waste Service Store->ContactEHS

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.